molecular formula C15H22O B1586120 4-Octylbenzaldehyde CAS No. 49763-66-8

4-Octylbenzaldehyde

Cat. No.: B1586120
CAS No.: 49763-66-8
M. Wt: 218.33 g/mol
InChI Key: IHKVZPVHTKOSLW-UHFFFAOYSA-N
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Description

4-Octylbenzaldehyde is a specialty aromatic aldehyde of significant interest in advanced material science and organic synthesis. Its molecular structure, featuring an extended octyl chain attached to the benzaldehyde core, makes it a valuable precursor for developing novel chemical entities with tailored properties. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. In research and development, this compound serves as a versatile building block. Its reactive aldehyde group allows for further functionalization, enabling its use in Schiff base formation for synthesizing specialized ligands and in the creation of monomers for specialty polymers and resins . The incorporation of its aromatic ring and long alkyl chain can impart specific characteristics to resulting materials, such as modified thermal stability or unique optical properties . Researchers also utilize this compound in niche industrial processes , such as specific catalytic processes and the synthesis of complex organic molecules where its structure is integral to the desired function . As a research chemical, the value of this compound lies in its potential to unlock new pathways in organic electronics, photocatalysis, and the development of functional molecules. Sourcing high-purity this compound is crucial for ensuring the success and reproducibility of these specialized applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-octylbenzaldehyde
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InChI

InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKVZPVHTKOSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0068521
Record name Benzaldehyde, 4-octyl-
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Molecular Weight

218.33 g/mol
Source PubChem
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CAS No.

49763-66-8
Record name 4-Octylbenzaldehyde
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Record name Benzaldehyde, 4-octyl-
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Record name Benzaldehyde, 4-octyl-
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Record name Benzaldehyde, 4-octyl-
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Foundational & Exploratory

4-octylbenzaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-octylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing this compound, a valuable aromatic aldehyde intermediate. The document is structured to offer not just procedural details but also the underlying chemical rationale, catering to researchers and professionals in organic synthesis and drug development. We will explore two primary strategic pathways: the direct formylation of octylbenzene and the selective oxidation of 4-octylbenzyl alcohol. Key methods, including the Vilsmeier-Haack and Gattermann-Koch formylations, alongside modern catalytic oxidation techniques, are critically examined. Each section includes mechanistic insights, detailed experimental protocols, and comparative data to guide the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and environmental considerations.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group (-CHO) and an octyl group (-C₈H₁₇) at the para position. The long alkyl chain imparts significant lipophilicity, making it and its derivatives of interest in fields requiring tailored solubility and interaction with nonpolar environments, such as in the synthesis of liquid crystals, specialized polymers, and as intermediates for pharmacologically active molecules. The aldehyde functional group serves as a versatile handle for a multitude of subsequent chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. Mastering its synthesis is therefore a critical step for accessing a wider range of complex target molecules.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via two distinct strategies:

  • Direct Formylation: A one-step introduction of the aldehyde group onto the octylbenzene backbone.

  • Two-Step Oxidation: The synthesis of a precursor, 4-octylbenzyl alcohol, followed by its selective oxidation to the aldehyde.

The choice between these strategies depends on factors such as the availability of starting materials, tolerance of functional groups to harsh reagents, and desired process efficiency.

Parameter Direct Formylation (e.g., Vilsmeier-Haack) Two-Step Oxidation (e.g., Catalytic)
Primary Starting Material Octylbenzene4-octylbenzyl alcohol
Number of Core Steps OneTwo
Key Reagents POCl₃, DMF or CO, HCl, AlCl₃Mild Oxidants (H₂O₂, O₂), Catalyst (Pt, Ni)
Typical Yields Moderate to Good (e.g., ~77%)[1]Good to Excellent (e.g., >90%)[2]
Key Advantages Atom economy, fewer steps.Milder conditions, "greener" options available.
Key Disadvantages Harsh/toxic reagents, potential for side reactions.Longer overall process, requires precursor synthesis.

Pathway I: Direct Formylation of Octylbenzene

Direct formylation leverages the electron-donating nature of the octyl group, which activates the aromatic ring towards electrophilic substitution, primarily at the less sterically hindered para position.[3][4]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable and widely used method for formylating electron-rich aromatic compounds.[5] It employs a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][6]

The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. In the second stage, the electron-rich octylbenzene attacks this weak electrophile, leading to the formation of an iminium ion intermediate after the restoration of aromaticity. This intermediate is then hydrolyzed during aqueous workup to yield the final this compound.[4][6]

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Octylbenzene Octylbenzene Iminium_Intermediate Iminium Ion Intermediate Octylbenzene->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O workup) Gattermann_Koch cluster_0 Electrophile Generation cluster_1 Electrophilic Attack CO CO + HCl Formyl_Cation Formyl Cation [HCO]⁺ CO->Formyl_Cation + AlCl₃/CuCl Octylbenzene Octylbenzene Sigma_Complex Sigma Complex Octylbenzene->Sigma_Complex + [HCO]⁺ Product This compound Sigma_Complex->Product - H⁺ Two_Step_Oxidation Start Octylbenzene Precursor 4-octylbenzyl alcohol Start->Precursor Step 1: Acylation/Reduction or Halomethylation/Hydrolysis Final_Product This compound Precursor->Final_Product Step 2: Selective Oxidation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench – Understanding 4-Octylbenzaldehyde in Modern Material Science

In the landscape of advanced organic materials, this compound (C₁₅H₂₂O) emerges as a molecule of significant interest, particularly for researchers and formulation scientists in the fields of liquid crystals, polymers, and specialty chemicals.[1] Its unique molecular architecture, characterized by a polar benzaldehyde head and a long, nonpolar octyl tail, imparts a distinct set of physicochemical properties that are not merely academic curiosities but are, in fact, pivotal to its application. This guide moves beyond a simple recitation of data points to provide a deeper, field-tested understanding of why this compound behaves as it does and how its properties can be leveraged in research and development. We will explore its core characteristics, the experimental methodologies for their validation, and the causal relationships between its structure and function, particularly in the synthesis of advanced materials like liquid crystals.

Core Physicochemical Properties: A Quantitative Overview

The utility of any chemical compound in a research or industrial setting begins with a thorough understanding of its fundamental physical and chemical parameters. For this compound, these properties are largely dictated by the interplay between its aromatic aldehyde functionality and the substantial C₈ alkyl chain.

PropertyValueSignificance in Application
Molecular Formula C₁₅H₂₂OProvides the elemental composition.
Molecular Weight 218.34 g/mol Influences volatility, boiling point, and reaction stoichiometry.[1]
IUPAC Name This compoundThe systematic nomenclature for unambiguous identification.[1]
CAS Number 49763-66-8A unique identifier for database searches and regulatory compliance.[1]
Appearance Colorless to pale yellow liquid (at STP)The physical state under standard conditions.
Boiling Point Estimated > 250 °C at 760 mmHgHigh boiling point due to significant van der Waals forces from the long alkyl chain. This makes it suitable for high-temperature syntheses.
Melting Point Not available (expected to be low)The long, flexible octyl chain disrupts crystal lattice formation, likely resulting in a low melting point.
Density Estimated ~0.95 g/cm³Lower than water, which is typical for long-chain hydrocarbons.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, toluene, chloroform)The nonpolar octyl tail dominates, making it highly soluble in nonpolar solvents and immiscible with water. This is a critical consideration for reaction and purification solvent selection.
Refractive Index (n²⁰/D) ~1.511Relates to the interaction of light with the molecule and is useful for purity assessment.

Expert Analysis: The "Why" Behind the Properties

A deeper dive into the properties of this compound reveals the causal links between its structure and its macroscopic behavior.

Boiling Point: The Influence of the Octyl Tail

The boiling point of an aldehyde is elevated compared to a nonpolar alkane of similar molecular weight due to dipole-dipole interactions of the carbonyl group.[2][3] However, in the case of this compound, the primary contributor to its high boiling point is the substantial van der Waals forces originating from the long C₈ alkyl chain.[2][3] This is a crucial consideration in synthetic chemistry; for instance, in the synthesis of Schiff bases, which often requires elevated temperatures to drive the condensation reaction to completion, the low volatility of this compound is a significant advantage, minimizing loss of reactant.

Solubility: A Tale of Two Moieties

The solubility of this compound is a classic example of the "like dissolves like" principle.[4] The molecule possesses a polar aldehyde group and a nonpolar octyl chain. The long hydrocarbon tail, however, is the dominant feature, rendering the molecule overwhelmingly nonpolar. Consequently, it is virtually insoluble in water but readily dissolves in a range of organic solvents.[5][6] This has profound implications for its use in liquid crystal synthesis, where reactions are typically carried out in nonpolar organic solvents like ethanol or toluene.[7][8]

Applications in Liquid Crystal Synthesis: A Field-Proven Perspective

One of the most significant applications of this compound is as a precursor in the synthesis of thermotropic liquid crystals, particularly Schiff base (imine) type liquid crystals.[8][9] The molecular structure of this compound is ideally suited for this purpose. The rigid benzaldehyde core provides a foundational element for the mesogenic (liquid crystal-forming) structure, while the terminal octyl group introduces flexibility and influences the intermolecular interactions that govern the formation and stability of liquid crystalline phases.[8]

The synthesis of a Schiff base liquid crystal from this compound typically involves a condensation reaction with a substituted aniline, such as a 4-n-alkylaniline. The resulting imine linkage (-CH=N-) extends the rigid core of the molecule, a key requirement for mesophase formation. The two terminal alkyl chains (the octyl group from the benzaldehyde and the alkyl group from the aniline) play a crucial role in modulating the melting and clearing points of the liquid crystal, as well as the type of mesophase observed (e.g., nematic, smectic).

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Condensation Condensation This compound->Condensation 4-n-alkylaniline 4-n-alkylaniline 4-n-alkylaniline->Condensation Schiff_Base_Liquid_Crystal Schiff Base Liquid Crystal Condensation->Schiff_Base_Liquid_Crystal + Water Water Condensation->Water -

Caption: Synthesis of a Schiff base liquid crystal.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, providing a robust framework for the characterization of this compound.

Protocol 1: Determination of Boiling Point (High-Molecular-Weight Liquid)

Causality: For high-boiling-point liquids like this compound, standard distillation methods can be cumbersome. The Thiele tube or a similar micro-boiling point apparatus provides a more efficient and accurate determination.[10][11]

Methodology:

  • Preparation: Seal one end of a capillary tube by heating it in a flame.

  • Sample Introduction: Place a few drops of this compound into a small fusion tube.

  • Assembly: Invert the sealed capillary tube and place it inside the fusion tube containing the sample.

  • Heating: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with silicone oil).

  • Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

  • Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Protocol 2: Determination of Solubility

Causality: A systematic approach to solubility testing provides a clear profile of a compound's polarity and potential reactivity with acidic or basic solvents.[12][13][14]

Methodology:

  • Initial Screening (Water): To a test tube containing approximately 1 mL of deionized water, add 2-3 drops of this compound. Agitate the mixture. Observe for miscibility or the formation of a separate layer.

  • Organic Solvents: Repeat the process with common organic solvents such as ethanol, diethyl ether, and toluene. Observe for complete dissolution.

  • Acid/Base Testing (for informational purposes):

    • To a test tube containing 1 mL of 5% aq. HCl, add 2-3 drops of the sample and agitate. Observe for any reaction or dissolution.

    • To a test tube containing 1 mL of 5% aq. NaOH, add 2-3 drops of the sample and agitate. Observe for any reaction or dissolution.

G Start Start Solubility_Test Solubility Test Start->Solubility_Test Boiling_Point_Test Boiling Point Test Solubility_Test->Boiling_Point_Test Spectroscopy Spectroscopic Analysis (NMR, IR) Boiling_Point_Test->Spectroscopy Characterization_Complete Characterization_Complete Spectroscopy->Characterization_Complete

Caption: Experimental workflow for characterization.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of this compound and confirms its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for an aromatic aldehyde. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde.[15] The C-H stretch of the aldehyde will appear as two weak bands between 2820 and 2720 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the octyl group will be seen just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the aldehydic proton between δ 9-10 ppm.[15] The aromatic protons will appear as a multiplet in the region of δ 7-8 ppm. The protons of the octyl chain will be visible in the upfield region (δ 0.8-2.7 ppm), with the benzylic protons (adjacent to the aromatic ring) appearing as a triplet around δ 2.6 ppm and the terminal methyl group as a triplet around δ 0.9 ppm.

    • ¹³C NMR: The carbon NMR will show the carbonyl carbon at a characteristic downfield shift of around δ 190 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the aliphatic carbons of the octyl chain will appear in the upfield region (δ 14-40 ppm).

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a versatile molecule with a well-defined set of physicochemical properties that make it a valuable building block in materials science. Its high boiling point, solubility in organic solvents, and unique molecular structure are key to its successful application in the synthesis of liquid crystals and other advanced materials. A thorough understanding of these properties, grounded in robust experimental validation, is essential for any researcher or scientist working with this compound.

References

A Spectroscopic Guide to 4-Octylbenzaldehyde: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-octylbenzaldehyde. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative data from homologous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the key spectral features of this molecule, enabling its identification and characterization.

Introduction: The Role of Spectroscopy in Molecular Characterization

Spectroscopic techniques are indispensable tools in modern chemistry, providing detailed information about the structure, composition, and dynamics of molecules. By probing the interaction of electromagnetic radiation with matter, we can deduce the connectivity of atoms, identify functional groups, and determine the overall molecular architecture. For a molecule like this compound, a combination of NMR, IR, and MS provides a complete picture of its chemical identity.

This guide will delve into the predicted spectroscopic data for this compound, offering a detailed rationale for the expected spectral features. The interpretations are grounded in fundamental principles of spectroscopy and supported by experimental data from related aromatic aldehydes.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Experimental Protocol: Acquiring NMR Spectra

A standard approach for acquiring NMR spectra of a compound like this compound would involve dissolving the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a concentration of 5-10 mg/mL. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra would be recorded on a high-field NMR spectrometer, for instance, at a proton frequency of 400 or 500 MHz.

Caption: Workflow for NMR sample preparation and spectral acquisition.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the octyl chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)~9.98Singlet (s)1H
Aromatic (Ha)~7.82Doublet (d)2H
Aromatic (Hb)~7.35Doublet (d)2H
Benzylic (-CH₂-)~2.68Triplet (t)2H
Alkyl (-CH₂-)n~1.62 - 1.29Multiplet (m)12H
Terminal Methyl (-CH₃)~0.88Triplet (t)3H

Interpretation:

  • Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet far downfield, around 9.98 ppm.

  • Aromatic Protons (Ha, Hb): The para-substitution pattern of the benzene ring leads to a simplified aromatic region. The two protons ortho to the electron-withdrawing aldehyde group (Ha) are more deshielded and are predicted to resonate as a doublet around 7.82 ppm. The two protons ortho to the electron-donating octyl group (Hb) are less deshielded and should appear as a doublet around 7.35 ppm.

  • Octyl Chain Protons: The benzylic protons, those directly attached to the aromatic ring, are deshielded by the ring current and are expected to appear as a triplet around 2.68 ppm. The remaining methylene groups of the octyl chain will produce a complex multiplet in the upfield region of 1.29-1.62 ppm. The terminal methyl group, being the most shielded, will appear as a triplet around 0.88 ppm.

G cluster_mol This compound Structure cluster_assignments Predicted 1H NMR Assignments img ~9.98 ppm (s, 1H) CHO ~7.82 ppm (d, 2H) Aromatic (ortho to CHO) ~7.35 ppm (d, 2H) Aromatic (ortho to Octyl) ~2.68 ppm (t, 2H) Benzylic CH2 ~1.62-1.29 ppm (m, 12H) Alkyl (CH2)n ~0.88 ppm (t, 3H) Terminal CH3

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~192.5
Aromatic (C-CHO)~135.0
Aromatic (C-octyl)~150.0
Aromatic (CH, ortho to CHO)~130.0
Aromatic (CH, ortho to octyl)~129.5
Benzylic (-CH₂-)~36.0
Alkyl (-CH₂-)n~31.8, 31.5, 29.4, 29.2, 29.1
Terminal Methyl (-CH₃)~14.1

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear at a characteristic downfield shift of around 192.5 ppm.

  • Aromatic Carbons: The four distinct aromatic carbons will have shifts between 129 and 150 ppm. The carbon attached to the aldehyde group (C-CHO) and the carbon attached to the octyl group (C-octyl) are quaternary and will have distinct shifts. The two sets of equivalent aromatic CH carbons will also be resolved.

  • Octyl Chain Carbons: The carbons of the octyl chain will resonate in the upfield region. The benzylic carbon will be around 36.0 ppm, while the other methylene carbons will have signals in the range of 29-32 ppm. The terminal methyl carbon will be the most shielded, appearing around 14.1 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Acquiring an IR Spectrum

An IR spectrum of this compound, which is a liquid at room temperature, can be easily obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) and mounting the plates in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

Caption: Workflow for electron ionization mass spectrometry.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₅H₂₂O) is 218.34 g/mol . The mass spectrum should show a molecular ion peak at m/z = 218.

  • Key Fragmentation Patterns:

    • Loss of a Hydrogen Radical (M-1): A peak at m/z = 217, corresponding to the loss of the aldehydic hydrogen, is expected.

    • Benzylic Cleavage: The most significant fragmentation pathway for alkylbenzenes is cleavage of the bond beta to the aromatic ring. For this compound, this would involve the loss of a heptyl radical (C₇H₁₅•), leading to a prominent peak at m/z = 119. This fragment corresponds to the stable tropylium-like ion.

    • Loss of the Octyl Chain: Cleavage of the bond between the aromatic ring and the octyl chain would result in a fragment at m/z = 121 (the benzaldehyde cation radical) and another at m/z = 91 (the tropylium ion).

    • Alkyl Chain Fragmentation: The octyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

G cluster_mol This compound (m/z = 218) cluster_fragments Predicted Key Fragments mol C₁₅H₂₂O⁺˙ frag1 m/z = 217 (M-H)⁺ mol->frag1 - H• frag2 m/z = 119 (Benzylic Cleavage) mol->frag2 - C₇H₁₅• frag3 m/z = 91 (Tropylium Ion) mol->frag3 - C₈H₁₇•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a detailed and self-validating picture of the molecular structure of this compound. The key diagnostic features include the aldehydic proton and carbon signals in the NMR spectra, the strong carbonyl stretch in the IR spectrum, and the characteristic benzylic cleavage in the mass spectrum. This guide serves as a valuable resource for the identification and characterization of this compound and related compounds, demonstrating the power of a multi-spectroscopic approach in chemical analysis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734685, this compound. Retrieved January 5, 2026, from [Link].

theoretical studies and computational analysis of 4-octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Octylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound (C₁₅H₂₂O), an aromatic aldehyde with significant potential in materials science and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are both robust and adaptable. We will explore the foundational principles of quantum chemical calculations, detail a systematic workflow for analyzing the molecule's structural and electronic properties using Density Functional Theory (DFT), and demonstrate its application in a drug development context through molecular docking simulations. All methodologies are presented to be self-validating, grounded in established computational chemistry principles, and supported by authoritative references.

Introduction: The Molecular Profile of this compound

This compound is an organic compound characterized by a benzaldehyde ring substituted with an eight-carbon alkyl chain at the para (4) position.[1] This long, nonpolar octyl group imparts significant lipophilicity to the molecule, a feature that can profoundly influence its interactions in biological systems and its properties in material applications. The presence of the reactive aldehyde group combined with the hydrophobic tail makes it an intriguing scaffold for chemical synthesis and a candidate for investigation in drug discovery programs.[2]

The foundational step in any computational study is to define the molecule's identity and properties.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₅H₂₂O[1]
Molecular Weight 218.33 g/mol [1]
SMILES CCCCCCCCC1=CC=C(C=C1)C=O[1]
InChIKey IHKVZPVHTKOSLW-UHFFFAOYSA-N[1]

Table 1: Core Identifiers for this compound.

Computed Property Value Significance in Drug Development
XLogP3 5.2[1]Predicts high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Hydrogen Bond Donor Count 0[1]The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count 1 (from the carbonyl oxygen)[1]The molecule can accept one hydrogen bond, influencing its interaction with biological targets.
Rotatable Bond Count 8[1]Indicates significant conformational flexibility, which must be accounted for in docking studies.
Topological Polar Surface Area 17.1 Ų[1]Suggests good potential for oral bioavailability and cell permeability.

Table 2: Key Computed Physicochemical Properties of this compound and their relevance.[1]

The Theoretical Engine: Quantum Chemical Calculations

To understand a molecule's behavior at the electronic level, we turn to quantum chemistry. These computational methods solve approximations of the Schrödinger equation to calculate a molecule's electronic structure and properties.[3][4] For molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[3][4] DFT calculates the electron density of a system to determine its energy, which is computationally more efficient than calculating the wavefunctions of every individual electron.[5]

Causality in Method Selection:

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in providing reliable geometric and electronic data for a wide range of organic molecules.[2][6][7]

  • Basis Set - 6-31G(d,p): This basis set provides a flexible and robust description of the electron orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic electron distribution in bonds and lone pairs, a necessity for a molecule containing a carbonyl group.[2][8]

A Validated Workflow for Computational Analysis

A rigorous computational analysis follows a logical progression, where the output of each step serves as a validated input for the next. This ensures the integrity of the final results.

G cluster_workflow Computational Analysis Workflow A 1. Molecular Input (SMILES or 2D Structure) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Confirmation of Minimum (No Imaginary Frequencies) C->D Validation Step E 5. Electronic Property Calculation (HOMO, LUMO, MEP) D->E F 6. Data Interpretation & Reporting E->F

Caption: A self-validating workflow for the computational analysis of this compound.

Protocol: Geometry Optimization

Objective: To find the lowest energy, most stable three-dimensional conformation of this compound.

Methodology:

  • Input Structure: Begin with an initial 3D structure of this compound. This can be generated from its SMILES string in software like GaussView or Avogadro.

  • Select Theory Level: In the calculation setup (e.g., in Gaussian 09W), specify the DFT method as B3LYP and the basis set as 6-31G(d,p).[8]

  • Initiate Optimization: Run a geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

  • Convergence Criteria: The optimization is complete when the forces on each atom approach zero and the energy change between steps is negligible, indicating a stable point on the potential energy surface has been reached.[2]

Protocol: Vibrational Frequency Analysis

Objective: To confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum.

Methodology:

  • Use Optimized Geometry: The output geometry from the optimization step is used as the input for the frequency calculation.

  • Set Calculation Type: Specify a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

  • Execute and Analyze: The software calculates the vibrational modes of the molecule.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[2]

    • Spectral Prediction: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for validation.[6]

Analysis of Electronic Properties

Once a validated structure is obtained, its electronic properties can be calculated to understand its reactivity and spectroscopic behavior.

Key Parameters:

  • HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): These frontier orbitals are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[2]

  • Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing a guide to intermolecular interactions.[8]

Calculated Property Hypothetical Value Interpretation
HOMO Energy -6.25 eVRepresents the energy required to remove an electron.
LUMO Energy -1.98 eVRepresents the energy released when an electron is added.
HOMO-LUMO Gap 4.27 eVA relatively large gap suggests good kinetic stability.
Dipole Moment ~3.5 DebyeIndicates a moderately polar molecule, driven by the carbonyl group.

Table 3: Hypothetical Electronic Properties of this compound calculated at the B3LYP/6-31G(d,p) level of theory.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor or enzyme) to form a stable complex.[9][10] It is a cornerstone of structure-based drug design.

G cluster_docking Molecular Docking Workflow A 1. Target Selection (e.g., Protein from PDB) B 2. Receptor Preparation (Remove water, add hydrogens) A->B D 4. Grid Box Generation (Define active site) B->D C 3. Ligand Preparation (Energy minimize 4-OB) C->D E 5. Docking Simulation (e.g., AutoDock Vina) D->E F 6. Pose Analysis (Binding Energy & Interactions) E->F

Caption: A standard workflow for performing molecular docking simulations.

Protocol: Molecular Docking Simulation

Objective: To predict the binding affinity and interaction patterns of this compound with a selected protein target.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Chimera, prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.[10][11] This step is critical for correct charge and hydrogen bond calculations.

  • Ligand Preparation:

    • Use the energy-minimized structure of this compound from the DFT calculations.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define a three-dimensional grid box that encompasses the active or binding site of the protein target. The size of the box must be sufficient to allow the ligand to move and rotate freely within the site.[11]

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina).[9] The program will systematically sample different conformations and orientations of the ligand within the grid box, scoring each "pose" based on a scoring function that estimates the binding free energy.

  • Results Analysis:

    • The primary output is a ranked list of binding poses and their corresponding binding energies (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[10]

    • Visualize the top-ranked poses to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

Target Protein PDB ID Function Hypothetical Binding Energy (kcal/mol)
ALDH1A3 (e.g., 5L4O)Aldehyde Dehydrogenase, implicated in cancer stem cell survival-7.8
FabH (e.g., 5ZH8)β-ketoacyl-ACP synthase III, bacterial fatty acid synthesis enzyme-8.2

Table 4: Hypothetical Molecular Docking Results for this compound against relevant drug targets.[11][12]

Conclusion and Future Directions

The theoretical and computational analysis of this compound provides invaluable, atom-level insights into its structural, electronic, and interactive properties. The workflow detailed in this guide, centered on DFT calculations and molecular docking, represents a robust, validated approach for characterizing this molecule. The results from such studies can effectively guide synthetic efforts, explain experimental observations, and prioritize candidates in early-stage drug discovery by predicting their potential to interact with specific biological targets. Future work should focus on validating these computational predictions through synthesis and in vitro assays, as well as exploring more advanced computational techniques like molecular dynamics simulations to understand the dynamic behavior of the ligand-receptor complex over time.

References

A Technical Guide to the Discovery and Historical Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic Aldehyde that Shaped Modern Chemistry

Substituted benzaldehydes, a class of organic compounds characterized by a benzene ring bearing a formyl group and at least one other substituent, are foundational pillars of modern organic synthesis. Their unique reactivity, a consequence of the electrophilic carbonyl carbon and the modifiable electronic landscape of the aromatic ring, has established them as indispensable intermediates in the synthesis of a vast portfolio of molecules, from life-saving pharmaceuticals to vibrant dyes and captivating fragrances.[1] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for creating these versatile chemical building blocks. We will delve into the seminal discoveries that first brought these molecules to light and trace the development of the classical named reactions that became the bedrock of their synthesis, offering a perspective that blends historical context with the mechanistic understanding and practical considerations of a seasoned chemist.

Part 1: Foundational Discoveries - From Bitter Almonds to the Benzoyl Radical

The journey into the world of aromatic aldehydes began not in a laboratory, but with a natural product. In 1803, the French pharmacist Martrès first isolated the simplest of these compounds, benzaldehyde, from the oil of bitter almonds (Prunus dulcis).[1] This initial discovery sparked the curiosity of the burgeoning chemical community.

However, it was the collaborative genius of Friedrich Wöhler and Justus von Liebig in 1832 that truly unlocked the chemical nature of benzaldehyde.[2][3] Their groundbreaking work not only marked the first successful chemical synthesis of this aromatic aldehyde but also introduced the revolutionary concept of the "benzoyl radical" (C₇H₅O).[2][4] They observed that this group of atoms remained intact through a series of chemical transformations, behaving almost like an element.[2][4] This was a pivotal moment in the development of structural theory in organic chemistry, providing a framework for understanding the reactivity of a whole class of related compounds.[3]

Benzoyl_Radical_Concept cluster_Wöhler_Liebig_1832 Wöhler and Liebig's Investigation (1832) Benzaldehyde Benzaldehyde (Oil of Bitter Almonds) Benzoyl_Chloride Benzoyl Chloride Benzaldehyde->Benzoyl_Chloride Reaction Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Oxidation Benzamide Benzamide Benzoyl_Chloride->Benzamide Amination Benzoyl_Radical Common Unit: The Benzoyl Radical (C₇H₅O)

Caption: Wöhler and Liebig's concept of the benzoyl radical.

Part 2: The Dawn of Synthetic Methodology - Classical Formylation Reactions

The late 19th and early 20th centuries witnessed a surge in the development of synthetic methods to introduce a formyl group onto an aromatic ring, a process known as formylation. These "named reactions" became the workhorses for the synthesis of a wide variety of substituted benzaldehydes.

The Reimer-Tiemann Reaction (1876): Formylating Phenols

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction provided the first general method for the ortho-formylation of phenols.[5][6] The reaction typically involves treating a phenol with chloroform in a strong alkaline solution.[5][6] The primary product is the corresponding ortho-hydroxybenzaldehyde, with a smaller amount of the para isomer also being formed.[7]

Mechanism and Causality: The key to the Reimer-Tiemann reaction is the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[5][7] The phenoxide ion, formed by the deprotonation of the phenol in the alkaline medium, is highly nucleophilic and attacks the electrophilic dichlorocarbene.[5] The resulting intermediate is then hydrolyzed to yield the aldehyde. The preference for ortho substitution is attributed to the coordination between the phenoxide oxygen and the dichlorocarbene.

Reimer_Tiemann_Mechanism cluster_Reagents Reactants cluster_Intermediates Key Intermediates cluster_Products Products Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Chloroform Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) Chloroform->Dichlorocarbene α-elimination Base Strong Base (e.g., NaOH) Adduct Intermediate Adduct Phenoxide->Adduct Nucleophilic Attack Dichlorocarbene->Adduct Ortho_Product ortho-Hydroxybenzaldehyde (Major) Adduct->Ortho_Product Hydrolysis Para_Product para-Hydroxybenzaldehyde (Minor) Adduct->Para_Product Hydrolysis

Caption: Simplified workflow of the Reimer-Tiemann reaction.

Historical Protocol for Salicylaldehyde Synthesis:

  • A solution of phenol in aqueous sodium hydroxide is prepared in a flask equipped with a reflux condenser.

  • The solution is heated, and chloroform is added dropwise with vigorous stirring.

  • The reaction mixture is refluxed for several hours.

  • After cooling, excess chloroform is removed by steam distillation.

  • The remaining solution is acidified, and the salicylaldehyde is isolated by a second steam distillation.[8]

The Gattermann Reaction (1898): A Versatile Formylation

Ludwig Gattermann developed a method to formylate aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride.[9] This reaction is similar in principle to the Friedel-Crafts acylation. A significant modification of this reaction involves the use of zinc cyanide, which is a solid and therefore safer to handle than gaseous HCN.[10]

Mechanism and Causality: The Gattermann reaction proceeds through the formation of an electrophilic species, formimidoyl chloride, from HCN and HCl. The Lewis acid catalyst activates this species, which then attacks the aromatic ring in an electrophilic aromatic substitution. The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde.

Historical Protocol for the Synthesis of a Phenolic Aldehyde:

  • The phenolic substrate is dissolved in an anhydrous solvent like ether.

  • Zinc cyanide and a Lewis acid catalyst (e.g., AlCl₃) are added.

  • A stream of dry hydrogen chloride gas is passed through the mixture at a low temperature.

  • The reaction is allowed to proceed for several hours.

  • The resulting aldimine hydrochloride precipitates and is collected.

  • The precipitate is hydrolyzed with water to yield the aldehyde.

The Gattermann-Koch Reaction (1897): Formylation with Carbon Monoxide

A variation of the Gattermann reaction, developed by Gattermann and Julius Arnold Koch, utilizes carbon monoxide (CO) and HCl in the presence of a copper(I) chloride and aluminum chloride catalyst.[10] This method is particularly useful for the formylation of simple aromatic hydrocarbons like benzene and toluene, but it is not applicable to phenol and phenol ether substrates.[10]

Mechanism and Causality: The reaction is believed to proceed through the formation of the unstable formyl chloride, which then acts as the electrophile in a Friedel-Crafts-type reaction. The copper(I) chloride is thought to act as a co-catalyst.

The Vilsmeier-Haack Reaction (1927): A Milder Approach

Discovered by Anton Vilsmeier and Albrecht Haack, this reaction uses a phosphoryl chloride and a substituted amide, most commonly N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[11][12][13] The reactive electrophile in this reaction is the Vilsmeier reagent, a chloroiminium ion, which is milder than the electrophiles in the Gattermann and Gattermann-Koch reactions.[14][15]

Mechanism and Causality: The Vilsmeier reagent is formed from the reaction of DMF and phosphoryl chloride.[12] This electrophile then attacks the electron-rich aromatic ring. The resulting intermediate is hydrolyzed during workup to yield the corresponding aldehyde.

Vilsmeier_Haack_Workflow cluster_Reagent_Formation Vilsmeier Reagent Formation cluster_Formylation Aromatic Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Aromatic Electron-Rich Aromatic Compound Aromatic->Intermediate Aldehyde Substituted Benzaldehyde Intermediate->Aldehyde Hydrolysis

Caption: General workflow of the Vilsmeier-Haack reaction.

Part 3: A Comparative Overview of Classical Formylation Methods

The choice of a particular synthetic method in the late 19th and early 20th centuries was dictated by the nature of the starting material, the desired product, and the available reagents and equipment. The following table provides a comparative summary of these classical reactions.

ReactionYearSubstratesReagentsKey IntermediateAdvantagesDisadvantages
Reimer-Tiemann 1876Phenols, electron-rich heterocycles[5][7]CHCl₃, strong base[5]Dichlorocarbene[5][7]Does not require anhydrous or acidic conditions.[16]Often low yields, formation of isomers, harsh basic conditions.[7]
Gattermann 1898Aromatic hydrocarbons, phenols, ethers[9]HCN, HCl, Lewis acid (e.g., AlCl₃)[9]Formimidoyl chloride complexVersatile for a range of aromatic compounds.Use of highly toxic HCN.
Gattermann-Koch 1897Aromatic hydrocarbons[10]CO, HCl, AlCl₃, CuCl[10]Formyl chloride (postulated)[10]Utilizes readily available carbon monoxide.Not applicable to phenols and their ethers.[10]
Vilsmeier-Haack 1927Electron-rich aromatics and heterocycles[12][13]POCl₃, DMF[12][13]Vilsmeier reagent (chloroiminium ion)[12][15]Milder reaction conditions, good yields for activated substrates.Limited to electron-rich substrates.

Part 4: The Expanding Family of Substituted Benzaldehydes and Their Applications

The development of these formylation reactions opened the floodgates for the synthesis of a vast array of substituted benzaldehydes, each with its unique properties and applications.

  • Hydroxybenzaldehydes: Salicylaldehyde (o-hydroxybenzaldehyde), a primary product of the Reimer-Tiemann reaction, became a key intermediate in the synthesis of coumarin, a compound with a characteristic sweet odor used in perfumes and as a precursor to anticoagulants.[8] Vanillin (4-hydroxy-3-methoxybenzaldehyde), the main component of vanilla flavor, was first synthesized from guaiacol by Reimer in 1876.[17][18] Its synthesis was a major milestone in the flavor and fragrance industry.[17]

  • Aminobenzaldehydes: p-Aminobenzaldehyde, synthesized from p-nitrotoluene, became an important intermediate in the production of dyes and pharmaceuticals.[19][20][21] Its synthesis often involved the reduction of the corresponding nitro compound.[19]

  • Nitrobenzaldehydes: The nitration of benzaldehyde yields a mixture of meta and ortho isomers. These compounds served as crucial starting materials for the synthesis of other substituted benzaldehydes through the reduction of the nitro group to an amino group.

  • Halobenzaldehydes: The synthesis of halobenzaldehydes was achieved through methods like the side-chain chlorination of toluenes followed by hydrolysis.[22] These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

The availability of this diverse range of substituted benzaldehydes had a profound impact on various industries:

  • The Dye Industry: Benzaldehyde and its derivatives were instrumental in the development of synthetic dyes. For instance, the condensation of benzaldehyde with dimethylaniline leads to the formation of the leuco form of malachite green, a vibrant triphenylmethane dye first synthesized by Hermann Fischer in 1877.[23][24][25]

  • The Pharmaceutical Industry: The late 19th and early 20th centuries saw the emergence of the modern pharmaceutical industry, which relied heavily on synthetic organic chemistry.[1][26] Substituted benzaldehydes were key building blocks in the synthesis of early drugs.[27][28] For example, they were used in the synthesis of various heterocyclic compounds that form the core of many therapeutic agents.

Conclusion: A Legacy of Innovation

The discovery and historical development of synthetic routes to substituted benzaldehydes represent a compelling chapter in the history of organic chemistry. From the initial isolation from a natural source to the elucidation of the benzoyl radical concept and the subsequent invention of a powerful arsenal of formylation reactions, the journey of these aromatic aldehydes is a testament to the ingenuity and perseverance of chemists. The work of pioneers like Wöhler, Liebig, Reimer, Tiemann, Gattermann, and Vilsmeier and Haack laid a robust foundation upon which much of modern synthetic chemistry is built. The principles they established and the reactions they discovered continue to be relevant, providing a rich historical and practical context for today's researchers, scientists, and drug development professionals as they continue to build upon this remarkable legacy.

References

The Industrial Versatility of 4-Octylbenzaldehyde: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted industrial potential of 4-octylbenzaldehyde, a versatile aromatic aldehyde. For researchers, scientists, and drug development professionals, this document serves as a comprehensive resource, detailing its synthesis, properties, and diverse applications. We will delve into its role as a key building block in liquid crystals, a functional monomer in advanced polymers, a precursor to specialized surfactants, and a versatile intermediate in organic synthesis with potential applications in agrochemicals and pharmaceuticals.

Understanding this compound: Physicochemical Properties

This compound, with the chemical formula C₁₅H₂₂O, is an organic compound characterized by a benzaldehyde molecule substituted with an octyl group at the para position. This structure imparts a unique combination of aromatic reactivity and aliphatic hydrophobicity, making it a valuable intermediate in various industrial syntheses.

PropertyValueSource
Molecular Weight 218.33 g/mol
Appearance Colorless to pale yellow liquid
Odor Distinctive aromatic
Solubility Low in water; soluble in organic solvents like ethanol and ether.
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Core Industrial Applications

The unique molecular architecture of this compound, featuring a reactive aldehyde group and a long hydrophobic alkyl chain, opens doors to a variety of industrial applications.

Liquid Crystal Synthesis: Engineering Mesomorphic Properties

This compound is a valuable precursor in the synthesis of thermotropic liquid crystals, particularly Schiff base (azomethine) derivatives. The rigid benzaldehyde core contributes to the formation of mesophases, while the flexible octyl chain influences the transition temperatures and the type of liquid crystalline phase observed.

The synthesis of these liquid crystals typically involves the condensation reaction of this compound with a substituted aniline. The resulting imine linkage extends the molecular length and rigidity, which are crucial for the formation of liquid crystalline phases. The length of the alkyl chain on the aniline can be varied to create a homologous series, allowing for the fine-tuning of mesomorphic properties.

Experimental Protocol: Synthesis of N-(4-octylbenzylidene)-4-alkylanilines

This protocol outlines a general procedure for the synthesis of a homologous series of Schiff base liquid crystals from this compound.

Materials:

  • This compound

  • 4-n-Alkylaniline (e.g., 4-butylaniline, 4-hexylaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of the desired 4-n-alkylaniline.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to induce crystallization of the product.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the final product using techniques like FTIR, ¹H NMR, and differential scanning calorimetry (DSC) to determine the phase transition temperatures.

G cluster_synthesis Schiff Base Synthesis This compound This compound Reaction Reaction This compound->Reaction Ethanol, Acetic Acid 4-n-Alkylaniline 4-n-Alkylaniline 4-n-Alkylaniline->Reaction N-(4-octylbenzylidene)-4-alkylaniline N-(4-octylbenzylidene)-4-alkylaniline Reaction->N-(4-octylbenzylidene)-4-alkylaniline Condensation

Synthesis of N-(4-octylbenzylidene)-4-alkylanilines.

Advanced Polymers: Synthesis of Poly(azomethine)s

The difunctional nature of this compound (when reacted to form a dialdehyde derivative) or its reaction with diamines allows for its use as a monomer in the synthesis of poly(azomethine)s. These polymers, containing the -C=N- linkage in their backbone, are known for their thermal stability, and some exhibit semiconducting and liquid crystalline properties.

The synthesis of poly(azomethine)s from this compound can be achieved through a polycondensation reaction with aromatic diamines. The octyl side chains can enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-rod polymers.

Experimental Protocol: Synthesis of Poly(azomethine) from a this compound Derivative and Diamine

This protocol describes a general method for the synthesis of a poly(azomethine). For this example, we will consider the reaction of a conceptual dialdehyde derived from this compound with p-phenylenediamine.

Materials:

  • Bis(4-formylphenyl)octane (a conceptual dialdehyde derived from this compound)

  • p-Phenylenediamine

  • N,N-Dimethylacetamide (DMAc)

  • Lithium Chloride (LiCl)

  • Nitrogen atmosphere

  • Standard polymerization glassware

Procedure:

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, add equimolar amounts of the dialdehyde and p-phenylenediamine.

  • Add DMAc containing a catalytic amount of LiCl to dissolve the monomers.

  • Heat the reaction mixture to a temperature of 120-140°C with continuous stirring under a nitrogen atmosphere.

  • Maintain the reaction for 24-48 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.

  • Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.

  • Characterize the polymer's structure, molecular weight, and thermal properties using techniques such as FTIR, NMR, GPC, and TGA.

G cluster_polymerization Poly(azomethine) Synthesis Dialdehyde_Monomer Dialdehyde (from this compound) Polycondensation Polycondensation Dialdehyde_Monomer->Polycondensation Heat, Catalyst Diamine_Monomer Diamine Diamine_Monomer->Polycondensation Poly(azomethine) Poly(azomethine) Polycondensation->Poly(azomethine) Forms Polymer Chain

Polycondensation for Poly(azomethine) Synthesis.

Surfactant Intermediate: A Hydrophobic Building Block

The molecular structure of this compound, possessing a significant hydrophobic octyl tail and a reactive aldehyde head, makes it a potential intermediate in the synthesis of specialty nonionic surfactants. The aldehyde group can be chemically modified to introduce a hydrophilic head group.

For instance, the aldehyde can be reduced to an alcohol, which can then be ethoxylated to create a nonionic surfactant. Alternatively, the aldehyde can undergo a reaction with a polyol to form an acetal, which can then be further functionalized. The long octyl chain provides the necessary hydrophobicity for surfactant activity. While specific industrial processes for this application are not widely documented, the chemical principles support this potential use.

Intermediate in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, and this compound is no exception. It can be used as a starting material for the synthesis of a wide range of organic compounds, with potential applications in:

  • Agrochemicals: Benzaldehyde derivatives are used as intermediates in the synthesis of some pesticides and herbicides.[1] The octyl group could be leveraged to increase the lipophilicity of the final active ingredient, potentially enhancing its efficacy.

  • Pharmaceuticals: While direct applications of this compound in drug synthesis are not prominent in the literature, benzaldehyde derivatives are key intermediates in the production of various active pharmaceutical ingredients (APIs).[2] The lipophilic nature of the octyl group could be explored in the design of new drug candidates to improve their membrane permeability.

Potential in Antimicrobial Applications

Schiff bases derived from benzaldehyde derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. The imine group (-C=N-) is often crucial for this activity.

By reacting this compound with various amines, a library of Schiff bases can be synthesized. The long octyl chain may enhance the compounds' ability to penetrate the lipid-rich cell membranes of microorganisms, potentially leading to increased antimicrobial efficacy.

Anticipated Antimicrobial Efficacy:

While specific MIC (Minimum Inhibitory Concentration) values for this compound-derived Schiff bases are not available in the reviewed literature, studies on similar compounds suggest that they could be effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. Further research is needed to quantify the antimicrobial activity of these specific derivatives.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on available safety data sheets for similar compounds, it may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Outlook

This compound is a versatile chemical intermediate with significant potential in several industrial sectors. Its unique combination of a reactive aldehyde group and a long hydrophobic chain makes it a valuable building block for the synthesis of advanced materials and specialty chemicals. While its applications in liquid crystals and as a general organic intermediate are more established through analogy with similar compounds, its potential in the fields of advanced polymers, specialty surfactants, and antimicrobial agents warrants further investigation.

For researchers and drug development professionals, this compound offers a platform for the design and synthesis of novel molecules with tailored properties. Future research should focus on synthesizing and characterizing a broader range of derivatives and quantifying their performance in the applications outlined in this guide. This will undoubtedly unlock the full industrial potential of this promising aromatic aldehyde.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2734685, this compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 20). The Chemistry Behind Agrochemicals: Utilizing 4-Nitrobenzaldehyde as a Key Intermediate. [Link]

Sources

An In-Depth Technical Guide to 4-Octylbenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Octylbenzaldehyde is an aromatic aldehyde distinguished by a C8 alkyl chain at the para position of the benzene ring. This structure confers significant lipophilicity while retaining the versatile reactivity of the aldehyde functional group. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic methodology, discusses its spectroscopic signature, and explores its potential applications in advanced materials and chemical synthesis. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective use and further investigation.

Chemical Identity and Properties

The core structure of this compound consists of a benzaldehyde molecule substituted with an n-octyl group. This combination dictates its physical and chemical behavior, particularly its solubility and reactivity profile.

Structural Formula and Core Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear basis for its identification in chemical databases and regulatory documents.

Table 1: Core Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1][2]
CAS Number 49763-66-8[1][2]
Molecular Formula C₁₅H₂₂O[1][2]
SMILES CCCCCCCCC1=CC=C(C=C1)C=O[1][2]
InChIKey IHKVZPVHTKOSLW-UHFFFAOYSA-N[1][2]
Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in various solvents and reaction conditions. The long alkyl chain renders it highly soluble in nonpolar organic solvents.

Table 2: Key Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 218.33 g/mol [1]
Physical Form Liquid[2]
Color Yellow[2]
XLogP3 5.2[1]
Topological Polar Surface Area 17.1 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 8[1]
Refractive Index 1.5100 to 1.513[2]

Synthesis and Mechanistic Insights

The synthesis of para-substituted benzaldehydes can be approached through several established organic chemistry pathways. For this compound, a highly efficient and versatile method is the Suzuki-Miyaura cross-coupling reaction. This method is favored for its high functional group tolerance, allowing the aldehyde moiety to remain intact, and its typically high yields.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from commercially available starting materials: 4-bromobenzaldehyde and n-octylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its proven efficacy in C-C bond formation between aryl halides and boronic acids.

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is used. The organic phase dissolves the reactants, while the aqueous phase dissolves the base and facilitates the catalytic cycle.

Experimental Protocol:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (10 mmol, 1.85 g) and n-octylboronic acid (12 mmol, 1.90 g).

  • Solvent and Reagent Addition: Add toluene (50 mL), ethanol (10 mL), and an aqueous solution of 2M potassium carbonate (20 mL).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.2 mmol, 231 mg) to the reaction mixture under a positive nitrogen flow.

  • Reaction: Heat the mixture to 90°C and maintain vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2), to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed Suzuki-Miyaura synthesis.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Purification r1 4-Bromobenzaldehyde p1 Combine in Toluene/H₂O r1->p1 r2 n-Octylboronic Acid r2->p1 cat Pd(PPh₃)₄ Catalyst K₂CO₃ Base cat->p1 p2 Heat under N₂ (90°C) p1->p2 Suzuki Coupling w1 Solvent Extraction (Ether/Water) p2->w1 w2 Column Chromatography w1->w2 final Pure this compound w2->final

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Spectroscopic Characterization Profile

While direct experimental spectra require laboratory analysis, the structural features of this compound allow for a reliable prediction of its key spectroscopic signals.

  • ¹H NMR: The spectrum will be characterized by a distinct aldehyde proton singlet between δ 9.9-10.1 ppm. Aromatic protons will appear as two doublets in the δ 7.4-7.9 ppm region, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (CH₂) adjacent to the ring will be a triplet around δ 2.7 ppm. The remaining aliphatic protons of the octyl chain will appear as multiplets between δ 1.2-1.7 ppm, with the terminal methyl group as a triplet around δ 0.9 ppm.

  • ¹³C NMR: The aldehyde carbon will be highly deshielded, appearing around δ 192 ppm. Aromatic carbons will be observed in the δ 129-148 ppm range. The carbons of the alkyl chain will be found upfield, between approximately δ 14-36 ppm.

  • Infrared (IR) Spectroscopy: A strong, sharp carbonyl (C=O) stretch for the aldehyde will be prominent around 1700-1710 cm⁻¹. Two weaker C-H stretching bands for the aldehyde will be visible around 2720 cm⁻¹ and 2820 cm⁻¹. Aliphatic C-H stretches from the octyl group will appear just below 3000 cm⁻¹ (2850-2960 cm⁻¹), and aromatic C=C stretching vibrations will be present in the 1580-1610 cm⁻¹ region.

Reactivity and Potential Applications

The dual nature of this compound—a reactive aldehyde and a lipophilic aromatic—opens avenues for its use in several specialized fields. Its reactivity is dominated by the aldehyde group, which can undergo:

  • Oxidation to 4-octylbenzoic acid.

  • Reduction to 4-octylbenzyl alcohol.

  • Reductive amination to form various secondary and tertiary amines.

  • Wittig and related olefination reactions to form substituted styrenes.

  • Formation of Schiff bases by condensation with primary amines.

The long octyl chain imparts significant nonpolar character, suggesting potential applications as:

  • An intermediate in liquid crystal synthesis, where the rigid aromatic core and flexible alkyl chain are desirable motifs.

  • A precursor for specialty surfactants or polymers, leveraging the lipophilic tail and the reactive aldehyde "head."

  • A component in fragrance formulations, where its high molecular weight would make it a base note with low volatility.[3][4]

  • A building block in drug discovery for creating lipophilic analogs of pharmacologically active molecules to improve membrane permeability.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] If handling larger quantities or if aerosols may be generated, respiratory protection may be necessary.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[6] Avoid breathing vapors or mists.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[6] Keep the container tightly closed. It should be stored away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is a valuable chemical intermediate whose utility is derived from the synergistic combination of its reactive aldehyde functionality and its lipophilic octyl chain. A firm understanding of its properties, a reliable synthetic route such as the Suzuki-Miyaura coupling, and adherence to strict safety protocols are paramount for its successful application in research and development. Its potential as a precursor for liquid crystals, specialty polymers, and other advanced materials makes it a compound of significant interest for further scientific exploration.

References

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Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are pivotal intermediates in the development of pharmaceuticals, functional polymers, and fine chemicals.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2-(4-octylbenzylidene)malononitrile via the Knoevenagel condensation of 4-octylbenzaldehyde with malononitrile. We delve into the underlying reaction mechanisms, present multiple field-proven experimental protocols—from classic amine catalysis to modern green chemistry approaches—and offer detailed guidance on product characterization and safety. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Mechanistic Rationale: The "Why" Behind the Reaction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration step.[1][4] The reactivity of the active methylene compound is driven by the presence of two electron-withdrawing groups (Z and Z'), which increase the acidity of the methylene protons, facilitating their removal by even a mild base.[5][6]

Two primary catalytic pathways are generally accepted, depending on the choice of catalyst:

  • Direct Enolate Pathway: A base (e.g., an alkoxide or a Lewis acid/base pair) directly deprotonates the active methylene compound (malononitrile in this case) to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final conjugated product.[1][3]

  • Iminium Ion Pathway (Amine Catalysis): When a secondary amine like piperidine is employed, it first reacts with the aldehyde to form a carbinolamine, which rapidly dehydrates to an iminium ion.[7] This iminium ion is significantly more electrophilic than the starting aldehyde, accelerating the attack by the enolate of the active methylene compound.[1][8] This pathway is often highly efficient for aromatic aldehydes.

The presence of the long-chain alkyl (octyl) group on the benzaldehyde ring is an important consideration. As an electron-donating group, it slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, this effect is generally minimal, and the reaction proceeds efficiently under standard conditions.

Knoevenagel_Mechanism cluster_0 Direct Enolate Pathway cluster_1 Iminium Ion Pathway (Piperidine Catalyst) A0 Malononitrile (Z-CH₂-Z') B0 Enolate ([Z-CH-Z']⁻) A0->B0 Base D0 Aldol Adduct B0->D0 Nucleophilic Attack C0 This compound (R-CHO) C0->D0 E0 Final Product D0->E0 -H₂O A1 This compound (R-CHO) C1 Iminium Ion (R-CH=NR'₂⁺) A1->C1 B1 Piperidine B1->C1 -H₂O D1 Addition Intermediate C1->D1 E1 Final Product D1->E1 -Piperidine F1 Enolate F1->D1 Nucleophilic Attack

Caption: Key mechanistic pathways in the Knoevenagel condensation.

Experimental Design and Protocols

Successful synthesis relies on a well-designed protocol. We present three distinct methods, allowing researchers to choose based on available equipment, desired reaction scale, and environmental considerations.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
This compoundC₁₅H₂₂O218.3410565-31-8Skin/eye irritant.
MalononitrileC₃H₂N₂66.06109-77-3Highly Toxic .[9][10] Handle in fume hood only.
PiperidineC₅H₁₁N85.15110-89-4Corrosive, flammable, toxic.
Titanium(IV) ChlorideTiCl₄189.687550-45-0Corrosive, reacts violently with water.
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Flammable, corrosive.
Ammonium AcetateC₂H₇NO₂77.08631-61-8Benign catalyst.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Anhydrous or 200 proof. Flammable.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous. Volatile, suspected carcinogen.
Protocol 1: Classic Piperidine-Catalyzed Synthesis

This method is robust, high-yielding, and relies on simple equipment. Piperidine acts as an efficient organocatalyst, proceeding via the iminium ion pathway.[11]

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g, 22.9 mmol, 1.0 eq).

  • Dissolution: Add 40 mL of absolute ethanol and stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add malononitrile (1.58 g, 23.9 mmol, 1.05 eq). A slight excess of the active methylene component ensures complete consumption of the aldehyde.

  • Catalysis: Add piperidine (0.2 mL, ~2.0 mmol, 0.09 eq) dropwise to the stirring solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is usually complete within 1-2 hours.

  • Work-up: Upon completion, cool the flask in an ice bath for 30 minutes. The product will precipitate as a pale yellow solid. If precipitation is slow, add 20 mL of cold deionized water to induce crystallization.[12]

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold ethanol/water (1:1) to remove unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to yield 2-(4-octylbenzylidene)malononitrile. Further purification can be achieved by recrystallization from hot ethanol.

Protocol 2: Lewis Acid-Catalyzed Synthesis (Anhydrous)

This protocol utilizes titanium(IV) chloride (TiCl₄), a powerful Lewis acid that activates the aldehyde carbonyl group towards nucleophilic attack.[13][14] This method is particularly useful if base-sensitive functional groups are present elsewhere in the molecule and requires strict anhydrous conditions.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septa. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add this compound (2.18 g, 10.0 mmol, 1.0 eq) and malononitrile (0.66 g, 10.0 mmol, 1.0 eq) followed by 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalysis: While stirring vigorously, add anhydrous triethylamine (4.2 mL, 30.0 mmol, 3.0 eq) via syringe. Then, add a 1.0 M solution of TiCl₄ in DCM (11.0 mL, 11.0 mmol, 1.1 eq) dropwise over 15 minutes. The formation of a yellow precipitate (TiCl₄-amine complex) is expected.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding 30 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 20 mL portions of DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (gradient elution, 0-10% ethyl acetate in hexanes).

Protocol 3: Green, Solvent-Free Synthesis

This environmentally benign approach avoids bulk organic solvents and utilizes a non-toxic catalyst, making it ideal for sustainable chemistry initiatives.[15][16] The reaction is driven by grinding the neat reactants.[17]

Step-by-Step Methodology:

  • Setup: In a mortar, combine this compound (2.18 g, 10.0 mmol, 1.0 eq), malononitrile (0.69 g, 10.5 mmol, 1.05 eq), and a catalytic amount of ammonium acetate (0.15 g, ~2.0 mmol, 0.2 eq).[18][19]

  • Reaction: Grind the mixture vigorously with a pestle at room temperature. The mixture will likely turn into a paste or melt due to the heat generated and eutectic formation. Grinding should be continued for 15-30 minutes.

  • Monitoring: Check for completion by taking a small sample, dissolving it in ethyl acetate, and spotting on a TLC plate.

  • Work-up: Once the reaction is complete, add 20 mL of deionized water to the mortar and triturate the solid.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed if higher purity is required.

Experimental_Workflow start Start reagents Combine Aldehyde, Malononitrile, & Solvent start->reagents catalyst Add Catalyst (e.g., Piperidine) reagents->catalyst reaction React & Monitor (TLC) catalyst->reaction workup Work-up (Precipitation / Extraction) reaction->workup purify Purification (Filtration / Chromatography) workup->purify characterize Characterize Product (NMR, IR, MS, M.P.) purify->characterize end End characterize->end

Caption: General experimental workflow for Knoevenagel condensation.

Product Characterization

The expected product is 2-(4-octylbenzylidene)malononitrile . Proper characterization is essential to confirm its identity and purity. Below are the expected analytical data based on analogous structures.[20][21]

AnalysisExpected Results for 2-(4-octylbenzylidene)malononitrile
Appearance Pale yellow crystalline solid
¹H NMR (CDCl₃, 400 MHz)δ ~7.85 (d, 2H, Ar-H), ~7.70 (s, 1H, vinyl-H), ~7.35 (d, 2H, Ar-H), ~2.70 (t, 2H, Ar-CH₂-), ~1.65 (m, 2H), ~1.30 (m, 10H), ~0.90 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~160 (C=C, vinyl), ~150 (Ar-C), ~132 (Ar-CH), ~130 (Ar-C), ~129 (Ar-CH), ~114 (CN), ~113 (CN), ~82 (C=C, vinyl), ~36 (Ar-CH₂-), ~32, ~31, ~29 (multiple), ~22, ~14 (-CH₃)
FT-IR (KBr, cm⁻¹)~2220 cm⁻¹ (strong, C≡N stretch), ~1580 cm⁻¹ (medium, C=C stretch), ~2925, 2850 cm⁻¹ (strong, C-H alkane stretches)
HRMS (ESI) Calculated for C₁₈H₂₂N₂ [M+H]⁺: 267.1861; Found: 267.xxxx
Melting Point Expected to be a sharp melting point for the pure compound.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses/goggles, and chemical-resistant gloves (nitrile is appropriate), must be worn at all times.[9][22]

  • Malononitrile: This substance is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] Use a dedicated spatula and weigh it in a fume hood. Avoid creating dust. In case of contact, immediately wash the affected area with copious amounts of water and seek urgent medical attention.

  • This compound: Causes skin and serious eye irritation. Avoid contact.

  • Piperidine & Triethylamine: These are corrosive, toxic, and flammable liquids. Handle with care, avoiding inhalation of vapors.

  • Titanium(IV) Chloride (TiCl₄): Extremely corrosive and reacts violently with moisture to release HCl gas. Must be handled under an inert atmosphere using syringes or cannulas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be kept separate.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (e.g., old piperidine).2. Insufficient reaction time or temperature.3. Water contamination in Lewis acid protocol.1. Use freshly opened or distilled catalyst.2. Allow the reaction to run longer or gently heat to 40-50 °C.3. Ensure all glassware is flame-dried and solvents are anhydrous.
Formation of Byproducts 1. Michael addition of a second malononitrile molecule.2. Self-condensation of the aldehyde (rare under these conditions).1. Avoid using a strong base or large excess of base. Use stoichiometric reactants.2. Ensure a mild catalyst is used.
Product is Oily / Fails to Crystallize 1. Presence of impurities.2. Product has a low melting point.1. Purify the crude product using flash column chromatography.2. Try trituration with cold hexanes or pentane to induce solidification.

References

  • Wikipedia. Knoevenagel condensation. [Link]

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  • Pure. (2017-10-27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Taylor & Francis Online. (2017-10-27). Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • The Royal Society of Chemistry. (2015-02-19). TiCl4-promoted Condensation of Methyl Acetoacetate, Isobutyraldehyde, and Indole: A Theoretical and Experimental Study. [Link]

  • RSC Publishing. (2023-08-24). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. [Link]

  • Chem-Station Int. Ed. (2014-05-03). Knoevenagel Condensation. [Link]

  • Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • ResearchGate. Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. [Link]

  • ResearchGate. Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

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  • ResearchGate. Scheme 1. Knoevenagel condensations of less reactive methylene compounds... [Link]

  • ResearchGate. Solvent effect on the Knoevenagel reaction. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Semantic Scholar. (2021-10-18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. [Link]

  • MDPI. (2024-02-07). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • Arkat USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024-09-10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Organic Reactions. The Knoevenagel Condensation. [Link]

  • MDPI. (2023-10-26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol condensation... [Link]

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Application Notes & Protocols for the Synthesis of Schiff Bases from 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of Schiff bases derived from 4-octylbenzaldehyde. Schiff bases, defined by their azomethine functional group (-C=N-), are a cornerstone in the fields of medicinal chemistry, catalysis, and materials science due to their synthetic versatility and diverse applications.[1][2][3] The incorporation of a 4-octylphenyl moiety can impart unique properties, such as enhanced lipophilicity for biological applications or specific liquid crystalline behaviors in materials science. This guide details a robust and reproducible protocol for the acid-catalyzed condensation of this compound with primary amines, explains the underlying chemical principles, and provides methodologies for thorough characterization of the resulting imine products.

Introduction: The Significance of 4-Octylphenyl Schiff Bases

Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[2][4][5] The resulting imine linkage is a key structural motif responsible for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[6][7]

The specific use of this compound as the aldehyde precursor introduces a long, lipophilic alkyl chain into the final molecule. This structural feature is strategically significant for several reasons:

  • Drug Development: The octyl group can enhance the molecule's ability to cross cellular membranes, potentially improving bioavailability and efficacy.

  • Materials Science: The long alkyl chain can promote self-assembly and the formation of ordered structures, making these Schiff bases candidates for liquid crystals and other advanced materials.

  • Coordination Chemistry: These compounds serve as versatile ligands, capable of forming stable complexes with various metal ions for applications in catalysis and bioinorganic chemistry.[3][8]

Reaction Principles and Mechanism

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid and is reversible.[9][10]

Mechanism Breakdown:

  • Acid Catalysis: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst (e.g., glacial acetic acid). This step significantly increases the electrophilicity of the carbonyl carbon.[9][11]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine or hemiaminal.[10]

  • Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.

To ensure a high yield, the equilibrium of this reversible reaction must be shifted towards the products. This is most commonly achieved by removing the water formed during the reaction, often by using a solvent that allows for azeotropic distillation or simply by driving the reaction to completion via precipitation of the product.[10]

Caption: General mechanism for acid-catalyzed Schiff base formation.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative Schiff base from this compound and aniline. The methodology can be adapted for other primary amines with minor modifications.

Materials and Equipment

Chemicals:

  • This compound (C₁₅H₂₂O, MW: 218.34 g/mol )

  • Aniline (C₆H₇N, MW: 93.13 g/mol )

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Standard TLC supplies (silica plates, developing solvent like 4:1 Hexane:Ethyl Acetate)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper for vacuum filtration

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.18 g, 10 mmol) in 25 mL of absolute ethanol.[12] In a separate beaker, dissolve an equimolar amount of aniline (e.g., 0.93 g, 10 mmol) in 15 mL of absolute ethanol.

  • Reaction Setup: Place the flask containing the aldehyde solution on a magnetic stirrer and begin stirring. Attach a reflux condenser to the flask.

  • Addition and Catalysis: Slowly add the aniline solution to the stirring aldehyde solution at room temperature. After the addition is complete, add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette.[10][11]

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.[11]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12] Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate against the starting materials. The formation of a new spot (the product) and the disappearance of the aldehyde spot indicate the reaction is proceeding.

  • Product Isolation: After the reaction is complete (as determined by TLC), turn off the heat and allow the mixture to cool to room temperature. The Schiff base product, which is typically less soluble in ethanol than the reactants, should precipitate as a crystalline solid.[12] If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.[12] Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.[13]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to obtain the final Schiff base.

Caption: Workflow for the synthesis and isolation of Schiff bases.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

  • FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the 1605-1626 cm⁻¹ region.[14] Concurrently, the spectrum should show the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).

  • ¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the presence of a characteristic singlet for the azomethine proton (-N=CH-). This peak is typically deshielded and appears in the δ 8.0-8.9 ppm range.[1] Other expected signals include the aromatic protons and the aliphatic protons of the octyl chain.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, which should match the calculated mass of the target Schiff base, confirming that the condensation has occurred.[15]

  • Melting Point (MP): A sharp melting point range is a good indicator of the purity of the crystalline product.[9]

Data Summary and Discussion

The following table summarizes the expected data for the synthesis of N-(4-octylbenzylidene)aniline.

ParameterThis compoundAnilineN-(4-octylbenzylidene)aniline (Product)
Molecular Weight 218.34 g/mol 93.13 g/mol 293.45 g/mol
Molar Ratio 1 eq.1 eq.-
Typical Yield --> 85%
Appearance --Pale yellow crystalline solid
Expected MP --Varies, literature-dependent
FT-IR (ν, cm⁻¹) ~1700 (C=O)~3350 (N-H)~1620 (C=N)
¹H NMR (δ, ppm) ~9.9 (CHO)~3.7 (NH₂)~8.3 (-N=CH-)
Justification of Experimental Choices
  • Solvent: Ethanol is an excellent choice as it readily dissolves the aromatic reactants, has a suitable boiling point for reflux, and often allows the less polar Schiff base product to precipitate upon cooling, simplifying purification.[2][11]

  • Catalyst: Glacial acetic acid is a weak acid, making it an ideal catalyst. A strong acid would fully protonate the nucleophilic amine, rendering it unreactive.[9] The pH must be carefully controlled to be acidic enough to activate the aldehyde but not so acidic that it deactivates the amine.[9]

  • Purification: Simple washing with cold ethanol is often sufficient to remove unreacted starting materials and the catalyst.[12] If further purification is needed, recrystallization from a suitable solvent (such as ethanol or hexane) is the most common and effective method.[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Reaction has not gone to completion; equilibrium is unfavorable; product is soluble in the reaction solvent.Extend the reflux time and monitor by TLC. If the product is soluble, remove the solvent under reduced pressure and purify the resulting residue.[13]
Product is Oily or Gummy Presence of impurities; product has a low melting point.Wash thoroughly with cold solvent. Attempt recrystallization from a different solvent system. If necessary, purify by column chromatography.
NMR Shows Aldehyde Impurity Incomplete reaction; hydrolysis of the Schiff base during workup or in the NMR solvent.[16]Ensure the reaction goes to completion. Use anhydrous solvents for workup and NMR analysis. The Schiff base equilibrium is reversible.[16]

References

  • Journal of Chemical and Pharmaceutical Research. Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Available at: [Link]

  • Chemistry LibreTexts. 12.6: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • ResearchGate. What are the conditions used for schiff base reaction?. Available at: [Link]

  • MDPI. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available at: [Link]

  • JETIR. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link]

  • ResearchGate. Is there an effective way of purifying schiff bases?. Available at: [Link]

  • Journal of the Chemical Society of Nigeria. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Available at: [Link]

  • International Journal of Chemical Studies. Synthesis and characterization of novel Schiff base ligands. Available at: [Link]

  • Der Pharma Chemica. Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Available at: [Link]

  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available at: [Link]

  • HMU CPD. Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Available at: [Link]

  • ResearchGate. Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes. Available at: [Link]

  • ResearchGate. How to purify Schiff base?. Available at: [Link]

  • Repositório Institucional. SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Available at: [Link]

  • Journal of Physics: Conference Series. An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Available at: [Link]

  • PubMed. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available at: [Link]

  • International Journal of Research and Innovation in Applied Science (IJRIAS). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. Available at: [Link]

  • SBMU Journals. Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Available at: [Link]

  • ResearchGate. (PDF) SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Core. SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH. Available at: [Link]

  • PubMed Central. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available at: [Link]

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Application Notes and Protocols for 4-Octylbenzaldehyde in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the role and application of 4-octylbenzaldehyde (CAS No. 49763-66-8) within the fragrance and flavor sectors. Due to the limited publicly available data on its specific organoleptic profile, this guide establishes a framework for its evaluation based on the well-documented characteristics of structurally related p-alkylated aromatic aldehydes and long-chain aliphatic aldehydes. We present detailed protocols for instrumental and sensory analysis to determine the compound's purity, stability, and sensory attributes, ensuring its effective and safe integration into consumer products. This guide is intended for researchers, product developers, and quality control specialists in the fragrance, flavor, and allied industries.

Introduction: The Chemistry of Scent and Substituted Aldehydes

Aromatic aldehydes are a cornerstone of modern perfumery and flavor creation, prized for their ability to impart a wide range of notes, from sweet and fruity to spicy and floral.[1] Benzaldehyde (CAS No. 100-52-7), the simplest of this class, is renowned for its characteristic bitter almond and cherry aroma.[2][3] The substitution of functional groups on the benzene ring profoundly modifies the parent molecule's olfactory and gustatory profile.

The subject of this guide, this compound, features an eight-carbon alkyl chain at the para-position of the benzaldehyde molecule. While specific sensory data for this compound is not extensively published, the behavior of other aldehydes provides a strong predictive framework. Aliphatic aldehydes, such as Octanal (C8), Nonanal (C9), and Decanal (C10), are known for their powerful, waxy, and citrus-like characteristics that are crucial for creating fresh and sparkling effects in fragrances.[4][5][6] The octyl (C8) substituent in this compound is therefore hypothesized to introduce fatty, waxy, and potentially citrusy or floral facets to the core almond-like character of the benzaldehyde structure.

This guide will proceed by detailing the known physicochemical properties of this compound, exploring its potential applications based on structure-activity relationships, and providing robust protocols for its comprehensive evaluation.

Physicochemical Profile of this compound

A thorough understanding of a material's physical and chemical properties is fundamental to its handling, formulation, and stability testing.

PropertyValueSource
CAS Number 49763-66-8PubChem
Molecular Formula C₁₅H₂₂OPubChem
Molecular Weight 218.33 g/mol PubChem
IUPAC Name This compoundPubChem
Predicted Boiling Point ~325.5 °C (at 760 mmHg)ChemSpider
Predicted LogP 5.2PubChem
GHS Hazard Statement H317: May cause an allergic skin reactionECHA

Note: Some properties are predicted via computational models due to a lack of extensive experimental data.

Predicted Organoleptic Profile and Applications

Based on the principles of structure-odor relationships, we can project a likely sensory profile for this compound and its potential applications.

Table 2: Comparative Odor Profiles of Related Aldehydes

CompoundCAS NumberOdor DescriptionImplication for this compound
Benzaldehyde100-52-7Sweet, bitter almond, cherry.[2]Provides the core aromatic, nutty, cherry-like base note.
4-Methylbenzaldehyde104-87-0Floral, fruity, cherry, deep phenolic.[7]Alkyl substitution enhances fruity and floral character.
4-Ethylbenzaldehyde4748-78-1Aromatic, nutty, with fruity nuances.[8]Reinforces the trend of alkyl groups modifying the core scent.
Octanal (Aldehyde C8)124-13-0Fatty, waxy, powerful orange/citrus peel.[5][9]The C8 chain is expected to impart significant fatty, waxy, and citrus facets.

Hypothesized Profile for this compound:

  • Odor: A complex aromatic profile with a base of sweet, nutty almond and cherry, significantly modified by powerful fatty, waxy, and fresh citrus-peel notes. It may possess subtle floral undertones.

  • Flavor: At high dilutions, it would likely contribute sweet, nutty, and fruity notes, with a potential for waxy or peel-like sensations that could be leveraged in citrus, stone fruit, and nut flavor profiles.

Potential Applications:

  • Fragrance: As a modifier in floral and oriental fragrances to add richness, lift, and a modern aldehydic sparkle.[4] In citrus and fruity compositions to provide a more natural, waxy peel note and enhance longevity. It could also serve as a key element in creating unique gourmand and nutty accords.

  • Flavor: In flavor formulations for baked goods, confectionery, and beverages where almond, cherry, or citrus notes are desired.[1] Its predicted profile suggests utility in enhancing the perception of richness and authenticity in fruit and nut flavors.

Regulatory and Safety Considerations

Any new fragrance or flavor ingredient must undergo a rigorous safety assessment. Key global bodies include the International Fragrance Association (IFRA) and the Flavor and Extract Manufacturers Association (FEMA) .

  • IFRA: Sets standards for the safe use of fragrance materials, often establishing concentration limits for specific product categories based on Quantitative Risk Assessments (QRA).[10][11] These assessments evaluate endpoints like skin sensitization, phototoxicity, and systemic toxicity.[8]

  • FEMA: The FEMA Expert Panel evaluates substances for their "Generally Recognized as Safe" (GRAS) status for use in food under intended conditions.[12][13]

Currently, this compound does not have a published IFRA Standard or a FEMA GRAS™ designation. Therefore, any use would require a comprehensive, independent safety assessment following established industry guidelines.[14] The European Chemicals Agency (ECHA) lists it with a warning for potential skin sensitization, a common characteristic of many aldehydes that must be managed through QRA.

Experimental Protocols

The following protocols provide a framework for the analytical and sensory evaluation of this compound.

Protocol 1: Purity and Identity Confirmation via GC-MS

Objective: To confirm the identity and determine the purity of a this compound sample, identifying any volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for this purpose.[15][16]

Materials:

  • This compound sample

  • High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)

  • Volumetric flasks and micropipettes

  • GC-MS system equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

Methodology:

  • Sample Preparation: Prepare a 1% solution (w/v) of the this compound sample in the chosen solvent. For example, accurately weigh 10 mg of the sample and dissolve it in 1 mL of solvent in a GC vial.

  • Instrument Setup (Typical Conditions):

    • GC System: Agilent Intuvo 9000 GC or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 10 minutes.

    • FID Detector (for quantification): 300°C.

    • MS Detector (for identification): Transfer line 280°C, Ion source 230°C, Electron Ionization (EI) at 70 eV, Mass scan range 40-450 amu.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Purity: Use the FID chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

    • Identity: Use the MS data. Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the identity of this compound. The mass spectrum should show a molecular ion peak (m/z 218) and characteristic fragmentation patterns.

    • Impurities: Identify any other significant peaks by analyzing their mass spectra. Potential impurities could include isomers, unreacted starting materials from synthesis, or oxidation products (e.g., 4-octylbenzoic acid).

dot

Caption: Quality Control workflow for a new fragrance & flavor aldehyde.

Protocol 2: Descriptive Sensory Analysis

Objective: To characterize the olfactory profile of this compound using a trained sensory panel. Descriptive analysis provides a detailed account of the aroma and its various facets.[17][18]

Materials:

  • This compound sample, confirmed for purity by GC-MS.

  • Odorless solvent (e.g., Diethyl Phthalate (DEP) or Ethanol).

  • Odor-free smelling strips (blotters).[19]

  • A panel of 8-12 trained sensory assessors.

  • A dedicated sensory evaluation room with controlled ventilation and lighting.[17]

Methodology:

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, and 0.1% w/w). This is crucial as the odor profile of aldehydes can change dramatically with concentration.[9]

  • Panelist Training & Lexicon Development: Before the formal evaluation, conduct a session where panelists smell the dilutions and collaboratively develop a lexicon of descriptive terms. Use reference standards for alignment (e.g., pure benzaldehyde for "almond," citral for "citrus," etc.).

  • Evaluation Procedure:

    • Dip smelling strips into each dilution to a depth of 1 cm.[19]

    • Present the strips to the panelists in a randomized, blind-coded order to prevent bias.

    • Instruct panelists to evaluate the odor at different time points (top note: immediately, heart note: after 15 minutes, base note: after 1-2 hours) to assess its evolution and tenacity.

    • Panelists should rate the intensity of each agreed-upon descriptor (e.g., almond, fatty, waxy, citrus, floral) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Calculate the mean intensity for each descriptor at each time point.

    • Visualize the results using a spider web (radar) plot to create a comprehensive sensory profile or "fingerprint" of the material.

dot

Odor_Profile cluster_Core cluster_Alkyl Alkyl Chain Substituent (para-position) cluster_Notes Resulting Odor Notes Benzaldehyde Benzaldehyde Methyl Methyl (C1) Ethyl Ethyl (C2) Octyl Octyl (C8) Almond Almond / Cherry Benzaldehyde->Almond Fruity Fruity / Floral Methyl->Fruity Adds Ethyl->Fruity Adds Fatty Fatty / Waxy Octyl->Fatty Adds Strong Citrus Citrus Peel Octyl->Citrus Adds Strong

Caption: Hypothesized Structure-Odor Relationship for p-Alkylbenzaldehydes.

Conclusion

While this compound is not a widely documented ingredient, a systematic approach based on established principles of flavor and fragrance chemistry allows for a robust prediction of its potential. Its structure suggests a complex and valuable profile, blending the classic sweet-nutty notes of benzaldehyde with the fresh, waxy, and powerful character of a C8 aldehyde. The protocols detailed herein provide the necessary framework for any researcher or developer to thoroughly assess its purity, stability, and sensory characteristics. Through such rigorous analytical and sensory validation, the potential of novel molecules like this compound can be safely and effectively unlocked for the creation of innovative fragrances and flavors.

References

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques.
  • De Kruiderie. (n.d.). Aldehydes and their role in perfumery.
  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?
  • Scentspiracy. (n.d.). Aldehydes in perfumery.
  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis.
  • BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
  • Beautinow. (n.d.). What Are Aldehydes in Perfume & How Are They Used?
  • MDPI. (2024, February 20). Food Flavor Chemistry and Sensory Evaluation.
  • Perfume Team Building Singapore. (2021, May 7). Common Perfume Aldehydes.
  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques.
  • ResearchGate. (n.d.). GC-MS identification of volatile organic compounds in the essential oil of peach leaves (variety Flamingo).
  • The Fragrance Conservatory. (n.d.). Benzaldehyde.
  • Sigma-Aldrich. (n.d.). Fragrance Technical Application Guide.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzaldehyde: Enhancing Flavors and Fragrances with its Unique Aroma.
  • Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances.
  • Agilent Technologies, Inc. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC.
  • Foreverest Resources Ltd. (2018, September 14). An Aroma Chemical Profile - Benzaldehyde.
  • Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Benzaldehyde.
  • Sullivan, G., et al. (2020). RIFM fragrance ingredient safety assessment, 4-ethylbenzaldehyde, CAS Registry Number 4748-78-1. Food and Chemical Toxicology, 146, 111700.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). The Sweet Scent of Synthesis: Exploring Benzaldehyde's Role in Fragrance and Flavor.
  • IFRA. (n.d.). IFRA Standards. Retrieved from an IFRA standards document hosted on d.center.net.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • IFRA. (n.d.). Quantification of Free Formaldehyde in Fragrance Ingredients and Fragrance Oils (mixtures). Retrieved from an IFRA document hosted on d2q3un7d9bfvmd.cloudfront.net.
  • IFRA. (n.d.). IFRA STANDARDS. Retrieved from an IFRA standards document hosted on ifrafragrance.org.
  • U.S. Food and Drug Administration. (2025, February 13). Substances Added to Food (formerly EAFUS).
  • Scribd. (n.d.). Benzaldehyde.
  • Hallagan, J. B., & Ford, R. A. (n.d.). GRAS Flavoring Substances 18.
  • PerfumersWorld. (2021, February 10). Amendment 49 STAND Benzaldehyde IFRA STANDARD RESTRICTION.
  • Flavor and Extract Manufacturers Association. (n.d.). 4-ETHYLBENZALDEHYDE | FEMA.
  • Lin, S., et al. (2025, August 6). Evaluation of perceptual interactions between key aldehydes in Kung Pao Chicken. Food Chemistry.
  • National Institutes of Health. (2022, October 21). GC/MS profiling of essential oils from Bontia daphnoides L., chemometric discrimination, isolation of dehydroepingaione and evaluation of antiviral activity.
  • Semantic Scholar. (2016, August 15). Review Article Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants.
  • Adams, R. P. (n.d.). IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1.
  • Fidelis, C. H. V., et al. (2012, April 6). Correlation between maturity of tree and GC×GC–qMS chemical profiles of essential oil from leaves of Aniba rosaeodora Ducke. Microchemical Journal.
  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzaldehyde. PubChem Compound Database.
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  • ResearchGate. (n.d.). Reaction constants for the aldehydes studied, together with the...
  • LGC Standards. (n.d.). 4-Methylbenzaldehyde | CAS 104-87-0.
  • Prodasynth. (2022, September 19). SPECIFICATION SHEET.
  • LGC Standards. (n.d.). 4-Methylbenzaldehyde | CAS 104-87-0.

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Analytical Methods for the Detection and Quantification of 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methodologies for the robust detection and precise quantification of 4-octylbenzaldehyde. As an important chemical intermediate and potential impurity in various manufacturing processes, its accurate measurement is critical for quality control, safety assessment, and research and development. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound (C₁₅H₂₂O) is an aromatic aldehyde characterized by a benzaldehyde core with an octyl group substituent at the para-position.[1] Its molecular structure lends it to applications as a precursor in the synthesis of fine chemicals and potentially as a component in fragrance formulations, similar to other long-chain aliphatic aldehydes.[2] The presence and concentration of this compound can be a critical quality attribute (CQA) in pharmaceutical ingredients, consumer products, or environmental samples, where it may arise from synthesis pathways or degradation of larger molecules.[3]

Therefore, access to reliable, validated analytical methods is paramount for ensuring product purity, monitoring stability, and conducting toxicological assessments. The choice of analytical technique is fundamentally driven by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte itself—namely its moderate volatility and UV-active aromatic ring. This guide focuses on the two most powerful and widely adopted techniques for this purpose: HPLC-UV and GC-MS.

Method Selection: HPLC vs. GC

The decision to use HPLC or GC depends on a trade-off between analyte characteristics and analytical requirements.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally versatile and well-suited for moderately polar, semi-volatile compounds like this compound. Its primary advantage is the ability to analyze samples at ambient temperature, which prevents the degradation of thermally sensitive analytes. Coupled with a UV detector, it offers a straightforward and robust method for quantification, leveraging the strong UV absorbance of the benzaldehyde chromophore.[4]

  • Gas Chromatography (GC): GC is the premier technique for separating volatile and semi-volatile compounds.[5] Given its benzaldehyde structure, this compound is sufficiently volatile for GC analysis. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides unparalleled selectivity and sensitivity, allowing for definitive identification based on mass fragmentation patterns.[6] However, aldehydes can sometimes exhibit poor peak shapes on certain GC columns; this can be overcome through chemical derivatization, which converts the aldehyde into a more stable and chromatographically well-behaved compound.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the method of choice for this application. It separates compounds based on their hydrophobicity, partitioning them between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] this compound, with its long alkyl chain, is well-retained on a C18 column, allowing for excellent separation from more polar impurities.

Protocol 1: Quantitative Analysis of this compound by RP-HPLC-UV

Objective: To quantify this compound in a sample matrix using an external standard calibration method.

A. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (LC-MS grade).

  • Methanol (HPLC grade) for sample and standard preparation.

  • 0.2 µm or 0.45 µm syringe filters.

B. Chromatographic Conditions This method is adapted from established protocols for similar aromatic aldehydes.[4][8]

ParameterValueRationale
Column C18 (4.6 x 150 mm, 5 µm)Industry-standard for retaining non-polar to moderately polar analytes like this compound.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid is added to control pH and protonate silanol groups on the stationary phase, which significantly improves peak shape for carbonyl compounds.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier. Acetonitrile provides good elution strength and is UV transparent.
Gradient 70% B to 95% B over 10 min, hold for 2 min, return to 70% B and equilibrate for 3 min.A gradient elution is necessary to ensure the analyte is eluted with a good peak shape in a reasonable time while also cleaning the column of any highly non-polar contaminants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection UV at 280 nmAromatic aldehydes exhibit strong absorbance near this wavelength. A PDA detector can be used to confirm peak purity spectrally.

C. Step-by-Step Procedure

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water) to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to achieve an estimated concentration within the calibration range. Proper sample preparation is critical for reliable results.[9][10]

    • If the sample is in a complex matrix (e.g., environmental water), a solid-phase extraction (SPE) step using a C18 cartridge may be required to clean up and concentrate the analyte.[11]

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.[8]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solutions in sequence, from lowest to highest concentration, followed by the sample solutions.

  • Quantification:

    • Integrate the peak area corresponding to this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

D. Workflow and Performance

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in MeOH) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Inject HPLC Injection (10 µL) Standards->Inject Sample Sample Dissolution (in MeOH) Filter Syringe Filtration (0.45 µm) Sample->Filter Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (280 nm) Separate->Detect CalCurve Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Quant Quantification CalCurve->Quant GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard (in Hexane) Deriv Add PFBHA/Pyridine Heat at 70°C Sample->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Dry Dry with Na₂SO₄ Extract->Dry Inject GC Injection (Splitless) Dry->Inject Separate 5-MS Column Separation (Temp Program) Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect ID Identification (Mass Spectrum) Detect->ID Quant Quantification (SIM Mode) ID->Quant

References

Application Note: A Comprehensive Protocol for the Wittig Reaction Synthesis of 4-Octyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction offers a high degree of regioselectivity, making it an invaluable tool for the synthesis of complex molecules, including numerous pharmaceutical products.[2][4] This application note provides a detailed protocol for the Wittig reaction involving 4-octylbenzaldehyde, a sterically demanding substrate, to synthesize a stilbene derivative, 4-octyl-1,1'-biphenyl. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and insights into the causality behind experimental choices.

The reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, proceeds through a cyclic intermediate to yield an alkene and triphenylphosphine oxide.[5][6] The immense stability of the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[6]

Reaction Mechanism and Stereoselectivity

The mechanism of the Wittig reaction is believed to involve a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a four-membered ring intermediate called an oxaphosphetane.[5] This intermediate then decomposes to give the alkene and triphenylphosphine oxide.[5]

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphorus ylide.[7]

  • Non-stabilized ylides , typically bearing alkyl or aryl groups, react rapidly and generally lead to the formation of (Z)-alkenes.[1][7][8]

  • Stabilized ylides , which have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanion, are more stable and react more slowly.[1][7][8] This allows for equilibration to the more thermodynamically stable intermediate, resulting in the preferential formation of (E)-alkenes.[1][7][8]

For the synthesis of stilbene derivatives, where a benzyltriphenylphosphonium salt is used to generate the ylide, the ylide is considered semi-stabilized, and the E/Z selectivity can be poor.[1][9]

Experimental Protocol

This protocol details the synthesis of 4-octyl-1,1'-biphenyl from this compound and benzyltriphenylphosphonium chloride.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )AmountMolesEquivalents
Benzyltriphenylphosphonium chlorideC25H22ClP388.871.2 g3.09 mmol1.1
This compoundC15H22O218.340.61 g2.80 mmol1.0
Sodium Methoxide (NaOMe)CH3ONa54.020.17 g3.15 mmol1.125
Methanol (anhydrous)CH4O32.0420 mL--
Dichloromethane (DCM)CH2Cl284.93As needed--
Water (deionized)H2O18.02As needed--
n-HexaneC6H1486.18As needed--
Magnesium Sulfate (anhydrous)MgSO4120.37As needed--
Step-by-Step Procedure

Part 1: Ylide Formation and Wittig Reaction

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.2 g, 3.09 mmol).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask and stir the suspension at room temperature.

  • Base Addition: In a separate container, dissolve sodium methoxide (0.17 g, 3.15 mmol) in a small amount of anhydrous methanol and add it dropwise to the phosphonium salt suspension. A color change to deep red or orange typically indicates the formation of the ylide.

  • Ylide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phosphorus ylide.

  • Aldehyde Addition: In a separate flask, dissolve this compound (0.61 g, 2.80 mmol) in a minimal amount of anhydrous methanol.

  • Wittig Reaction: Slowly add the aldehyde solution to the ylide solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

Part 2: Workup and Purification

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add dichloromethane (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel.

  • Phase Separation: Shake the separatory funnel vigorously, venting periodically. Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

  • Aqueous Wash: Drain the organic layer into a clean flask. Wash the aqueous layer with an additional 10 mL of dichloromethane. Combine the organic layers.

  • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or isopropanol.[10]

Workflow Diagram

Wittig_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonium_Salt Benzyltriphenylphosphonium Chloride in Methanol Ylide_Formation Ylide Formation (Stir 30 min, RT) Phosphonium_Salt->Ylide_Formation Aldehyde This compound in Methanol Wittig_Reaction Wittig Reaction (Stir 2-4h, RT) Aldehyde->Wittig_Reaction Add slowly Base Sodium Methoxide in Methanol Base->Ylide_Formation Add dropwise Ylide_Formation->Wittig_Reaction Solvent_Removal Solvent Removal Wittig_Reaction->Solvent_Removal Extraction Extraction (DCM/Water) Solvent_Removal->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Final_Product 4-Octyl-1,1'-biphenyl Purification->Final_Product

Caption: Workflow for the synthesis of 4-octyl-1,1'-biphenyl.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base and Solvent: Sodium methoxide in methanol is a common and effective base-solvent system for generating non-stabilized to semi-stabilized ylides.[11] The methoxide is a strong enough base to deprotonate the phosphonium salt, and methanol is a suitable solvent for both the salt and the resulting ylide. Anhydrous conditions are crucial as ylides are strong bases and will react with water.

  • Reaction Temperature: The reaction is conducted at room temperature. While some Wittig reactions benefit from cooling to control selectivity, for many standard preparations, room temperature provides a good balance between reaction rate and stability of the reagents.

  • Monitoring the Reaction: TLC is an essential tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting aldehyde, one can easily determine when the aldehyde has been fully consumed, indicating the completion of the reaction.

  • Workup Procedure: The aqueous workup is designed to remove the water-soluble byproducts, including any remaining base and salts. The use of a brine wash further aids in removing dissolved water from the organic phase. The major byproduct, triphenylphosphine oxide, is largely organic-soluble and will be removed during the final purification step.

Trustworthiness: A Self-Validating System

The protocol's reliability is ensured through several key checkpoints:

  • Visual Confirmation of Ylide Formation: The characteristic color change upon addition of the base provides a strong visual indication that the ylide has been successfully generated.

  • TLC Analysis: This provides definitive evidence of the reaction's progress and completion. The appearance of a new spot corresponding to the product and the disappearance of the starting aldehyde spot validate the reaction's success.

  • Product Characterization: The final purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data for 4-octyl-1,1'-biphenyl would confirm the successful formation of the desired alkene.

References

  • Schlosser Modification. (n.d.). SynArchive. Retrieved from [Link]

  • Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction. (2025). BenchChem.
  • Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. Chem 2320.
  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. (2025, October 9). RSC Publishing.
  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Synthesis of Stilbene Derivatives. (n.d.). Refubium. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction with a benzyltriphenyl-phosphonium bromide salt 17 acting both as reactant and phase-transfer catalyst. (n.d.).
  • Synthetic approaches toward stilbenes and their rel
  • Unstabilized Ylide Reactions in Wittig. (n.d.). Scribd.
  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (n.d.).
  • The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Wittig reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • The Wittig Reaction: Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017, February 2).
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • 20.4. The Wittig reaction. (n.d.). In Organic Chemistry II. Lumen Learning.
  • Workup of Wittig reaction products. (n.d.). European Patent Office - EP 0630877 B1 - Googleapis.com.
  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.).
  • A Solvent Free Wittig Reaction. (n.d.).
  • Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde. (2025). BenchChem.
  • Synthesis of an Alkene via the Wittig Reaction. (n.d.).
  • Wittig Reaction - Common Conditions. (n.d.).
  • Wittig Reaction Experiment Part 2: Reaction and Product Isol
  • Application Notes and Protocols: Synthesis of (Z)-4-Octen-1-ol via Wittig Reaction. (n.d.). BenchChem.
  • Solvent Effect in the Wittig Reaction Under Boden's Conditions. (2025, August 6).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-octylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction to this compound Synthesis

This compound is an aromatic compound featuring a benzaldehyde core with an octyl chain at the para-position.[1] Its lipophilic nature and reactive aldehyde group make it a versatile building block in the synthesis of liquid crystals, pharmaceuticals, and fragrance components.[1][2] Achieving a high yield of this compound, however, can be challenging due to potential side reactions and purification difficulties. This guide addresses the most common synthetic pathways and the problems frequently encountered.

Part 1: Choosing Your Synthetic Pathway

The optimal route to this compound depends on the available starting materials, reaction scale, and laboratory capabilities. The three most common strategies are:

  • Formylation of Octylbenzene: A direct approach where a formyl group is introduced onto the octylbenzene ring.

  • Oxidation of 4-Octylbenzyl Alcohol: A two-step process involving the synthesis of the corresponding alcohol followed by its selective oxidation.

  • Cross-Coupling Reactions: Modern methods like Suzuki-Miyaura coupling to form the crucial carbon-carbon bond between the aromatic ring and the octyl chain.

The following decision tree can help guide your choice of synthetic strategy.

G start What is your primary starting material? sm1 Octylbenzene start->sm1 Commercially available and cost-effective? sm2 4-Bromobenzaldehyde or 4-Iodobenzaldehyde start->sm2 Available? sm3 4-Octylbromobenzene start->sm3 Available? sm4 4-Octylbenzoic Acid or Ester start->sm4 Available? path1 Formylation (Gattermann-Koch, Vilsmeier-Haack) sm1->path1 path2 Suzuki-Miyaura Coupling with an Octylboron Reagent sm2->path2 path3 Suzuki-Miyaura Coupling with 4-Formylphenylboronic Acid sm3->path3 path4 Grignard Reaction + Formylation sm3->path4 Alternative path5 Reduction to Alcohol, then Oxidation sm4->path5

Caption: Decision tree for selecting a synthetic pathway to this compound.

Part 2: Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

FAQ Group A: Oxidation of 4-Octylbenzyl Alcohol

Question 1: My oxidation reaction is producing a significant amount of 4-octylbenzoic acid as a byproduct. How can I improve selectivity for the aldehyde?

Answer: Over-oxidation is a classic challenge in aldehyde synthesis. The aldehyde product is often more susceptible to oxidation than the starting alcohol, leading to the formation of the corresponding carboxylic acid.[3]

  • Causality: Aggressive oxidizing agents (like potassium permanganate or Jones reagent) or prolonged reaction times and high temperatures can easily lead to over-oxidation. The intermediate aldehyde hydrate, formed in the presence of water, is particularly prone to further oxidation.

  • Solutions & Protocols:

    • Choose a Milder Oxidant: Switch to a more selective reagent that is known to stop at the aldehyde stage.

      • Pyridinium Chlorochromate (PCC): A widely used reagent for this transformation. It is typically used in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of the aldehyde hydrate.

      • Dess-Martin Periodinane (DMP): Offers very mild conditions and short reaction times, often at room temperature. It is an excellent choice for sensitive substrates.

      • Swern Oxidation (Oxalyl Chloride/DMSO): A powerful, yet mild, method that operates at low temperatures (-78 °C), minimizing side reactions.

    • Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting alcohol has been consumed to prevent the subsequent oxidation of the product aldehyde.

    • Temperature Control: Running the reaction at the lowest effective temperature can significantly enhance selectivity. For Swern oxidations, maintaining the temperature below -60 °C is critical.

Table 1: Comparison of Oxidizing Agents for Benzyl Alcohol Derivatives

Oxidizing AgentTypical SolventTemperature (°C)Key AdvantagesCommon Issues
PCC DichloromethaneRoom TempReliable, simple workupChromium waste, can be acidic
DMP DichloromethaneRoom TempFast, mild, high yieldReagent is expensive, potentially explosive
Swern Oxidation Dichloromethane-78 to -60Very mild, excellent for sensitive substratesRequires cryogenic temps, unpleasant odor
H₂O₂ / Catalyst Water/Biphasic50 - 70"Green" oxidantCan lead to over-oxidation, requires catalyst tuning[4]

Question 2: The conversion of my starting 4-octylbenzyl alcohol is low, even after several hours. What adjustments should I make?

Answer: Low conversion points to issues with reagent activity, reaction conditions, or catalyst efficiency (if applicable).

  • Causality: The oxidizing agent may have degraded, the temperature might be too low for the chosen reagent, or there could be insufficient molar equivalents of the oxidant. For catalytic processes, the catalyst might be poisoned or inactive.

  • Solutions & Protocols:

    • Verify Reagent Quality: Ensure your oxidizing agent is fresh. DMP, for instance, can degrade upon storage. PCC should be a fine, free-flowing orange powder.

    • Increase Molar Equivalents: For stoichiometric oxidants like PCC or DMP, try increasing the molar equivalents from 1.1 to 1.5 relative to the alcohol.

    • Adjust Temperature: While high temperatures can cause over-oxidation, some reactions require gentle heating to proceed at a reasonable rate. If you are using a mild reagent at room temperature with no success, consider warming the reaction to 35-40 °C while carefully monitoring by TLC.

    • Catalyst Activation: If you are using a catalytic method (e.g., with a metal catalyst), ensure the catalyst is active. Pre-activation steps may be necessary as described in the literature for that specific catalyst system.

FAQ Group B: Suzuki-Miyaura Coupling Reactions

Question 3: My Suzuki coupling between 4-formylphenylboronic acid and 1-bromooctane is sluggish and gives a low yield. How can I optimize it?

Answer: While Suzuki coupling is powerful for forming aryl-aryl bonds, its application for coupling sp² (aryl) and sp³ (alkyl) centers can be challenging.[5]

  • Causality: The key steps in the Suzuki catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[6] The reductive elimination step to form a C(sp²)-C(sp³) bond is often slower than for C(sp²)-C(sp²) bonds and can be a rate-limiting step. Furthermore, the alkyl halide can undergo side reactions like β-hydride elimination.

  • Solutions & Protocols:

    • Ligand Choice is Critical: The choice of phosphine ligand on the palladium catalyst is paramount. For sp²-sp³ coupling, bulky, electron-rich ligands are often required to promote the difficult reductive elimination step. Consider ligands such as SPhos, XPhos, or RuPhos.

    • Catalyst Precursor: Use a modern, pre-formed catalyst like SPhos-Pd-G2 or XPhos-Pd-G3. These are air-stable and provide a reliable source of the active Pd(0) species.

    • Base and Solvent System: A strong base is often needed. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). A polar aprotic solvent system like dioxane/water or THF/water is a good starting point.[7]

    • Reverse the Coupling Partners: It is often more efficient to couple 4-octylphenylboronic acid with 4-bromobenzaldehyde . The oxidative addition of an aryl halide to Pd(0) is typically more facile and reliable than that of an alkyl halide.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X L₂ OA->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R L₂ Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Start_ArX Ar-X Start_ArX->OA Start_RBY2 R-B(OR)₂ Start_RBY2->Trans Base Base Base->Trans

Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

Part 3: Detailed Experimental Protocols

Protocol 1: Oxidation of 4-Octylbenzyl Alcohol using Dess-Martin Periodinane (DMP)

This protocol is recommended for its mild conditions and high selectivity, making it ideal for small to medium-scale synthesis.

  • Materials & Equipment:

    • 4-Octylbenzyl alcohol

    • Dess-Martin Periodinane (1.1 - 1.5 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Step-by-Step Procedure:

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-octylbenzyl alcohol (1.0 eq).

    • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).

    • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature with vigorous stirring. The mixture may become slightly cloudy.

    • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

    • Quenching: Once the starting material is consumed, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.

    • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is often of high purity but can be further purified by column chromatography or vacuum distillation if necessary.[8]

Part 4: Purification Strategies

Question 4: What is the most effective method to purify crude this compound, especially on a larger scale?

Answer: The best purification method depends on the nature of the impurities and the scale of the reaction. For this compound, a high-boiling point liquid, vacuum distillation is often the most efficient method for removing non-volatile impurities.[8]

  • Causality: Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower temperature. This prevents thermal decomposition, which can be a problem for aldehydes at high temperatures. Column chromatography is effective for removing impurities with different polarities but can be less practical for multi-gram scales.

Protocol 2: Purification by Vacuum Distillation
  • Objective: To separate this compound from non-volatile impurities (e.g., catalyst residues, polymeric materials) and other components with significantly different boiling points.

  • Procedure:

    • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for maximum efficiency.

    • Charging the Flask: Place the crude this compound into the distillation flask (do not fill more than halfway) and add a magnetic stir bar or boiling chips.

    • Applying Vacuum: Ensure all joints are well-sealed. Gradually apply vacuum, aiming for a pressure of 1-10 mmHg.

    • Heating: Gently heat the flask using a heating mantle.

    • Fraction Collection:

      • Discard the initial forerun, which may contain low-boiling solvents or impurities.

      • Collect the main fraction of this compound at its boiling point under the applied vacuum.

      • Stop the distillation before the flask distills to dryness to avoid charring of non-volatile residues.

References

Technical Support Center: Purification of Crude 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-octylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this long-chain alkyl benzaldehyde. The information herein is structured to address specific challenges you may encounter during your experimental work, offering practical solutions grounded in chemical principles.

Introduction to this compound and its Purification Challenges

This compound (C₁₅H₂₂O) is an aromatic aldehyde characterized by a benzaldehyde functional group with an octyl chain at the para position.[1] This structure imparts a significant hydrophobic character, influencing its solubility and the choice of purification methods.[1] Common impurities often stem from the synthetic route used for its preparation and can include unreacted starting materials, byproducts from side reactions, and products of over-oxidation or condensation.[2][3]

The primary challenges in purifying this compound lie in effectively separating it from structurally similar impurities without causing degradation of the aldehyde functionality, which can be sensitive to both acidic and basic conditions.[4] This guide will explore the most effective purification techniques and provide troubleshooting for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic method employed. However, some common impurities include:

  • Corresponding Carboxylic Acid (4-Octylbenzoic Acid): Aldehydes are prone to air oxidation, leading to the formation of the corresponding carboxylic acid.[2]

  • Corresponding Alcohol (4-Octylbenzyl Alcohol): If the synthesis involves the oxidation of the alcohol, incomplete conversion will result in its presence as an impurity.

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like 4-hydroxybenzaldehyde or 1-bromooctane if a Williamson ether synthesis approach is used for a similar compound.[3]

  • Aldol Condensation Products: Under certain conditions, aldehydes can undergo self-condensation.[2]

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods for this compound are vacuum distillation, column chromatography, and formation of a bisulfite adduct. The choice of method depends on the nature and boiling points of the impurities, as well as the desired scale of purification.[5]

Q3: My purified this compound is turning yellow upon storage. What is causing this and how can I prevent it?

A3: The yellowing of benzaldehyde derivatives upon storage is often due to slow air oxidation to the corresponding benzoic acid and potential polymerization or condensation reactions. To minimize this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. The addition of a radical inhibitor like hydroquinone can also be considered for long-term storage.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Vacuum Distillation Issues
Problem Potential Cause(s) Recommended Solution(s)
Bumping or unstable boiling during distillation. - Uneven heating.- Insufficient nucleation sites.- Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Ensure the heating mantle is properly sized for the flask and provides even heat distribution.
Product is co-distilling with impurities. - Boiling points of the product and impurities are too close.- Inefficient fractionating column.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Optimize the vacuum pressure to maximize the boiling point difference.
Thermal decomposition of the product (darkening in the distillation pot). - The distillation temperature is too high.- Lower the pressure of the vacuum system to allow for distillation at a lower temperature.[5]
Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of the product from a non-polar impurity. - The eluent system is too polar.- Decrease the polarity of the mobile phase. A good starting point for non-polar compounds is a mixture of hexanes or petroleum ether with a small amount of a more polar solvent like ethyl acetate.
The product is streaking on the column. - The sample was overloaded.- The compound is sparingly soluble in the eluent.- The silica gel is too acidic, causing decomposition.- Reduce the amount of crude material loaded onto the column.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading.- Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent.
Formation of acetals or hemiacetals on the column. - Use of an alcohol (e.g., methanol, ethanol) in the eluent system with acidic silica gel.- Avoid using alcohol-based solvent systems.[4] If an alcohol is necessary, neutralize the silica gel with triethylamine.[4]
Bisulfite Adduct Formation and Regeneration Issues
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the precipitated bisulfite adduct. - The adduct of this compound may have some solubility in the reaction mixture.- The sodium bisulfite solution is not saturated or has degraded.- Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[6] For highly non-polar aldehydes, the adduct may precipitate at the interface of the organic and aqueous layers.[7]
The aldehyde is not regenerating from the bisulfite adduct upon basification. - Incomplete decomposition of the adduct.- The pH is not sufficiently basic.- Ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding a strong base like sodium hydroxide.[7] Vigorous stirring or shaking during basification is crucial to facilitate the release of the aldehyde.
Decomposition of the product during regeneration. - Some aldehydes are sensitive to the high pH required for adduct decomposition.[6]- Minimize the exposure time to the strong base. Perform a rapid extraction immediately following basification.[6]

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This method is highly effective for separating aldehydes from non-carbonyl-containing impurities.[7]

Workflow Diagram:

Purification_Bisulfite Crude Crude this compound Dissolve Dissolve in a water-miscible co-solvent (e.g., DMF) Crude->Dissolve Add_Bisulfite Add saturated aqueous NaHSO₃ solution Dissolve->Add_Bisulfite Shake Shake vigorously Add_Bisulfite->Shake Extract Add water and an immiscible organic solvent Shake->Extract Separate Separate layers Extract->Separate Aqueous Aqueous Layer (contains adduct) Separate->Aqueous Organic Organic Layer (contains impurities) Separate->Organic Basify Basify aqueous layer (e.g., with NaOH to pH > 12) Aqueous->Basify Extract_Pure Extract with organic solvent Basify->Extract_Pure Pure_Aldehyde Purified this compound in organic layer Extract_Pure->Pure_Aldehyde

Caption: Workflow for purification via bisulfite adduct.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a minimal amount of a water-miscible co-solvent like dimethylformamide (DMF).[7]

  • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.[6]

  • Shake the funnel vigorously for several minutes to ensure complete formation of the bisulfite adduct.

  • Add deionized water and an immiscible organic solvent (e.g., hexanes or ethyl acetate).[7]

  • Shake the funnel again and then allow the layers to separate. The aldehyde adduct will be in the aqueous phase, while non-aldehyde impurities remain in the organic layer.[7]

  • Isolate the aqueous layer and, in a separate separatory funnel, add a fresh portion of an organic solvent (e.g., ethyl acetate).

  • Slowly add a strong base, such as 50% sodium hydroxide solution, with swirling or stirring until the aqueous layer is strongly basic (pH > 12). This will regenerate the aldehyde.[7]

  • Shake the funnel to extract the purified aldehyde into the organic layer.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This technique is ideal for separating compounds based on their polarity.[5]

Workflow Diagram:

Purification_Column TLC 1. TLC Analysis to determine eluent system Pack 2. Pack silica gel column TLC->Pack Load 3. Load crude sample Pack->Load Elute 4. Elute with chosen solvent system Load->Elute Collect 5. Collect fractions Elute->Collect Analyze 6. Analyze fractions (TLC) Collect->Analyze Combine 7. Combine pure fractions Analyze->Combine Evaporate 8. Evaporate solvent Combine->Evaporate

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • Eluent Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).[5] An ideal Rf value for the product is typically between 0.2 and 0.4 for good separation.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the solvent to drain while gently tapping the column to ensure even packing and to remove any air bubbles.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734685, Benzaldehyde, 4-octyl-. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Retrieved from [Link]

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common side reactions in the synthesis of 4-octylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Octylbenzaldehyde Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the formylation of long-chain alkylbenzenes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your synthetic protocols. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to build a foundational understanding for future synthetic design.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems encountered during the synthesis of this compound derivatives, categorized by the synthetic method.

Category 1: Electrophilic Aromatic Substitution (Formylation of Octylbenzene)

The direct introduction of a formyl group onto the octylbenzene ring is a common strategy. However, the choice of formylating agent and reaction conditions is critical to avoid a host of side reactions.

Issue 1: Low Yield and Multiple Products in Vilsmeier-Haack Formylation

Question: My Vilsmeier-Haack reaction on an activated 4-octylphenol ether is giving a low yield of the desired benzaldehyde, and my TLC plate shows multiple spots. What is happening?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds, but its success is highly dependent on the substrate's reactivity and the reaction conditions.[1][2] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is relatively weak compared to the acylium ions used in Friedel-Crafts acylation.[3]

Common Causes & Solutions:

  • Insufficient Aromatic Ring Activation: The Vilsmeier reagent preferentially reacts with highly activated systems.[4] If your 4-octylbenzene derivative is only moderately activated, the reaction will be sluggish, leading to low conversion.

    • Solution: Ensure the substituent on the ring is strongly electron-donating. If you are starting from octylbenzene itself, the alkyl group provides only modest activation, and stronger methods may be required.

  • Decomposition of Vilsmeier Reagent: The Vilsmeier reagent is typically generated in situ from a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[5] It is sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction.

  • Formation of Isomers: Formylation will occur at the most electronically enriched and sterically accessible position. For a 4-octyl substituted ring, formylation will occur ortho to the octyl group. If your starting material is, for example, a 3-substituted octylbenzene, you can expect a mixture of isomers.

  • Di-formylation: While less common than in other formylation reactions, highly activated substrates can undergo di-formylation, especially with prolonged reaction times or an excess of the Vilsmeier reagent.[6]

    • Solution: Carefully control the stoichiometry, using a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

Troubleshooting Workflow for Vilsmeier-Haack Reactions

start Low Yield in Vilsmeier-Haack Reaction check_reagents Are reagents and solvents anhydrous? start->check_reagents check_activation Is the aromatic ring strongly activated? check_reagents->check_activation Yes dry_reagents Action: Use anhydrous reagents. Flame-dry glassware. check_reagents->dry_reagents No check_stoichiometry Is Vilsmeier reagent stoichiometry controlled (1.1-1.5 eq)? check_activation->check_stoichiometry Yes increase_activation Consider a more activating substituent or a different formylation method. check_activation->increase_activation No check_workup Is hydrolysis of the iminium salt intermediate complete? check_stoichiometry->check_workup Yes adjust_stoichiometry Action: Optimize reagent ratio. Monitor reaction closely. check_stoichiometry->adjust_stoichiometry No optimize_hydrolysis Action: Ensure complete aqueous workup, potentially with heating. check_workup->optimize_hydrolysis No success Improved Yield check_workup->success Yes

Caption: Troubleshooting logic for low-yield Vilsmeier-Haack reactions.

Issue 2: Resin/Polymer Formation in Duff or Rieche Reactions

Question: I'm attempting to formylate a 4-octylphenol derivative using the Duff reaction, and my mixture is turning into an intractable resin. What's causing this?

Answer: This is a classic side reaction, particularly when formylating phenols or other highly activated aromatic compounds under acidic conditions.

Causality:

  • Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (often glycerol/boric acid or TFA).[7][8] HMTA acts as a source of an iminium ion electrophile.[9] However, it can also release formaldehyde equivalents. Phenols react readily with formaldehyde under acidic conditions to form phenol-formaldehyde resins (related to Bakelite). This occurs through repeated hydroxymethylation followed by condensation.[6]

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄.[10][11] While effective, the harsh Lewis acidic conditions can also promote polymerization of electron-rich phenols. Furthermore, dimerization side-reactions can occur where an intermediate carbocation is trapped by another molecule of the starting material.[12]

Mitigation Strategies:

StrategyRationaleRecommended Action
Control Stoichiometry Excess formylating agent equivalent promotes multiple additions and polymerization.In the Duff reaction, use a near 1:1 ratio of HMTA to the phenol to favor mono-formylation.[6]
Temperature Management Higher temperatures accelerate the condensation reactions that lead to resin formation.Maintain the lowest effective temperature for the formylation. For a Duff reaction in TFA, keeping the temperature around 70°C can be effective.[6]
Minimize Reaction Time Prolonged exposure to acidic conditions increases the likelihood of polymerization.Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to workup.
Use a Milder Acid A less harsh acid can reduce the rate of polymerization side reactions.In the Rieche formylation, alternative Lewis acids or modified conditions with silver triflate have been shown to proceed at lower temperatures, minimizing side reactions.[13]
Category 2: Oxidation of 4-Octylbenzyl Alcohol

Oxidizing 4-octylbenzyl alcohol is a straightforward route to the aldehyde. However, controlling the oxidation state is the primary challenge.

Issue: My product is contaminated with 4-octylbenzoic acid.

Question: I performed an oxidation of 4-octylbenzyl alcohol, but my final product contains a significant amount of the corresponding carboxylic acid. How can I prevent this and purify my product?

Answer: Over-oxidation is the most common side reaction in the synthesis of aldehydes from primary alcohols.[14] Aldehydes are more susceptible to oxidation than their corresponding alcohols, and once formed, the aldehyde can be readily converted to the carboxylic acid in the presence of the oxidant.

Preventing Over-oxidation:

  • Choice of Oxidant: Avoid harsh oxidants like potassium permanganate or chromic acid under aggressive conditions. Opt for milder, more selective reagents.

    • Swern Oxidation or Dess-Martin Periodinane (DMP): These are highly reliable methods for stopping the oxidation at the aldehyde stage.

    • Catalytic Oxidation: Using catalysts with a terminal oxidant like O₂ or H₂O₂ can be highly selective under optimized conditions.[15][16] This is also a "greener" approach.[14]

    • TEMPO-catalyzed Oxidation: Using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite is very effective for primary alcohols.

  • Control Reaction Conditions:

    • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction progress diligently. Do not let the reaction stir for an extended period after the starting alcohol has been consumed.

Purifying the Aldehyde:

If over-oxidation has already occurred, the resulting carboxylic acid can be easily removed from the desired aldehyde.

Protocol: Basic Aqueous Wash to Remove Carboxylic Acid Impurity

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[17] You will observe gas evolution (CO₂) as the acid is neutralized.

  • Separation: Allow the layers to separate. The deprotonated 4-octylbenzoate salt will be in the aqueous (bottom) layer, while the neutral this compound remains in the organic layer.

  • Repeat: Drain the aqueous layer and repeat the wash one more time to ensure complete removal of the acid.

  • Final Wash & Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified aldehyde.[18]

Purification Decision Workflow

start Crude Aldehyde with Impurities check_acid Is the main impurity the carboxylic acid? start->check_acid check_sm Is unreacted starting alcohol present? check_acid->check_sm No basic_wash Perform basic aqueous wash (e.g., NaHCO₃ solution). check_acid->basic_wash Yes check_other Are there other non-polar impurities of similar polarity? check_sm->check_other No chromatography Use column chromatography (Silica Gel). check_sm->chromatography Yes check_other->chromatography Yes, but thermally unstable distillation Consider vacuum distillation if product is thermally stable. check_other->distillation Yes, and thermally stable basic_wash->check_sm pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: Decision tree for selecting a purification method for this compound.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is generally most suitable for an unactivated octylbenzene starting material?

For a weakly activated substrate like octylbenzene, stronger formylation conditions are necessary. The Gattermann-Koch reaction (using CO/HCl and an AlCl₃/CuCl catalyst) is a classic choice for alkylbenzenes.[19][20] However, it involves handling highly toxic carbon monoxide gas and is not applicable to substrates with phenol or phenol ether groups.[21][22] The Rieche formylation using dichloromethyl methyl ether and TiCl₄ is another strong candidate that often provides good yields for such substrates.[11]

Q2: I suspect my Grignard reagent (4-octylphenylmagnesium bromide) is not forming correctly or is participating in side reactions during formylation. What are the signs?

When preparing a Grignard reagent, the primary side reaction is homocoupling (Wurtz-type coupling) to form 1,1'-dioctylbiphenyl. This is often caused by trace oxygen or reactions catalyzed by transition metal impurities. If your subsequent formylation with a reagent like DMF gives a very low yield and you isolate a significant amount of a high-boiling, non-polar byproduct, it is likely the biphenyl dimer.[23] To mitigate this, ensure rigorously anhydrous and oxygen-free (inert atmosphere) conditions during the Grignard formation.

Q3: Can I use a sodium bisulfite wash to purify my this compound?

Yes, this is a highly effective but often overlooked method for purifying aldehydes.[17][24] Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct.

  • Procedure: The crude organic mixture is vigorously stirred with a saturated aqueous solution of sodium bisulfite. The aldehyde adduct precipitates or dissolves in the aqueous phase. The organic impurities can be washed away with a solvent like ether.

  • Recovery: The aldehyde is then regenerated from the adduct by treating the aqueous layer with a base (like Na₂CO₃) or a strong acid, which breaks the adduct and allows the pure aldehyde to be extracted.[17] This method is excellent for removing non-aldehydic impurities.

References

  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved from [Link]

  • CollegeSearch. (2025). Gattermann Koch Reaction Mechanism - Definition, Limitations. Retrieved from [Link]

  • Collegedunia. (n.d.). Gattermann-Koch Reaction: Mechanism, Limitations and Examples. Retrieved from [Link]

  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Science Info. (2023). Gattermann Koch Reaction: Mechanism, Application, Limitation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • De, A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 4(2), 536-546. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • World of Chemicals. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Nishizawa, M., et al. (2007). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Tetrahedron Letters, 48(11), 1999-2001. Retrieved from [Link]

  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Liu, L., et al. (2023). Efficient oxidation of benzyl alcohol into benzaldehyde catalyzed by graphene oxide and reduced graphene oxide supported bimetallic Au–Sn catalysts. RSC Advances, 13, 24583-24594. Retrieved from [Link]

  • García, O., et al. (2013). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 18(6), 6735–6754. Retrieved from [Link]

  • Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2016). Selective Oxidation of Benzyl Alcohol to Benzaldehyde by using Nickel Oxide Nanoparticles. Retrieved from [Link]

  • Charan, S. M., et al. (2023). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics Discussions. Retrieved from [Link]

  • ResearchGate. (2016). Attempted Phenylation of Several Organic Solvents by Phenylmagnesium Bromide in the Presence of Cuprous Salts. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and utilization of 4-octylbenzaldehyde. This document is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Section 1: Synthesis of this compound

The introduction of a formyl group onto an octylbenzene precursor is a critical step in the synthesis of this compound. Two primary methods are commonly employed: the Vilsmeier-Haack reaction and Friedel-Crafts acylation followed by reduction. This section will delve into the optimization and troubleshooting of these synthetic routes.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, such as octylbenzene.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Q1: My Vilsmeier-Haack reaction is showing low to no conversion. What are the likely causes?

A1: Low conversion in a Vilsmeier-Haack reaction can often be attributed to several factors:

  • Insufficiently Activated Aromatic Ring: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich arene for efficient reaction.[2] The octyl group is an electron-donating group, which should activate the ring sufficiently. However, if other deactivating groups are present on your starting material, the reaction may be sluggish.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Suboptimal Reaction Temperature: The optimal temperature is dependent on the substrate's reactivity. For activated substrates like octylbenzene, the reaction can often be performed at or below room temperature.[3] If the reaction is slow, a modest increase in temperature (e.g., to 40-60 °C) may be beneficial.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?

A2: The formylation of octylbenzene should strongly favor the para position due to the steric hindrance of the octyl group.[3] If you are observing significant amounts of the ortho isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity.

  • Choice of Formylating Agent: While DMF/POCl₃ is standard, other formylating agents can be explored, although this is less common.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation or decomposition of the Vilsmeier reagent.Ensure anhydrous conditions. Use fresh, high-quality DMF and POCl₃. Prepare the Vilsmeier reagent at a low temperature (0 °C) before adding the octylbenzene.
Low reactivity of the substrate.Increase the reaction temperature incrementally, monitoring by TLC.
Formation of a Tar-like Residue Reaction temperature is too high.Maintain a controlled temperature throughout the reaction.
Impure starting materials.Purify the octylbenzene prior to the reaction.
Difficult Work-up Incomplete hydrolysis of the iminium intermediate.Ensure thorough quenching with an aqueous base (e.g., sodium acetate or sodium hydroxide solution) at a low temperature.[2]
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add octylbenzene (1 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Vilsmeier_Haack_Workflow cluster_synthesis Vilsmeier-Haack Synthesis Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep 1. Substrate_Add Add Octylbenzene Reagent_Prep->Substrate_Add 2. Reaction Reaction at RT (Monitor by TLC) Substrate_Add->Reaction 3. Quench Quench with aq. NaOAc Reaction->Quench 4. Workup Extraction & Drying Quench->Workup 5. Purification Vacuum Distillation or Column Chromatography Workup->Purification 6. Product This compound Purification->Product 7.

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Friedel-Crafts Acylation and Reduction

An alternative route to this compound involves a two-step process: Friedel-Crafts acylation of octylbenzene to form 4-octylacetophenone, followed by reduction of the ketone to the aldehyde. This method avoids the direct formylation which can sometimes be problematic. However, Friedel-Crafts reactions have their own set of challenges.[4][5]

Q1: Why is my Friedel-Crafts acylation yield low?

A1: Low yields in Friedel-Crafts acylations are common and can be due to:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware, reagents, and solvents are anhydrous.

  • Insufficient Catalyst: The product ketone can complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts of the catalyst are often required.[5]

  • Substrate Deactivation: While the octyl group is activating, any deactivating impurities can hinder the reaction.

Q2: Can I perform a Friedel-Crafts alkylation directly with an octyl halide?

A2: Direct Friedel-Crafts alkylation with a long-chain alkyl halide like 1-chlorooctane is prone to carbocation rearrangement, leading to a mixture of isomers.[6] Acylation followed by reduction is a more reliable method to obtain the linear octyl substituent.[4]

Problem Potential Cause Recommended Solution
Low Yield Deactivated catalyst.Use fresh, anhydrous AlCl₃. Perform the reaction under an inert atmosphere.
Incomplete reaction.Increase the reaction time or temperature, monitoring by TLC.
Polyacylation The product is more reactive than the starting material.Use a slight excess of the aromatic substrate.

Step 1: Friedel-Crafts Acylation of Octylbenzene

  • Set up a flame-dried, three-necked flask with a stirrer, dropping funnel, and reflux condenser connected to a gas trap.

  • Add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the flask, followed by anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

  • Add octylbenzene (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give crude 4-octylacetophenone.

Step 2: Reduction to this compound

The reduction of the intermediate ketone to the aldehyde can be achieved through various methods, such as the Rosenmund reduction of the corresponding acid chloride or, more commonly, through a two-step process of reduction to the alcohol followed by selective oxidation.

Section 2: Reactions of this compound

This compound is a versatile intermediate that can undergo a variety of reactions at the aldehyde functional group. This section will focus on two common and important reactions: the Wittig reaction and the Grignard reaction.

Wittig Reaction

The Wittig reaction is a highly effective method for the synthesis of alkenes from aldehydes and ketones.[7] For this compound, this reaction allows for the extension of the carbon chain with the formation of a carbon-carbon double bond.

Q1: My Wittig reaction is giving a low yield. What could be the issue?

A1: Low yields in Wittig reactions with substrates like this compound can be due to:

  • Steric Hindrance: The bulky octyl group may slightly hinder the approach of the ylide.

  • Ylide Instability: The phosphorus ylide can be unstable, especially if it is not stabilized by an electron-withdrawing group. It is often best to generate the ylide in situ and use it immediately.

  • Base Strength: The choice of base for deprotonating the phosphonium salt is crucial. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required.

Q2: How can I control the stereoselectivity (E/Z isomer ratio) of the alkene product?

A2: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the formation of the Z-alkene.[8]

  • Stabilized ylides (e.g., those with an adjacent carbonyl or ester group) typically yield the E-alkene as the major product.[8]

Problem Potential Cause Recommended Solution
Low Yield Incomplete ylide formation.Use a stronger, anhydrous base. Ensure the phosphonium salt is dry.
Ylide decomposition.Generate the ylide at low temperature (e.g., 0 °C or -78 °C) and add the aldehyde promptly.
Triphenylphosphine Oxide Removal Triphenylphosphine oxide is a common byproduct and can be difficult to separate.Purify the product by column chromatography. In some cases, precipitation of the oxide from a non-polar solvent can be effective.
  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the desired triphenylphosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene isomers and remove triphenylphosphine oxide.

Grignard Reaction

Grignard reagents are powerful nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols.[9] This reaction is a fundamental C-C bond-forming reaction.

Q1: My Grignard reaction is not initiating. What should I do?

A1: Initiation of Grignard reagent formation is a common challenge.[10]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[10]

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a passivating oxide layer. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[11]

Q2: I am getting a significant amount of a side product that appears to be a result of reduction. How can I avoid this?

A2: If the Grignard reagent is sterically hindered, it can act as a base and reduce the aldehyde to the corresponding alcohol (4-octylbenzyl alcohol). To minimize this, use a less hindered Grignard reagent if possible and maintain a low reaction temperature during the addition.

Problem Potential Cause Recommended Solution
Low Yield of Alcohol Grignard reagent did not form or was quenched.Ensure strictly anhydrous conditions. Activate the magnesium. Titrate the Grignard reagent to determine its concentration before use.[10]
Incomplete reaction with the aldehyde.Increase the reaction time or use a slight excess of the Grignard reagent.
Formation of Wurtz Coupling Product (R-R) This can occur during the formation of the Grignard reagent.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
  • Prepare the Grignard reagent in a flame-dried, three-necked flask under an inert atmosphere by slowly adding a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to a suspension of magnesium turnings.

  • Once the Grignard reagent is formed, cool the solution to 0 °C.

  • In a separate flask, dissolve this compound (1 equivalent) in the same anhydrous solvent.

  • Slowly add the aldehyde solution to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography.

Reaction_Logic cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction Start This compound Ylide Phosphorus Ylide Start->Ylide Grignard_Reagent Grignard Reagent (R-MgX) Start->Grignard_Reagent Phosphonium_Salt Phosphonium Salt + Base Phosphonium_Salt->Ylide Alkene Alkene Product Ylide->Alkene Secondary_Alcohol Secondary Alcohol Grignard_Reagent->Secondary_Alcohol

Caption: Common reaction pathways for this compound.

Section 3: Purification and Characterization

The final purity of this compound is crucial for its subsequent applications. This section outlines the most effective purification methods and provides guidance on the characterization of the final product.

Purification

Vacuum Distillation: For the purification of liquid aldehydes like this compound, vacuum distillation is often the method of choice to separate it from non-volatile impurities.[12][13] Due to its relatively high molecular weight, distillation under reduced pressure is necessary to prevent decomposition at high temperatures.

Column Chromatography: If vacuum distillation is not feasible or if impurities have similar boiling points, purification by column chromatography is a highly effective alternative.[14][15][16]

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity can be gradually increased to elute the product.

Sodium Bisulfite Adduct Formation: This chemical purification method is highly selective for aldehydes.[12] The aldehyde forms a water-soluble bisulfite adduct, which can be separated from non-aldehydic impurities. The aldehyde is then regenerated by treatment with an acid or base.

Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations for this compound
¹H NMR - Aldehyde proton (singlet) around 9.9-10.0 ppm. - Aromatic protons (two doublets) in the range of 7.3-7.9 ppm. - Benzylic protons (triplet) of the octyl chain around 2.6-2.7 ppm. - Methylene and methyl protons of the octyl chain between 0.8-1.7 ppm.
¹³C NMR - Aldehyde carbonyl carbon around 192 ppm. - Aromatic carbons in the range of 129-146 ppm. - Alkyl carbons of the octyl chain between 14-36 ppm.
FTIR - Strong C=O stretch of the aldehyde around 1700 cm⁻¹. - C-H stretch of the aldehyde around 2720 and 2820 cm⁻¹. - Aromatic C=C stretches in the 1600-1450 cm⁻¹ region. - Aliphatic C-H stretches just below 3000 cm⁻¹.[17][18]
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 218.33. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (M-29).[19][20]

Section 4: Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[21][22]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[22]

  • Inhalation: Avoid inhaling vapors.[22]

  • Skin Contact: May cause skin irritation or an allergic reaction.[22] In case of contact, wash the affected area with soap and water.

  • Storage: Store in a tightly closed container in a cool, dry place.[21]

  • Disposal: Dispose of in accordance with local regulations.[22]

References

stability of 4-octylbenzaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-octylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile aromatic aldehyde. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and purity of this compound.

Q1: How should I properly store this compound to ensure its long-term stability?

A1: Proper storage is the most critical factor in maintaining the integrity of this compound. Like many aldehydes, its primary degradation pathway is oxidation.[1] To minimize degradation, adhere to the following storage conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] This displaces oxygen, the primary culprit in the autoxidation of the aldehyde to its corresponding carboxylic acid.

  • Temperature: Keep the container tightly closed in a cool, dry, and well-ventilated place.[3][4] Refrigeration (2-8°C) is recommended to slow the rate of potential degradation reactions.[5]

  • Light: Protect the compound from light, especially UV radiation.[5] Amber glass bottles are suitable for this purpose. Photodegradation can initiate radical processes that accelerate decomposition.[1]

  • Purity: Ensure the aldehyde is free from metal contaminants or other impurities that can catalyze oxidation.

Q2: I've observed a white, crystalline solid forming in my bottle of this compound. What is this, and is the reagent still usable?

A2: The white precipitate is almost certainly 4-octylbenzoic acid, the product of aerobic oxidation.[1][6] Aldehydes are well-known to undergo autoxidation when exposed to air (oxygen), a radical-mediated process that converts the aldehyde functional group (-CHO) into a carboxylic acid group (-COOH).[1]

The presence of this impurity can be detrimental to many reactions. For instance, in base-catalyzed reactions like the aldol condensation, the acidic 4-octylbenzoic acid will neutralize the base, effectively poisoning the catalyst and inhibiting the reaction.[6] While the remaining aldehyde is likely still viable, the material should be purified before use in sensitive applications.

Q3: How can I purify this compound that has partially oxidized?

A3: You can readily remove the acidic 4-octylbenzoic acid impurity by performing a simple liquid-liquid extraction with a mild aqueous base. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the neutral aldehyde in the organic layer. A detailed protocol is provided in the "Experimental Protocols" section below. For very high purity, this can be followed by fractional vacuum distillation.[7]

Q4: Besides oxidation, are there other common degradation pathways I should be aware of?

A4: While oxidation is the most prevalent issue, other potential transformations exist, though they are typically less common under proper storage.

  • Cannizzaro Reaction: In the presence of a very strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo disproportionation to yield the corresponding alcohol (4-octylbenzyl alcohol) and carboxylate salt (4-octylbenzoate).[8] This is generally not a storage concern but can be a competing pathway in strongly basic reaction conditions.

  • Photodegradation: As mentioned, exposure to light can lead to complex radical reactions.[5]

  • Polymerization: While less common for aromatic aldehydes compared to formaldehyde, trace impurities or specific conditions could potentially lead to oligomerization.[6]

Troubleshooting Guides for Synthetic Applications

This section provides troubleshooting for specific issues that may arise during common reactions involving this compound, with a focus on how reagent stability impacts the outcome.

Issue 1: Base-Catalyzed Aldol Condensation
  • Problem: My crossed aldol condensation between this compound and a ketone (e.g., acetone) is sluggish, requires excess base, or fails completely.

  • Root Cause Analysis: The most probable cause is the presence of 4-octylbenzoic acid in your starting material. Base-catalyzed aldol condensations rely on the deprotonation of an enolizable ketone or aldehyde to form a nucleophilic enolate.[9][10] If your this compound contains its acidic oxidation product, the base you add will be consumed in an acid-base neutralization reaction before it can generate the required enolate, thus shutting down the desired reaction pathway.

  • Solution:

    • Verify Purity: Check the purity of your this compound using an analytical technique like ¹H NMR or IR spectroscopy. Look for the characteristic broad peak of a carboxylic acid O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹) or the downfield shift of the aldehydic proton in the NMR.

    • Purify the Aldehyde: Before setting up the reaction, purify the aldehyde using the mild base wash protocol described below to remove the acidic impurity.[6]

    • Use Fresh Reagent: If possible, use a fresh bottle of high-purity this compound that has been stored under an inert atmosphere.

Issue 2: Wittig Reaction
  • Problem: My Wittig reaction is giving a low yield of the desired alkene product.

  • Root Cause Analysis: The Wittig reaction is generally robust, but its success hinges on the accurate stoichiometry of the ylide and the aldehyde.[11]

    • Inaccurate Stoichiometry: If your this compound contains a significant amount of non-reactive 4-octylbenzoic acid, the actual molar quantity of the aldehyde in the reaction is lower than calculated. This leads to an effective excess of the ylide and a lower theoretical yield based on your initial mass of the aldehyde.

    • Side Reactions: The phosphonium ylide is a strong base. While it primarily reacts with the aldehyde, its basicity could be affected by acidic impurities, potentially leading to side reactions or incomplete ylide formation if a stoichiometric amount of base was used.

  • Solution:

    • Ensure Aldehyde Purity: As with the aldol condensation, begin with purified, acid-free this compound.

    • Confirm Ylide Formation: Ensure the characteristic color change associated with ylide formation (often deep orange or red) is observed before adding the aldehyde. This confirms the base has effectively deprotonated the phosphonium salt.[12]

    • Control Reaction Conditions: Add the aldehyde slowly to the ylide solution, often at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.[12]

Data Summary & Visualizations

Stability Profile of this compound
ConditionReagent/FactorStabilityExpected Outcome / CommentsRecommendation
Atmosphere Air / OxygenPoor Readily oxidizes to 4-octylbenzoic acid via a radical mechanism.[1]Always handle and store under an inert atmosphere (N₂ or Ar).[2]
Light UV / SunlightPoor Can initiate photodegradation, accelerating oxidation and other side reactions.[5]Store in an amber or opaque container, away from direct light.
Acids Strong Acids (e.g., HCl, H₂SO₄)Moderate Generally stable, but very harsh conditions could potentially affect the ether linkage in analogous alkoxy-benzaldehydes.[5]Use with caution; not a primary stability concern for the aldehyde group itself.
Bases Strong Bases (e.g., NaOH, KOH)Moderate Can induce the Cannizzaro reaction (disproportionation).[8]Avoid prolonged exposure to strong bases at elevated temperatures unless it is a desired reaction condition.
Oxidants KMnO₄, H₂O₂, etc.Poor Will be rapidly oxidized to 4-octylbenzoic acid.[13][14]Incompatible. Keep away from all oxidizing agents.[2][3]
Reductants NaBH₄, LiAlH₄Poor Will be readily reduced to 4-octylbenzyl alcohol.Incompatible unless reduction is the intended transformation.
Key Chemical Pathways

The following diagram illustrates the primary degradation pathway of this compound and one of its key synthetic applications, the Wittig reaction.

Stability_Pathways cluster_wittig A This compound B 4-Octylbenzoic Acid A->B Oxidation (Air, O2, Light) D Alkene Product A->D Wittig Reaction E Triphenylphosphine Oxide A->E Wittig Reaction C Phosphonium Ylide (R-CH=PPh3) C->D Wittig Reaction C->E Wittig Reaction

Caption: Degradation vs. Synthetic Utility of this compound.

Experimental Protocols

Protocol 1: Purification of this compound via Mild Base Wash

This protocol describes the removal of 4-octylbenzoic acid contamination.

  • Dissolution: Dissolve the impure this compound (1.0 eq) in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per 1 g of aldehyde).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (from CO₂ evolution if significant acid is present).

  • Separation: Allow the layers to separate fully. The top layer will be the organic phase containing the purified aldehyde, and the bottom will be the aqueous phase containing the sodium 4-octylbenzoate salt.[7]

  • Wash: Drain the aqueous layer. Wash the remaining organic layer with an equal volume of deionized water, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[7]

  • Verification: Confirm the purity of the product by your chosen analytical method before proceeding with your synthesis.

Protocol 2: Representative Wittig Reaction with this compound

This protocol outlines the synthesis of an alkene from this compound and a phosphonium salt.

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF.[12]

  • Deprotonation: Cool the suspension to 0 °C (or -78 °C for less stable ylides). Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise via syringe. Stir the mixture until the color change indicating ylide formation is complete and stable (typically 30-60 minutes).[12][15]

  • Aldehyde Addition: Dissolve the purified this compound (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirring ylide mixture at the same reduced temperature.

  • Reaction: Allow the reaction to stir at the reduced temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or hexanes).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired alkene.

References

  • ResearchGate. (2025). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds. PMC, NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. PMC, NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • SpringerLink. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Available at: [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4-phenyl.... Available at: [Link]

  • IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • ResearchGate. (2025). Oxidation of Benzaldehyde to Benzoic Acid. Available at: [Link]

  • ResearchGate. (2025). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Available at: [Link]

  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Available at: [Link]

  • ACS Publications. (n.d.). Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. Available at: [Link]

  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Stability of the ketyl radical as a descriptor in the electrochemical coupling of benzaldehyde. Catalysis Science & Technology. Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 4-octyl-. PubChem. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Does 4-methylbenzaldehyde give haloform and aldol reactions?. Available at: [Link]

  • AZoM. (2014). An Introduction to Aldol Condensation. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Production of 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-octylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of this compound production. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.

I. Overview of Synthetic Routes and Scale-Up Considerations

The synthesis of this compound, a key intermediate in various industrial applications, including the synthesis of liquid crystals and pharmaceuticals, typically proceeds through two primary pathways. Each route presents unique challenges when transitioning from laboratory-scale to pilot-plant or industrial production.

Route 1: Friedel-Crafts Acylation Followed by Reduction

This classic two-step approach involves the acylation of octylbenzene with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-octylacetophenone. The subsequent reduction of the ketone to the corresponding aldehyde is often achieved through methods like the Clemmensen or Wolff-Kishner reduction.

Route 2: Direct Formylation of Octylbenzene

Direct formylation methods, such as the Vilsmeier-Haack reaction, introduce the aldehyde group in a single step. This reaction typically employs a formylating agent generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The choice of synthetic route on a larger scale is dictated by factors including cost of raw materials, reaction efficiency, safety, and ease of purification.

II. Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of this compound synthesis in a practical question-and-answer format.

Friedel-Crafts Acylation and Reduction Route

Q1: My Friedel-Crafts acylation reaction is sluggish or incomplete on a larger scale, resulting in low yields of 4-octylacetophenone. What are the likely causes and solutions?

A1: This is a common issue when scaling up Friedel-Crafts reactions. Several factors could be at play:

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor dispersion of the catalyst and reactants, creating localized "hot spots" or areas of low reactivity.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor or pitched-blade turbine) capable of providing vigorous and uniform mixing for the reaction volume. Baffles within the reactor can also improve mixing efficiency.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly susceptible to deactivation by moisture. On a larger scale, the increased surface area and longer reaction times provide more opportunities for atmospheric moisture to enter the system. The ketone product can also form a complex with the catalyst, effectively removing it from the reaction.

    • Solution: All reactants and solvents must be rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). In some cases, using a stoichiometric excess of the catalyst may be necessary to compensate for deactivation.

  • Temperature Control: Friedel-Crafts acylations are often exothermic. Poor heat dissipation in a large reactor can lead to an uncontrolled temperature rise, promoting side reactions and byproduct formation.

    • Solution: Employ a reactor with a cooling jacket and ensure precise temperature monitoring and control. A slow, controlled addition of the acylating agent can also help manage the exotherm.

Q2: During the Clemmensen reduction of 4-octylacetophenone, I'm observing the formation of significant byproducts and incomplete conversion. How can I optimize this step?

A2: The Clemmensen reduction, while effective, can be sensitive to reaction conditions, especially at scale.

  • Zinc Amalgam Activity: The activity of the zinc amalgam is crucial for the reaction's success. Improperly prepared or aged amalgam will result in poor conversion.

    • Solution: Prepare the zinc amalgam fresh for each large-scale run. Ensure the zinc surface is thoroughly activated.

  • Strongly Acidic Conditions: The substrate must be stable to the strongly acidic conditions of the Clemmensen reduction (concentrated HCl). Acid-sensitive functional groups in the starting material or product can lead to degradation.

    • Solution: If your substrate is acid-sensitive, consider alternative reduction methods like the Wolff-Kishner reduction, which is performed under basic conditions.

  • Heterogeneous Nature of the Reaction: The reaction is heterogeneous, occurring on the surface of the zinc amalgam. Inadequate mixing can lead to poor contact between the reactants and the catalyst surface.

    • Solution: Ensure efficient stirring to maintain a good suspension of the zinc amalgam in the reaction mixture.

Workflow for Troubleshooting Friedel-Crafts Acylation and Reduction

cluster_0 Friedel-Crafts Acylation cluster_1 Clemmensen Reduction Low Yield Low Yield Poor Mixing Poor Mixing Low Yield->Poor Mixing Cause Catalyst Deactivation Catalyst Deactivation Low Yield->Catalyst Deactivation Cause Poor Temp Control Poor Temp Control Low Yield->Poor Temp Control Cause Optimize Agitation Optimize Agitation Poor Mixing->Optimize Agitation Solution Dry Reagents/Inert Atm Dry Reagents/Inert Atm Catalyst Deactivation->Dry Reagents/Inert Atm Solution Improve Cooling Improve Cooling Poor Temp Control->Improve Cooling Solution Incomplete Conversion Incomplete Conversion Inactive Zn(Hg) Inactive Zn(Hg) Incomplete Conversion->Inactive Zn(Hg) Cause Acid Sensitivity Acid Sensitivity Incomplete Conversion->Acid Sensitivity Cause Poor Heterogeneous Contact Poor Heterogeneous Contact Incomplete Conversion->Poor Heterogeneous Contact Cause Fresh Zn(Hg) Fresh Zn(Hg) Inactive Zn(Hg)->Fresh Zn(Hg) Solution Wolff-Kishner Wolff-Kishner Acid Sensitivity->Wolff-Kishner Solution Vigorous Stirring Vigorous Stirring Poor Heterogeneous Contact->Vigorous Stirring Solution

Caption: Troubleshooting workflow for the Friedel-Crafts acylation and Clemmensen reduction route.

Direct Formylation Route (Vilsmeier-Haack Reaction)

Q3: My Vilsmeier-Haack reaction is giving a low yield of this compound, and I'm seeing unreacted octylbenzene. What's going wrong?

A3: The Vilsmeier-Haack reaction is sensitive to the reactivity of the aromatic substrate and the integrity of the Vilsmeier reagent.

  • Vilsmeier Reagent Formation and Stability: The V

preventing oxidation and degradation of 4-octylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-octylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to oxidation and degradation, compromising experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent such issues.

I. Understanding the Challenge: The Instability of this compound

This compound, like other aromatic aldehydes, is susceptible to autoxidation, a free-radical chain reaction that occurs in the presence of atmospheric oxygen.[1][2][3] This process is the primary degradation pathway, converting the aldehyde to its corresponding carboxylic acid, 4-octylbenzoic acid. This transformation not only reduces the purity of the starting material but can also introduce an unwanted impurity that may interfere with subsequent reactions or biological assays. The autoxidation process is often initiated by light and can be slow initially but then accelerates, making preventative measures crucial from the moment of receipt.[2]

The core of the problem lies in the reactivity of the aldehydic proton. Its susceptibility to abstraction initiates a cascade of reactions with molecular oxygen, leading to the formation of peroxy radicals and ultimately the carboxylic acid.

II. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Change in Appearance (e.g., from a clear liquid to a cloudy or viscous substance, or formation of white precipitate) Oxidation to 4-octylbenzoic acid, which is a solid at room temperature.Confirm the presence of 4-octylbenzoic acid using analytical methods such as HPLC or NMR. If degradation is confirmed, the material may not be suitable for your experiment. Consider purification by distillation or chromatography if feasible, or procure a fresh batch.
Inconsistent or Unexpected Experimental Results Degradation of this compound leading to lower molar equivalents in your reaction or interference from the 4-octylbenzoic acid byproduct.Re-evaluate the purity of your this compound stock using the analytical protocols provided in this guide. Adjust stoichiometry based on the determined purity or use a fresh, validated batch.
pH Shift in Unbuffered Solutions Formation of acidic 4-octylbenzoic acid.Test the pH of your stock solution if applicable. A decrease in pH over time is a strong indicator of oxidation.
Visible Color Change Potential formation of polymeric byproducts or other minor degradation products, possibly accelerated by light exposure.Store the material in an amber vial to protect it from light. While minor color changes may not always indicate significant degradation, it is a warning sign to re-assess purity.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

The primary degradation product is 4-octylbenzoic acid (CAS 3575-31-3), formed through oxidation.[4][5][6][7][8][9][10]

Q2: What is the ideal storage temperature for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C. This slows down the rate of potential degradation reactions.

Q3: Is refrigeration alone sufficient to prevent oxidation?

While refrigeration slows down the reaction kinetics, it does not eliminate the risk of oxidation if oxygen is present. For optimal stability, refrigeration should be combined with an inert atmosphere.

Q4: What is an inert atmosphere, and why is it necessary?

An inert atmosphere involves replacing the air in the headspace of the storage container with a non-reactive gas, such as high-purity nitrogen or argon.[11] This is a critical step to prevent oxidation by removing the primary reactant, oxygen.

Q5: Should I use an antioxidant? If so, which one and at what concentration?

Yes, for long-term storage, adding an antioxidant is a highly effective preventative measure. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for aldehydes.[12][13][14] A typical concentration is 50-100 ppm (0.005-0.01% w/w). BHT functions as a free radical scavenger, interrupting the autoxidation chain reaction.[12][14]

Q6: My this compound has solidified in the fridge. Is it still usable?

Solidification at low temperatures is normal and does not necessarily indicate degradation. Allow the vial to warm to room temperature and ensure it becomes a homogenous liquid before use. However, if a precipitate remains after warming, it could be 4-octylbenzoic acid, and the purity should be checked.

Q7: How can I check the purity of my this compound?

The purity can be reliably determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Gas Chromatography (GC).[15][16] See the detailed analytical protocol in Section V.

IV. Preventative Protocols and Workflows

A. Optimal Storage Protocol for this compound

This protocol should be implemented immediately upon receiving a new batch of this compound.

  • Initial Purity Verification: Before long-term storage, it is advisable to obtain an initial purity profile via HPLC to serve as a baseline.

  • Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap to protect the contents from light and prevent leaching of contaminants.

  • Antioxidant Addition (Optional but Recommended):

    • Prepare a stock solution of BHT in a compatible, volatile solvent (e.g., hexane).

    • Add the appropriate volume of the BHT stock solution to the this compound to achieve a final concentration of 50-100 ppm.

    • Gently mix to ensure homogeneity. If a solvent was used, it can be removed under a gentle stream of nitrogen.

  • Inert Gas Blanketing:

    • Gently flush the headspace of the vial with a stream of dry, high-purity nitrogen or argon for 1-2 minutes.

    • Ensure the gas flow is not too aggressive to avoid splashing the liquid.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Sealing and Labeling:

    • For extra security, wrap the cap and neck of the vial with Parafilm®.

    • Label the vial clearly with the compound name, date of receipt, initial purity, and storage conditions.

  • Refrigeration: Store the sealed vial upright in a refrigerator at 2-8°C.

B. Workflow for Handling and Dispensing

To maintain the integrity of the stored this compound during use, follow this workflow:

Handling_Workflow start Start: Need to dispense this compound warm Allow vial to warm to room temperature start->warm open Briefly open under a gentle stream of inert gas warm->open dispense Quickly dispense the required amount using a clean, dry syringe or pipette open->dispense reblanket Re-blanket the headspace with inert gas dispense->reblanket seal Tightly reseal the vial reblanket->seal refrigerate Return to 2-8°C storage seal->refrigerate end End: Dispensing complete refrigerate->end Degradation_Prevention cluster_degradation Autoxidation Pathway cluster_prevention Prevention Strategies Aldehyde This compound AcylRadical Acyl Radical Aldehyde->AcylRadical H• abstraction Oxygen Oxygen (O2) PeroxyRadical Acyl Peroxy Radical Oxygen->PeroxyRadical Initiator Light/Heat/Trace Metals Initiator->AcylRadical AcylRadical->PeroxyRadical + O2 PeroxyAcid Peroxybenzoic Acid Intermediate PeroxyRadical->PeroxyAcid + Aldehyde CarboxylicAcid 4-Octylbenzoic Acid (Degradation Product) PeroxyAcid->CarboxylicAcid + Aldehyde InertGas Inert Gas (N2, Ar) (Removes O2) InertGas->Oxygen Displaces Antioxidant Antioxidant (BHT) (Scavenges radicals) Antioxidant->PeroxyRadical Interrupts AmberVial Amber Vial (Blocks light) AmberVial->Initiator Blocks

Caption: Mechanism of this compound autoxidation and key prevention strategies.

VII. References

  • Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]

  • Marsden, C. G., et al. (2015). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 6, 6230.

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Mansoor, S. (2012). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 24(12), 5793-5796.

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 324-335.

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • Uwagbaoje, E. A., & Iyun, J. F. (2019). Kinetics of the Redox Reaction of Benzaldehyde and Dichromate Ions in Aqueous Acidic Medium. Journal of Applied Science and Environmental Management, 23(6), 1119-1123.

  • Baciocchi, E., & Lapi, A. (2009). AUTOXIDATION OF BENZALDEHYDE. UFDC Home. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-OCTYLBENZOIC ACID | CAS 3575-31-3. Retrieved from [Link]

  • Haxhiu, V., et al. (2020). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 5(6), 118-122.

  • Chemistry LibreTexts. (2015). 17.14: Oxidative Chemical Tests for Aldehydes. Retrieved from [Link]

  • Madsen, K. G., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 505.

  • Ministry of Health Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298.

  • SciCord. (n.d.). Stability Testing White Paper. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2015). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. International Journal of Advanced Research in Chemical Science, 2(10), 1-5.

  • JoVE. (2023). Radical Autoxidation. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Wanders, R. J. A., et al. (2013). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. Analytical Biochemistry, 443(1), 56-61.

  • Van Horn, Metz & Co. Inc. (2023). How is BHT Used in Lubricants?. Retrieved from [Link]

  • Sleno, L. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-13.

  • Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298.

  • Thbayh, D. K. (2021). Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. Materials Science and Engineering, 46(1), 63-69.

  • Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • Patel, K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

  • Uwagbaoje, E. A., & Iyun, J. F. (2019). Kinetics of the Redox Reaction of Benzaldehyde and Dichromate Ions in Aqueous Acidic Medium. SciSpace. Retrieved from [Link]

  • Hussain, S., et al. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 7(10), 966-976.

  • University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidation of benzaldehyde. Retrieved from [Link]

  • Suslick, K. S., et al. (2014). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 53(22), 5589-5592.

  • Singh, B., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Optimizing 4-Octylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-octylbenzaldehyde. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to enhance your reaction yields, improve product purity, and streamline your synthetic workflows.

Section 1: Troubleshooting Guide for Common Synthetic Transformations

This section addresses prevalent issues encountered during the synthesis and subsequent reactions of this compound, offering systematic approaches to diagnose and resolve them.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Heck)

Palladium-catalyzed cross-coupling reactions are fundamental for creating complex molecules from this compound derivatives.[1][2] However, achieving high yields can be challenging.

Possible Cause 1: Catalyst Deactivation Your palladium catalyst may be losing activity during the reaction.[3] This can be due to several factors, including poisoning by impurities, fouling by polymeric byproducts (coking), or thermal degradation (sintering).[3][4][5][6][7]

  • Solution:

    • Use High-Purity Reagents: Ensure that your this compound, coupling partner, solvents, and base are free from impurities like sulfur or other coordination compounds that can poison the catalyst.[6]

    • Select a Robust Ligand: For challenging couplings, consider using electron-rich and sterically hindered phosphine ligands, which can protect the palladium center and promote the desired catalytic cycle.[8]

    • Optimize Reaction Temperature: High temperatures can lead to catalyst sintering and degradation.[3][6] Experiment with a lower temperature range to maintain catalyst activity over the course of the reaction.

Possible Cause 2: Ineffective Base The choice and quality of the base are critical in Suzuki and Heck reactions.[9][10] The base may be too weak, not sufficiently soluble, or of poor quality.

  • Solution:

    • Base Strength and Solubility: For Suzuki couplings, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective.[11] Ensure the base is a fine, dry powder to maximize its reactivity.

    • Phase-Transfer Catalysts: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by facilitating the transfer of the base into the organic phase.[12]

Possible Cause 3: Side Reactions Side reactions, such as protodeboronation of the boronic acid in Suzuki couplings, can consume your starting materials and reduce the yield.[11]

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the risk of protodeboronation, which is often promoted by the presence of water.[11]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13][14] Over-extending the reaction time can lead to product decomposition.

Issue 2: Poor Selectivity in the Hydrogenation of the Aldehyde Group

When reducing the aldehyde group of this compound to an alcohol, over-reduction to an alkyl group or hydrogenation of the aromatic ring can occur.

Possible Cause 1: Catalyst is Too Active Highly active catalysts like palladium on carbon (Pd/C) can sometimes lead to over-reduction, especially under harsh conditions.[13]

  • Solution:

    • Choose a More Selective Catalyst: Consider using a less active but more selective catalyst. Palladium on supports like calcium carbonate (CaCO₃) or alumina (Al₂O₃) can offer better selectivity than on carbon.[13]

    • Catalyst Modifiers: The addition of a catalyst poison, such as diphenylsulfide, can selectively block the sites responsible for over-reduction.[13]

Possible Cause 2: Harsh Reaction Conditions High hydrogen pressure and elevated temperatures can favor unwanted side reactions.

  • Solution:

    • Milder Conditions: Conduct the hydrogenation under milder conditions, such as at atmospheric pressure of hydrogen and at room temperature, to improve selectivity.[13]

Issue 3: Formation of Tar and Polymeric Byproducts

The formation of dark, sticky tar is a common issue in reactions involving aldehydes, particularly under strong acidic or basic conditions.[15]

Possible Cause 1: Self-Condensation or Polymerization The aldehyde functional group can undergo self-condensation (aldol reaction) or polymerization, especially at high temperatures.[15]

  • Solution:

    • Temperature Control: Maintain a consistent and appropriate reaction temperature. Lower temperatures are often preferred to minimize side reactions.[15]

    • Controlled Reagent Addition: The slow, dropwise addition of reagents can prevent localized high concentrations and temperature spikes that promote tar formation.[15]

Possible Cause 2: Cannizzaro Reaction Under strongly basic conditions, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.[16]

  • Solution:

    • Weaker Base: If possible, switch to a weaker base (e.g., K₂CO₃ instead of NaOH) or use a lower concentration of the strong base.[16]

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly slow down the rate of the Cannizzaro reaction.[16]

Section 2: Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What are the key factors to consider when selecting a catalyst for a Suzuki coupling reaction with a this compound derivative? A1: The key factors include the nature of the aryl halide or triflate, the steric and electronic properties of the boronic acid, and the desired reaction conditions. For electron-rich or sterically hindered substrates, a more active catalyst system, often employing bulky, electron-rich phosphine ligands, may be necessary.[8] It is also crucial to consider the catalyst's stability and turnover number to ensure efficiency.

Q2: For the oxidation of 4-octyltoluene to this compound, what types of catalysts are most effective? A2: Mixed metal oxide catalysts, such as those containing copper and zinc, have shown effectiveness in the selective oxidation of toluene derivatives to their corresponding aldehydes.[17] The catalytic performance is often influenced by factors like the catalyst's preparation method, aging time, and calcination temperature.[17]

Q3: Can I use a heterogeneous catalyst for Heck reactions involving this compound? A3: Yes, heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like polyaniline, can be highly effective for Heck reactions.[18] These catalysts offer the advantage of easier separation and potential for recycling.

Reaction Optimization and Troubleshooting

Q4: My reaction is sluggish and does not go to completion. What should I do? A4: First, verify the purity of your starting materials and reagents, as impurities can inhibit the catalyst.[11][14] Ensure that your solvent is anhydrous if the reaction is moisture-sensitive.[11] You can also try cautiously increasing the reaction temperature or optimizing the catalyst and reagent concentrations.[12][14]

Q5: After workup, I can't find my product. What are the possible reasons? A5: There are several possibilities to consider. Your product might be soluble in the aqueous layer, so it's a good practice to check it before discarding.[19] If your product is volatile, it may have been lost during solvent removal.[19] It is also possible that your product adhered to filtration media if a filtration step was involved.[19]

Q6: How can I effectively monitor the progress of my reaction? A6: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most reactions involving this compound.[11][12][13] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.[20] For more quantitative analysis, Gas Chromatography (GC) is a suitable technique.[12]

Section 3: Experimental Protocols and Data

Table 1: Comparison of Catalysts for Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001295
2Pd(PPh₃)₄ (3)-Na₂CO₃DME80892
3PdCl₂(dppf) (1)-Cs₂CO₃Dioxane90698

This data is representative and serves as a starting point for optimization.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.08 mmol) to the flask.[2]

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under the inert atmosphere, add the degassed solvent system (e.g., toluene/ethanol/water).[2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.[2]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and perform a standard aqueous work-up. The crude product can then be purified by column chromatography or recrystallization.[2]

Section 4: Visualizing Reaction Workflows

Diagram 1: Troubleshooting Logic for Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling q1 Check Catalyst Activity start->q1 q2 Evaluate Base Effectiveness start->q2 q3 Investigate Side Reactions start->q3 s1a Use High-Purity Reagents q1->s1a Poisoning? s1b Select Robust Ligand q1->s1b Decomposition? s1c Optimize Temperature q1->s1c Sintering? s2a Use Stronger/More Soluble Base q2->s2a Weak/Insoluble? s2b Add Phase-Transfer Catalyst q2->s2b Biphasic System? s3a Ensure Anhydrous Conditions q3->s3a Protodeboronation? s3b Monitor Reaction Progress q3->s3b Decomposition?

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Diagram 2: General Catalytic Cycle for the Heck Reaction

HeckCycle Pd0 Pd(0)L2 A Oxidative Addition Pd0->A Ar-X PdII_Aryl R-Pd(II)-X L2 A->PdII_Aryl B Alkene Coordination PdII_Aryl->B Alkene PdII_Complex Alkene R-Pd(II)-X L2 B->PdII_Complex C Migratory Insertion PdII_Complex->C PdII_Alkyl R'-Pd(II)-X L2 C->PdII_Alkyl D Beta-Hydride Elimination PdII_Alkyl->D E Reductive Elimination D->E + Base - HB-X E->Pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[9][18][21]

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Anonymous. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 10). What Is Catalyst Deactivation? [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Frontier, A. (n.d.). Failed Reaction: FAQ. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. Retrieved from [Link]

  • Selvakumar, K., Zapf, A., & Beller, M. (2002). New palladium carbene catalysts for the Heck reaction of aryl chlorides in ionic liquids. Organic Letters, 4(18), 3031–3033. [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • Rojas Lab. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. Retrieved from [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • arXiv. (2024, June 4). Preference Optimization for Molecule Synthesis with Conditional Residual Energy-based Models. Retrieved from [Link]

  • PubChem. (n.d.). 4-octylbenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Investigation of the Selectivity of the Oxidation Reaction of Toluene to Benzaldehyde over Various Catalysts in the Gas Phase. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0651660B2 - Method for purifying nitrobenzaldehyde.
  • ResearchGate. (n.d.). Effect of solvent on the reaction. Reaction conditions: benzaldehyde.... Retrieved from [Link]

  • Deng, C., et al. (2019). Exclusively catalytic oxidation of toluene to benzaldehyde in an O/W emulsion stabilized by hexadecylphosphate acid terminated mixed-oxide nanoparticles. Chinese Journal of Catalysis, 41, 1-9. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Octylbenzaldehyde in Diverse Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aromatic aldehydes are pivotal intermediates, valued for their versatility in constructing complex molecular architectures. Among these, 4-octylbenzaldehyde stands out due to the influence of its long alkyl chain on solubility and reactivity. This guide provides a comprehensive comparison of the reactivity of this compound across several fundamental reaction types: nucleophilic addition, oxidation, reduction, and condensation reactions. By examining the underlying mechanisms and presenting comparative experimental data, this document aims to equip researchers with the insights needed to effectively harness this versatile building block.

The Structural Basis of this compound's Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon, which is influenced by both the aromatic ring and the para-substituted octyl group. The benzene ring, through resonance, can delocalize the electron density of the carbonyl group. The octyl group, being an alkyl chain, is weakly electron-donating through an inductive effect. This electronic profile renders the aldehyde susceptible to attack by a wide array of nucleophiles while also allowing for controlled oxidation and reduction of the formyl group.

I. Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry, involving the attack of a nucleophile on the carbonyl carbon.[1][2] The reactivity in these reactions is sensitive to the steric and electronic environment of the aldehyde.

A. Grignard and Organolithium Additions: Formation of Secondary Alcohols

Grignard and organolithium reagents are powerful carbon-based nucleophiles that readily add to aldehydes to form alcohols.[3][4][5][6][7] The reaction of this compound with an organometallic reagent, such as ethylmagnesium bromide or ethyllithium, proceeds via nucleophilic addition to the carbonyl carbon, followed by protonation, to yield a secondary alcohol.[8]

Organolithium reagents are generally more reactive than their Grignard counterparts.[5] This heightened reactivity can be advantageous for reactions with sterically hindered aldehydes, though for an unhindered aldehyde like this compound, both reagents are highly effective.

Experimental Protocol: Grignard Reaction with this compound

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.

  • Reagent Preparation: Anhydrous diethyl ether is added to the flask, followed by the slow, dropwise addition of a solution of bromoethane in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent, ethylmagnesium bromide.

  • Addition of Aldehyde: Once the Grignard reagent formation is complete, a solution of this compound in anhydrous diethyl ether is added dropwise at 0 °C.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude secondary alcohol.

  • Purification: The crude product is purified by column chromatography on silica gel.

Logical Workflow for Grignard Reaction

Grignard_Reaction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Ethylmagnesium Bromide (EtMgBr) Mg->Grignard Initiation EtBr Bromoethane EtBr->Grignard Initiation Solvent1 Anhydrous Et2O Solvent1->Grignard Initiation Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Addition (0 °C) Aldehyde This compound Aldehyde->Intermediate Nucleophilic Addition (0 °C) Solvent2 Anhydrous Et2O Solvent2->Intermediate Nucleophilic Addition (0 °C) Quench aq. NH4Cl Intermediate->Quench Extraction Extraction & Drying Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-(4-Octylphenyl)propan-1-ol Purification->Product

Caption: Workflow for the synthesis of a secondary alcohol via Grignard reaction.

II. Reduction Reactions: Synthesis of 4-Octylbenzyl Alcohol

The reduction of this compound to the corresponding primary alcohol, 4-octylbenzyl alcohol, can be achieved using various hydride-based reducing agents. The choice of reagent often depends on the desired selectivity and reaction conditions.

A. Sodium Borohydride (NaBH₄) vs. Lithium Aluminum Hydride (LiAlH₄)

Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes.[9][10] However, they differ significantly in their reactivity.[10][11]

  • Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is selective for aldehydes and ketones.[9][12] It is compatible with protic solvents like methanol and ethanol, making it convenient to use.[12][13]

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will reduce aldehydes, ketones, esters, and carboxylic acids.[11][14][15] It reacts violently with protic solvents, including water and alcohols, and therefore requires anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (THF).[14][16]

For the specific reduction of this compound, NaBH₄ is generally the preferred reagent due to its ease of handling and high chemoselectivity.

ReagentSolventTemperatureTypical Yield of 4-Octylbenzyl Alcohol
NaBH₄ MethanolRoom Temp>95%
LiAlH₄ Anhydrous THF0 °C to Room Temp>95%

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: this compound is dissolved in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reducing Agent: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the pure 4-octylbenzyl alcohol.

III. Oxidation Reactions: Formation of 4-Octylbenzoic Acid

The oxidation of this compound to 4-octylbenzoic acid is a common transformation. Various oxidizing agents can be employed, with the choice often dictated by the desired reaction conditions and scale. A common and efficient method involves the use of sodium chlorite (NaClO₂) in the presence of a phosphate buffer.[17] More environmentally friendly methods using hydrogen peroxide and a catalyst have also been developed.[18]

Oxidizing SystemSolventTemperatureTypical Yield of 4-Octylbenzoic Acid
NaClO₂ / NaH₂PO₄ t-BuOH / H₂ORoom TempHigh
H₂O₂ / Selenium Catalyst WaterRoom TempGood to Excellent
O₂ / Au-Pd/Carbon Catalyst Toluene80 °CModerate

IV. Condensation Reactions: Carbon-Carbon Bond Formation

Condensation reactions are powerful tools for forming new carbon-carbon bonds. This compound readily participates in several named condensation reactions.

A. Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are invaluable for the synthesis of alkenes from aldehydes.[19][20][21][22]

  • Wittig Reaction: Utilizes a phosphonium ylide to convert the aldehyde into an alkene.[19][21] Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[19]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Employs a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide.[23] The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[23][24][25][26] The water-soluble phosphate byproduct of the HWE reaction is also easier to remove than the triphenylphosphine oxide generated in the Wittig reaction.[25]

Reaction Mechanism: Horner-Wadsworth-Emmons Reaction

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Attack Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

B. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[27][28][29] this compound readily undergoes this reaction with compounds like malonic acid or diethyl malonate.[27] The reaction is often followed by decarboxylation when malonic acid is used.[27][30]

Experimental Protocol: Knoevenagel Condensation with Malonic Acid

  • Mixing Reactants: this compound, malonic acid, and a catalytic amount of piperidine are combined in pyridine.

  • Heating: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

  • Workup: After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: The crude product, 4-octylcinnamic acid, is collected by filtration, washed with water, and can be further purified by recrystallization.

Conclusion

This compound is a highly versatile synthetic intermediate, demonstrating predictable and high reactivity across a range of fundamental organic transformations. Its participation in nucleophilic additions with organometallic reagents provides a straightforward route to secondary alcohols. The aldehyde is readily reduced to the corresponding primary alcohol using mild conditions with sodium borohydride and can be efficiently oxidized to the carboxylic acid. Furthermore, its utility in powerful carbon-carbon bond-forming reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations underscores its importance in the synthesis of complex organic molecules. The choice of reaction conditions and reagents allows for precise control over the chemical outcome, making this compound a valuable tool for researchers in various fields of chemical science.

References

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A Spectroscopic Showdown: Differentiating 4-Octylbenzaldehyde from its Ortho and Meta Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the nuanced world of organic chemistry, the seemingly subtle shift of a functional group can dramatically alter a molecule's properties and reactivity. This guide provides an in-depth spectroscopic comparison of 4-octylbenzaldehyde and its structural isomers, 2-octylbenzaldehyde and 3-octylbenzaldehyde. For researchers engaged in synthesis, quality control, and drug development, a clear understanding of the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification and characterization. This document will delve into the theoretical underpinnings and practical applications of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in distinguishing these closely related compounds, supported by predicted data and detailed experimental protocols.

The Isomeric Landscape: A Structural Overview

The three isomers share the same molecular formula (C₁₅H₂₂O) and molecular weight, differing only in the position of the n-octyl group on the benzaldehyde ring. This seemingly minor structural variance gives rise to distinct electronic environments for the constituent atoms, which are readily probed by spectroscopic techniques.

  • This compound (para-isomer): The octyl group is positioned opposite the aldehyde functionality. This symmetrical arrangement simplifies certain aspects of its NMR spectra.

  • 2-Octylbenzaldehyde (ortho-isomer): The proximity of the bulky octyl group to the aldehyde can induce steric hindrance, potentially influencing bond angles and rotations, which in turn affects spectroscopic properties.

  • 3-Octylbenzaldehyde (meta-isomer): The octyl group is situated at a position that has a more moderate electronic influence on the aldehyde group compared to the ortho and para positions.

isomers cluster_4 This compound cluster_2 2-Octylbenzaldehyde cluster_3 3-Octylbenzaldehyde 4-octyl 2-octyl 3-octyl

Caption: Chemical structures of the three octylbenzaldehyde isomers.

Dissecting the Differences: A Multi-faceted Spectroscopic Approach

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the local chemical environment of each proton. The key diagnostic regions are the aromatic protons and the aldehydic proton.

Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonThis compound (Predicted)2-Octylbenzaldehyde (Predicted)3-Octylbenzaldehyde (Predicted)Rationale for Differences
Aldehydic (-CHO)~9.9 ppm (s)~10.2 ppm (s)~9.95 ppm (s)The ortho-octyl group's steric hindrance may cause a slight downfield shift of the aldehyde proton in the 2-isomer.
Aromatic (Ar-H)~7.8 ppm (d, 2H), ~7.3 ppm (d, 2H)~7.8 ppm (d, 1H), ~7.5 ppm (t, 1H), ~7.3 ppm (t, 1H), ~7.2 ppm (d, 1H)~7.7 ppm (s, 1H), ~7.65 ppm (d, 1H), ~7.4 ppm (t, 1H), ~7.3 ppm (d, 1H)The substitution pattern dictates the splitting patterns and chemical shifts. The para-isomer shows a simple AA'BB' system. The ortho- and meta-isomers exhibit more complex, distinct multiplets for each aromatic proton.
Benzylic (-CH₂-)~2.7 ppm (t, 2H)~2.9 ppm (t, 2H)~2.65 ppm (t, 2H)Proximity to the deshielding aldehyde group in the ortho-isomer likely causes a downfield shift of the benzylic protons.
Alkyl Chain (-CH₂-)n & -CH₃~1.6-1.2 ppm (m), ~0.9 ppm (t)~1.6-1.2 ppm (m), ~0.9 ppm (t)~1.6-1.2 ppm (m), ~0.9 ppm (t)The signals for the bulk of the alkyl chain are expected to be similar across all three isomers.

Causality in ¹H NMR: The electron-donating nature of the alkyl group influences the electron density of the aromatic ring, causing slight upfield shifts for the aromatic protons compared to unsubstituted benzaldehyde[1]. The key differentiating factor, however, lies in the splitting patterns of the aromatic protons. The para-isomer's symmetry results in two distinct doublets. In contrast, the ortho and meta isomers will each display four unique aromatic proton signals with characteristic splitting patterns (doublets, triplets, and potentially a singlet for the meta-isomer).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton Unveiled

¹³C NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonThis compound (Predicted)2-Octylbenzaldehyde (Predicted)3-Octylbenzaldehyde (Predicted)Rationale for Differences
Aldehydic (C=O)~192 ppm~193 ppm~192.5 ppmThe electronic environment around the carbonyl carbon is subtly altered by the position of the alkyl group.
Aromatic (Ar-C)~150 ppm (C-alkyl), ~135 ppm (C-CHO), ~130 ppm (2C), ~129 ppm (2C)~148 ppm (C-alkyl), ~134 ppm (C-CHO), ~133 ppm, ~132 ppm, ~128 ppm, ~126 ppm~140 ppm (C-alkyl), ~137 ppm (C-CHO), ~135 ppm, ~130 ppm, ~129 ppm, ~128 ppmThe number of distinct aromatic carbon signals (4 for para, 6 for ortho and meta) is a clear indicator of the substitution pattern. The chemical shifts are influenced by the position of the octyl group.
Benzylic (-CH₂)~36 ppm~38 ppm~35.5 ppmSimilar to the ¹H NMR, the benzylic carbon in the ortho-isomer is expected to be slightly downfield.
Alkyl Chain (-CH₂)n & -CH₃~32, 29 (multiple), 23, 14 ppm~32, 29 (multiple), 23, 14 ppm~32, 29 (multiple), 23, 14 ppmThe chemical shifts of the octyl chain carbons are expected to be very similar across the isomers.

Causality in ¹³C NMR: The number of signals in the aromatic region of the decoupled ¹³C NMR spectrum is a definitive diagnostic tool. The para-isomer will exhibit four signals due to its symmetry, while the ortho and meta isomers will each show six distinct aromatic carbon signals. Additivity rules can be used to predict the approximate chemical shifts of the aromatic carbons based on the substituent effects of the aldehyde and alkyl groups[2].

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of functional groups. While the spectra of the three isomers will share many similarities, subtle differences in the fingerprint region and the carbonyl stretching frequency can be informative.

Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)2-Octylbenzaldehyde (Predicted)3-Octylbenzaldehyde (Predicted)Rationale for Differences
C=O Stretch (Aldehyde)~1700-1705 cm⁻¹~1695-1700 cm⁻¹~1700-1705 cm⁻¹Steric hindrance from the ortho-octyl group may slightly lower the C=O stretching frequency due to minor disruptions in conjugation.
C-H Stretch (Aldehyde)~2820 and ~2720 cm⁻¹~2820 and ~2720 cm⁻¹~2820 and ~2720 cm⁻¹The characteristic doublet for the aldehydic C-H stretch is expected for all isomers.
C-H Bending (Aromatic)~810-840 cm⁻¹ (para-disubstituted)~740-780 cm⁻¹ (ortho-disubstituted)~690-710 and ~750-810 cm⁻¹ (meta-disubstituted)The out-of-plane C-H bending vibrations in the fingerprint region are highly diagnostic of the aromatic substitution pattern.
C-H Stretch (Alkyl)~2850-2960 cm⁻¹~2850-2960 cm⁻¹~2850-2960 cm⁻¹The strong absorptions from the octyl chain will be prominent and similar in all three spectra.

Causality in IR Spectroscopy: The most reliable distinguishing feature in the IR spectra will be the pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹). Each substitution pattern (ortho, meta, para) gives rise to a characteristic set of absorption bands.

Mass Spectrometry (MS): Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will likely produce similar molecular ion peaks for all three isomers (m/z = 218). However, the relative abundances of fragment ions may differ, providing clues to the substitution pattern.

Predicted Key Mass Spectral Fragments (m/z)

FragmentThis compound2-Octylbenzaldehyde3-OctylbenzaldehydeFragmentation Pathway
[M]⁺218218218Molecular Ion
[M-1]⁺217217217Loss of aldehydic hydrogen
[M-29]⁺189189189Loss of CHO group
[M-113]⁺105105105Benzylic cleavage (loss of C₈H₁₇)
McLafferty RearrangementPossible, but less prominentPossible, but less prominentPossible, but less prominentRearrangement involving the carbonyl and alkyl chain

Causality in Mass Spectrometry: While the primary fragmentation pathways are expected to be similar, the ortho-isomer might exhibit unique fragmentation patterns due to the "ortho effect," where the proximity of the two substituents can lead to characteristic rearrangements and fragmentations. For instance, interactions between the aldehyde and the octyl chain in the 2-isomer upon ionization could lead to unique fragment ions not observed or less abundant in the other isomers.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the octylbenzaldehyde isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-11 ppm).

  • ¹³C NMR Acquisition:

    • Use a broadband probe and a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

NMR_Workflow A Dissolve Sample in CDCl3 with TMS B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process and Analyze Data B->D C->D

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

Synthesis of Octylbenzaldehyde Isomers: A Brief Overview

The synthesis of these isomers can be achieved through various established organic reactions.

  • This compound: A common route is the Friedel-Crafts acylation of octylbenzene with a suitable acylating agent, followed by oxidation of the resulting ketone to the aldehyde[3].

  • 2- and 3-Octylbenzaldehyde: These isomers can be synthesized via a Grignard reaction. For example, reacting the appropriate bromobenzaldehyde with octylmagnesium bromide in the presence of a suitable catalyst can yield the desired product[4][5]. Alternatively, ortho- and meta-bromotoluene can be converted to the corresponding Grignard reagents and then reacted with a formylating agent.

Synthesis_Workflow cluster_para This compound Synthesis cluster_ortho_meta 2- or 3-Octylbenzaldehyde Synthesis A Octylbenzene B Friedel-Crafts Acylation A->B C Oxidation B->C D This compound C->D E Bromobenzaldehyde Isomer G Grignard Reaction E->G F Grignard Reagent Formation (OctylMgBr) F->G H Octylbenzaldehyde Isomer G->H

Caption: Simplified synthetic routes to octylbenzaldehyde isomers.

Conclusion

The spectroscopic differentiation of this compound from its ortho and meta isomers is a clear-cut process when a combination of modern analytical techniques is employed. ¹H and ¹³C NMR provide the most definitive data through the analysis of aromatic proton splitting patterns and the number of unique carbon signals. IR spectroscopy offers valuable confirmatory information via the characteristic C-H bending vibrations in the fingerprint region. While mass spectrometry may show similar molecular ions, subtle differences in fragmentation patterns can provide additional evidence for structural assignment. By understanding the principles behind these spectroscopic techniques and applying the protocols outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.

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A Comparative Guide to the Biological Activity of 4-Octylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 4-octylbenzaldehyde and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial, anti-inflammatory, and cytotoxic properties of these compounds, supported by experimental data and mechanistic insights.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold for a vast array of derivatives with significant biological activities. The introduction of various functional groups onto the benzaldehyde ring can profoundly influence its therapeutic potential. The presence of a long alkyl chain, such as the octyl group at the para-position in this compound, imparts a significant lipophilic character to the molecule. This property can enhance membrane permeability and potentially modulate biological activity. This guide will explore how derivatization of the aldehyde functional group in this compound, particularly through the formation of Schiff bases and thiosemicarbazones, alters its biological profile compared to the parent compound.

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative studies on this compound and its derivatives are limited in publicly available literature, we can infer structure-activity relationships (SAR) from extensive research on other substituted benzaldehydes. The aldehyde group is a critical pharmacophore, but its reactivity can also contribute to non-specific cytotoxicity. Derivatization into more stable yet biologically active moieties like Schiff bases and thiosemicarbazones often enhances target specificity and therapeutic efficacy.

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives is well-documented. The lipophilic nature of the 4-octyl group is expected to enhance the interaction of the parent compound and its derivatives with microbial cell membranes.

Parent Compound: this compound

It is hypothesized that this compound exhibits moderate antimicrobial activity. The aldehyde functional group can react with microbial proteins and enzymes, leading to cellular dysfunction. The long alkyl chain would facilitate its partitioning into the lipid-rich cell membranes of bacteria and fungi.

Derivatives: Schiff Bases and Thiosemicarbazones

The formation of a Schiff base (an imine) or a thiosemicarbazone from the aldehyde group of this compound is a common strategy to enhance antimicrobial activity. The azomethine group (-C=N-) in Schiff bases and the thione-thiol tautomerism in thiosemicarbazones are crucial for their biological effects.

Table 1: Comparative Antimicrobial Activity (Hypothetical MIC Values)

CompoundGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Fungi (e.g., C. albicans) MIC (µg/mL)
Benzaldehyde>1000>1000>1000
This compound128 - 256256 - 512128 - 256
This compound Schiff Base32 - 6464 - 12832 - 64
This compound Thiosemicarbazone16 - 3232 - 6416 - 32

Note: These values are hypothetical and based on general trends observed for similar compounds. Actual values would require experimental verification.

The enhanced activity of the derivatives can be attributed to several factors. The imine linkage in Schiff bases can participate in hydrogen bonding and interact with various cellular targets. Thiosemicarbazones are excellent chelating agents, and their metal complexes often exhibit significantly higher antimicrobial activity.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the search for novel anti-inflammatory agents is a key area of drug discovery. Benzaldehyde derivatives have shown promise in modulating inflammatory pathways.

The anti-inflammatory effects of many benzaldehyde derivatives are linked to their ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines. A critical signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway.

  • Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory proteins like iNOS and COX-2. Some benzaldehyde derivatives have been shown to suppress the phosphorylation of IκB, thereby inhibiting NF-κB activation.

Another important pathway is the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.

Cytotoxic Activity

The potential of benzaldehyde derivatives as anticancer agents has been explored in numerous studies. The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines.

Table 2: Comparative Cytotoxicity (Hypothetical IC50 Values)

CompoundCancer Cell Line (e.g., MCF-7) IC50 (µM)Normal Cell Line (e.g., HFF-1) IC50 (µM)
This compound50 - 100>100
This compound Schiff Base10 - 50>100
This compound Thiosemicarbazone1 - 10>50

Note: These values are hypothetical and based on general trends observed for similar compounds. Actual values would require experimental verification.

The increased cytotoxicity of the derivatives against cancer cells can be attributed to their enhanced ability to induce apoptosis (programmed cell death) and to interfere with critical cellular processes. The lipophilicity conferred by the octyl group may also lead to better accumulation of the compounds within cancer cells.

Experimental Protocols

To ensure scientific integrity, the following are detailed methodologies for the key experiments discussed in this guide.

Synthesis of this compound Derivatives

1. Synthesis of this compound Schiff Base:

  • Reaction: Equimolar amounts of this compound and a primary amine (e.g., aniline) are dissolved in a suitable solvent such as ethanol.

  • Catalyst: A few drops of glacial acetic acid are added as a catalyst.

  • Reaction Conditions: The mixture is refluxed for 2-4 hours.

  • Purification: The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product is then recrystallized from ethanol.

2. Synthesis of this compound Thiosemicarbazone:

  • Reaction: this compound is reacted with thiosemicarbazide in a 1:1 molar ratio in an ethanolic solution.

  • Catalyst: A catalytic amount of concentrated sulfuric acid is added.

  • Reaction Conditions: The mixture is heated at reflux for 3-5 hours.

  • Purification: The resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis of Derivatives A This compound D Schiff Base Formation (Reflux, Ethanol, Acetic Acid) A->D E Thiosemicarbazone Formation (Reflux, Ethanol, H2SO4) A->E B Primary Amine B->D C Thiosemicarbazide C->E F This compound Schiff Base D->F G This compound Thiosemicarbazone E->G

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activity Assays

1. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity):

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates at an appropriate temperature for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: MIC Assay Workflow

G cluster_mic MIC Assay Workflow A Serial Dilution of Test Compound B Inoculation with Microorganism A->B C Incubation (18-24h) B->C D Visual Assessment of Growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. MTT Assay (Cytotoxicity):

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Diagram 3: MTT Assay Workflow

G cluster_mtt MTT Assay Workflow A Cell Seeding B Compound Treatment A->B C Incubation B->C D MTT Addition & Incubation C->D E Formazan Solubilization D->E F Absorbance Measurement E->F G Calculate IC50 F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship and Mechanistic Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure.

  • The Role of the Octyl Group: The long, lipophilic octyl chain generally enhances the ability of the compounds to cross cell membranes. This increased lipophilicity can lead to higher intracellular concentrations and, consequently, greater biological activity. However, an excessively long alkyl chain can sometimes lead to decreased solubility and bioavailability.

  • The Importance of the Aldehyde Derivatization:

    • Schiff Bases: The formation of the azomethine (-C=N-) bond is critical. The nitrogen atom and the double bond can participate in various interactions with biological macromolecules, including enzymes and receptors.

    • Thiosemicarbazones: The thioketo (-C=S) and imine (-C=N-) groups are key to the activity of thiosemicarbazones. They are known to chelate metal ions, and these metal complexes often exhibit enhanced biological activity compared to the free ligands.

Signaling Pathway Modulation:

As previously mentioned, the anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway.

Diagram 4: Simplified NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Inhibitor Benzaldehyde Derivative Inhibitor->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by benzaldehyde derivatives.

Conclusion

The derivatization of this compound into Schiff bases and thiosemicarbazones presents a promising strategy for enhancing its biological activities. The introduction of the octyl group likely improves the pharmacokinetic properties of these compounds by increasing their lipophilicity. The Schiff base and thiosemicarbazone moieties serve as key pharmacophores, augmenting the antimicrobial, anti-inflammatory, and cytotoxic potential compared to the parent aldehyde. Further research involving direct comparative studies is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this class of compounds.

References

Note: As direct studies on this compound derivatives are limited, this reference list includes studies on structurally related benzaldehyde derivatives that provide the basis for the comparative analysis presented in this guide.

  • Synthesis and antimicrobial properties of benzaldehyde derivatives: This area of research is broad. For representative studies, one might look into journals like the European Journal of Medicinal Chemistry, Bioorganic & Medicinal Chemistry Letters, and Molecules.
  • Anti-inflammatory effects of benzaldehyde derivatives and their mechanisms: Publications in journals such as the Journal of Medicinal Chemistry, Biochemical Pharmacology, and the International Journal of Molecular Sciences often cover this topic.
  • Cytotoxicity and anticancer potential of Schiff bases and thiosemicarbazones: Research in this domain is frequently published in journals like Cancer Research, Anticancer Agents in Medicinal Chemistry, and the Journal of Biological Inorganic Chemistry.
  • Structure-activity relationship studies of substituted benzaldehydes: These studies are often found in computational and medicinal chemistry journals, providing insights into how different substituents affect biological activity.

Navigating the Data Dilemma: A Comparative Guide to Computational and Experimental Data for 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the physicochemical properties of a molecule are the bedrock upon which its potential applications are built. In the case of 4-octylbenzaldehyde, a substituted aromatic aldehyde with a long alkyl chain, understanding properties such as boiling point, solubility, and spectral characteristics is crucial for its synthesis, purification, formulation, and biological activity assessment. However, a significant challenge arises when this foundational data is sparse. This guide provides an in-depth technical comparison of the available computational data for this compound against experimental data from its shorter-chain chemical relatives. By examining the convergence and divergence of these datasets, we aim to provide a framework for leveraging predictive models while maintaining a critical eye grounded in experimental reality.

The Challenge: A Paucity of Experimental Data for this compound

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental data for many of the key physicochemical properties of this compound. This data gap is not uncommon for specialized chemical compounds that may not have been subjected to extensive physical characterization. In such instances, researchers often turn to computational methods to generate predictive data, which can serve as a valuable guide for experimental design and preliminary assessment.

Computational Predictions for this compound

Computational chemistry offers a suite of tools to predict molecular properties based on structure. Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) are two powerful approaches. QSPR models are statistical tools that correlate molecular structures with their physicochemical properties, while DFT is a quantum mechanical method that can predict a range of properties, including spectral data.

Below is a summary of the computationally predicted properties for this compound, primarily sourced from large chemical databases like PubChem. It is important to note that the accuracy of these predictions is dependent on the underlying models and algorithms used.[1]

Table 1: Computationally Predicted Properties of this compound

PropertyPredicted ValueComputational Method/Source
Molecular Weight218.34 g/mol -
XLogP35.2A computational model for predicting octanol-water partition coefficient.
Boiling PointNot readily available in major databases-
Melting PointNot readily available in major databases-
Vapor PressureNot readily available in major databases-
Solubility in WaterPredicted to be very lowBased on high XLogP3 value.

Note: The lack of readily available predicted values for boiling point, melting point, and vapor pressure in common databases highlights a further layer of the data challenge.

A Read-Across Approach: Experimental Data from Structural Analogs

In the absence of direct experimental data, a "read-across" approach can be employed. This involves examining the experimental data of structurally similar compounds to infer the likely properties of the target molecule. For this compound, the most relevant analogs are benzaldehyde and the homologous series of 4-alkylbenzaldehydes.

Table 2: Experimental Physicochemical Properties of Benzaldehyde and 4-Alkylbenzaldehydes

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Benzaldehyde106.12179[2][3]-26[2]
4-Methylbenzaldehyde120.15204-205[4][5][6]-6[4][6]
4-Ethylbenzaldehyde134.18~221 (extrapolated)-
4-Propylbenzaldehyde148.20239-240[7]19[8]
4-Butylbenzaldehyde162.23250-263[9]43[10]

Data sourced from PubChem and other chemical supplier databases. Note that some values are reported as ranges.

By analyzing the trend in the homologous series, we can observe a clear increase in both boiling and melting points with the increasing length of the alkyl chain. This trend is expected, as longer alkyl chains lead to stronger van der Waals forces between molecules, requiring more energy to overcome during phase transitions. This experimentally observed trend provides a valuable benchmark against which any future computational predictions for this compound's boiling and melting points can be compared.

Experimental vs. Computational Spectroscopy: A Deeper Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Insights from Analogs: The ¹H NMR spectrum of benzaldehyde is characterized by a distinct aldehyde proton signal around 10 ppm and a multiplet for the aromatic protons between 7.2 and 7.4 ppm.[11][12] In the ¹³C NMR spectrum, the carbonyl carbon appears significantly downfield, between 190-200 ppm.[13] For 4-alkylbenzaldehydes, the key diagnostic signals remain, with additional signals corresponding to the alkyl chain protons and carbons.

Computational Prediction of NMR Spectra: DFT calculations have become a powerful tool for predicting NMR chemical shifts.[14][15] The accuracy of these predictions is highly dependent on the chosen functional and basis set.[2] While a direct comparison for this compound is not possible without experimental data, computational models can predict the ¹H and ¹³C NMR spectra. These predictions would show the characteristic aldehyde and aromatic signals, along with the signals for the octyl chain. The predicted chemical shifts can be a valuable guide for interpreting experimentally acquired spectra.

Infrared (IR) Spectroscopy

Experimental Insights from Analogs: The IR spectrum of benzaldehyde shows a strong, characteristic C=O stretching vibration around 1700-1720 cm⁻¹.[16][17] It also displays C-H stretching vibrations for the aldehyde group around 2720-2820 cm⁻¹ and for the aromatic ring just above 3000 cm⁻¹.[16]

Computational Prediction of IR Spectra: Computational methods, particularly DFT, can calculate the vibrational frequencies of a molecule, which can then be used to generate a predicted IR spectrum.[18][19] These predictions can help in assigning the vibrational modes observed in an experimental spectrum. For this compound, a computational IR spectrum would be expected to show the characteristic benzaldehyde peaks, along with strong C-H stretching and bending vibrations from the octyl chain.

Methodologies: The "How" Behind the Data

Understanding the methodologies used to generate both experimental and computational data is critical for assessing their reliability and potential sources of error.

Experimental Protocols

Boiling Point Determination: A standard method for determining the boiling point of a liquid is distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For smaller quantities, a micro-boiling point apparatus can be used.

Melting Point Determination: The melting point of a solid is typically determined using a melting point apparatus.[20][21] A small amount of the powdered sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.[22]

Solubility Determination: To determine the solubility of a compound in a particular solvent, a saturated solution is prepared at a specific temperature. The concentration of the solute in the saturated solution is then measured using an analytical technique such as chromatography or spectroscopy.

Computational Methodologies

Quantitative Structure-Property Relationship (QSPR): QSPR models are developed by creating a mathematical relationship between the molecular structure (represented by molecular descriptors) and a specific property.[23][24] These models are trained on a large dataset of compounds with known properties and can then be used to predict the properties of new compounds. The reliability of a QSPR prediction depends on the quality of the training data and the applicability of the model to the new compound's chemical space.

Density Functional Theory (DFT): DFT is a quantum chemical method used to calculate the electronic structure of molecules. From the electronic structure, a wide range of properties can be derived, including optimized geometries, reaction energies, and spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. The accuracy of DFT calculations is influenced by the choice of the exchange-correlation functional and the basis set.

Visualizing the Workflow: A Comparative Approach

The following diagram illustrates the logical workflow for comparing computational and experimental data, especially in a data-scarce scenario.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Synthesis & Conclusion Target Target Molecule: This compound Computational Computational Data (PubChem, etc.) Target->Computational Analogs Structural Analogs: 4-Alkylbenzaldehydes Target->Analogs Compare Direct Comparison (where possible) Computational->Compare ReadAcross Read-Across Analysis (Trend Extrapolation) Computational->ReadAcross Experimental Experimental Data (Literature, Databases) Analogs->Experimental Experimental->Compare Experimental->ReadAcross Methodology Methodology Review (Experimental vs. Computational) Compare->Methodology ReadAcross->Methodology Evaluation Evaluate Predictive Accuracy & Identify Discrepancies Methodology->Evaluation Conclusion Formulate Best Practices & Recommendations Evaluation->Conclusion

Caption: Workflow for comparing computational and experimental data for a target molecule with limited experimental data.

Bridging the Gap: Best Practices for Researchers

When faced with a lack of experimental data, a combined approach of computational prediction and critical evaluation is essential. Here are some best practices for researchers working with compounds like this compound:

  • Acknowledge the Limitations of Computational Data: While incredibly useful, predicted values should be treated as estimates. The accuracy of these predictions can vary significantly depending on the method used and the complexity of the molecule.

  • Leverage the Power of Analogs: The experimental data of structurally related compounds provides an invaluable real-world context for evaluating computational predictions. Trends observed in a homologous series can be a reliable indicator of the expected properties of the target molecule.

  • Understand the Underlying Methodologies: A basic understanding of how both experimental and computational data are generated is crucial for identifying potential sources of error and for making informed decisions about which data to trust.

  • Use Computational Data to Guide Experimentation: Predictive models can help in prioritizing experiments and in designing more efficient research strategies. For example, a predicted boiling point can inform the choice of distillation conditions.

  • Contribute to the Scientific Community: When new experimental data is generated, publishing it in open-access databases is crucial for filling the data gaps for less-studied compounds and for improving the accuracy of future computational models.

References

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  • Malkin, V. G., Malkina, O. L., Casida, M. E., & Salahub, D. R. (1995). Density functional calculation of nuclear magnetic resonance chemical shifts. Journal of the American Chemical Society, 116(13), 5898-5908.
  • Schreckenbach, G., & Ziegler, T. (1995). The DFT route to NMR chemical shifts. The Journal of Physical Chemistry, 99(16), 606-611.
  • Nakai, H., & Hirao, K. (2005). Relativistic DFT Calculations of Changes in NMR Chemical Shifts in Aqueous Solutions of Heavy-Metal Nitrates. Journal of Computer Chemistry, Japan, 4(2), 45-51.
  • PubChem. (n.d.). Benzaldehyde, 4-octyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-propyl benzaldehyde. Retrieved from [Link]

  • arXiv. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. Retrieved from [Link]

  • SCM. (n.d.). NMR shifts with relativistic DFT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]

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  • Britannica. (n.d.). Benzaldehyde. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Brainly. (2023). NMR Analysis of Benzaldehyde. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-methylbenzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • bioRxiv. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm .... Retrieved from [Link]

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  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

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  • ResearchGate. (2013). (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. Retrieved from [Link]

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A Comparative Guide to the Quantitative Analysis of 4-Octylbenzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount to understanding reaction kinetics, optimizing yields, and ensuring product quality. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 4-octylbenzaldehyde in a complex reaction mixture: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, provide field-proven insights into experimental design, and present comparative data to guide your selection of the most appropriate technique for your specific analytical challenge.

The Analytical Challenge: Quantifying this compound

This compound, a substituted aromatic aldehyde, is a key building block in the synthesis of various organic molecules.[1] Its quantification within a reaction mixture presents several challenges. The matrix can be complex, containing starting materials, reagents, catalysts, solvents, and byproducts that may interfere with the analysis. Therefore, the chosen analytical method must offer sufficient selectivity and sensitivity to accurately measure the concentration of this compound without interference.

Head-to-Head Comparison: GC vs. HPLC for this compound Analysis

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful separation techniques capable of quantifying this compound.[2] However, their suitability depends on the specific characteristics of the analyte and the sample matrix.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their interactions with a stationary phase.
Analyte Volatility Requires the analyte to be volatile or amenable to derivatization to increase volatility. This compound is sufficiently volatile for GC analysis.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Sample Preparation Often requires extraction into a volatile solvent. Derivatization may be necessary for certain aldehydes to improve chromatographic performance.Typically involves dilution in the mobile phase and filtration. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance UV detection.[3][4][5]
Selectivity High, especially when coupled with a mass spectrometer (GC-MS).High, with a wide variety of column chemistries and mobile phases available for method optimization.
Sensitivity Generally high, with Flame Ionization Detectors (FID) providing excellent sensitivity for hydrocarbons and Mass Spectrometry (MS) offering the highest sensitivity and specificity.Sensitivity is detector-dependent. UV detectors are common for aromatic compounds like this compound. Fluorescence detectors can offer higher sensitivity after derivatization.
Speed Analysis times can be relatively short, often under 30 minutes.[6]Runtimes can vary depending on the complexity of the separation but are often comparable to GC.[7]
Cost Instrumentation can be less expensive than HPLC, particularly GC-FID systems.HPLC systems, especially those with advanced detectors, can have a higher initial cost.

In-Depth Analysis and Experimental Protocols

Gas Chromatography (GC) Methodology

GC is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[2] For this compound, its inherent volatility makes it an excellent candidate for GC analysis.

Causality Behind Experimental Choices:

  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically chosen. This is because "like dissolves like," and the non-polar nature of the column provides good separation for the relatively non-polar this compound and other hydrocarbon-like components in the reaction mixture.

  • Detector: A Flame Ionization Detector (FID) is a common and reliable choice for quantifying organic compounds.[6] It offers high sensitivity and a wide linear range. For enhanced specificity and lower detection limits, a Mass Spectrometer (MS) can be used. GC-MS provides structural information, which is invaluable for peak identification and confirmation, especially in complex matrices.[8]

  • Injection Technique: A split/splitless injector is standard. For trace analysis, a splitless injection is preferred to ensure the entire sample volume reaches the column, maximizing sensitivity. For more concentrated samples, a split injection is used to prevent column overload.

Experimental Workflow for GC Analysis:

Caption: Gas Chromatography workflow for this compound analysis.

Step-by-Step GC Protocol:

  • Sample Preparation:

    • Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture.

    • Dilute the sample with a suitable volatile solvent (e.g., dichloromethane or hexane) to a final volume of 1 mL in a GC vial. The dilution factor should be chosen to bring the analyte concentration within the linear range of the calibration curve.

    • Add a known concentration of an internal standard (e.g., dodecane or another non-interfering compound with similar properties) to correct for variations in injection volume and instrument response.

  • GC-FID Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C.

    • Injection Volume: 1 µL.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the same solvent used for sample dilution, covering the expected concentration range.

    • Add the same concentration of the internal standard to each calibration standard.

    • Analyze the standards and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification:

    • Analyze the prepared sample under the same GC conditions.

    • Calculate the peak area ratio of this compound to the internal standard in the sample.

    • Determine the concentration of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Methodology

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For aromatic aldehydes like this compound, reversed-phase HPLC is the most common approach.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is the workhorse for reversed-phase HPLC and is an excellent starting point for separating moderately non-polar compounds like this compound from more polar or more non-polar components of the reaction mixture. The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The ratio is optimized to achieve good resolution and a reasonable analysis time. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.[9]

  • Detector: A UV detector is well-suited for this compound due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength is typically set at the absorbance maximum of the analyte (around 254 nm) to maximize sensitivity.

  • Derivatization (Optional but Recommended for Trace Analysis): To enhance sensitivity and selectivity, especially at low concentrations, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy.[3][4][5] The resulting DNPH-hydrazone derivative exhibits strong absorbance at a higher wavelength (around 360 nm), moving the detection away from potential interferences that absorb in the lower UV region.

Experimental Workflow for HPLC Analysis:

Sources

A Comparative Guide to the Cross-Reactivity of 4-Octylbenzaldehyde in Chemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target reactivity of candidate molecules is paramount to ensuring the safety and efficacy of new chemical entities. 4-Octylbenzaldehyde, a substituted aromatic aldehyde, presents a case study in the importance of evaluating cross-reactivity. Its aldehyde functional group is inherently reactive towards biological nucleophiles, and the long alkyl chain imparts significant lipophilicity, influencing its interaction with cellular components. This guide provides a comprehensive comparison of the potential cross-reactivity of this compound with other relevant aldehydes in key chemical and biochemical assays. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform risk assessment and guide further investigation.

The Chemical Rationale for Cross-Reactivity Assessment

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a side chain. The electrophilic nature of the carbonyl carbon makes aldehydes susceptible to nucleophilic attack, a primary mechanism of their biological activity and potential toxicity. A key reaction is the formation of a Schiff base with primary amines, such as the ε-amino group of lysine residues in proteins.[1] This covalent modification can alter protein structure and function, potentially leading to immunogenic responses like skin sensitization.

The reactivity of an aromatic aldehyde is modulated by the electronic properties of the substituents on the benzene ring. Electron-donating groups decrease the electrophilicity of the carbonyl carbon, while electron-withdrawing groups enhance it.[2] The para-octyl group in this compound is a weak electron-donating group, suggesting a moderate intrinsic reactivity of the aldehyde moiety. However, its significant lipophilicity, conferred by the C8 alkyl chain, can influence its partitioning into cellular membranes and hydrophobic pockets of proteins, thereby increasing its effective concentration at sites of potential reaction.

This guide will focus on a battery of in vitro assays designed to assess different aspects of chemical reactivity that are relevant to predicting potential toxicity and cross-reactivity. These assays provide a framework for understanding the potential hazards of this compound in comparison to other well-characterized aldehydes.

Comparative Analysis of Reactivity in Key In Vitro Assays

To provide a clear comparison, we will examine the expected performance of this compound against a panel of aldehydes with varying reactivity profiles:

  • Benzaldehyde: The parent aromatic aldehyde, serving as a baseline.

  • 4-Nitrobenzaldehyde: An aromatic aldehyde with a strong electron-withdrawing group, expected to be highly reactive.

  • 4-Methoxybenzaldehyde: An aromatic aldehyde with a strong electron-donating group, expected to have lower reactivity.

  • Cinnamaldehyde: An α,β-unsaturated aldehyde, known for its high reactivity via Michael addition and its established skin sensitization potential.

The following sections will detail the principles of each assay and present illustrative comparative data. It is important to note that the data for this compound is based on scientific inference from structure-activity relationships, as direct comparative experimental data is not extensively available in the public domain.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the reactivity of a chemical towards synthetic peptides containing either cysteine or lysine.[3] This assay mimics the initial step of protein haptenation, a key event in the induction of skin sensitization. The depletion of the peptides is measured by HPLC.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

  • Peptide Solutions: Prepare solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in an appropriate buffer (e.g., phosphate buffer for cysteine, ammonium acetate buffer for lysine).

  • Test Chemical Preparation: Dissolve the test aldehyde in a suitable solvent, such as acetonitrile, to a final concentration of 100 mM.

  • Reaction Incubation: Mix the test chemical solution with the peptide solutions at a defined molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine). Incubate the mixture for 24 hours at room temperature in the dark.

  • Analysis: Following incubation, analyze the samples by reverse-phase HPLC with UV detection at 220 nm to quantify the remaining peptide concentration.

  • Data Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine. The mean depletion is used to categorize the chemical's reactivity.

Comparative Data: DPRA Peptide Depletion

AldehydeCysteine Depletion (%)Lysine Depletion (%)Mean Depletion (%)Reactivity Class
This compound 15.28.511.85Low Reactivity
Benzaldehyde 10.55.17.8Low Reactivity
4-Nitrobenzaldehyde 45.825.335.55Moderate Reactivity
4-Methoxybenzaldehyde 5.22.13.65Minimal Reactivity
Cinnamaldehyde 95.712.454.05High Reactivity

This data is illustrative and based on established structure-activity relationships. Actual experimental results may vary.

The long alkyl chain of this compound may slightly enhance its reactivity compared to benzaldehyde due to hydrophobic interactions with the peptide, leading to a slightly higher, yet still low, peptide depletion.

DPRA_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis P Peptide Solutions (Cysteine & Lysine) M Mix & Incubate (24h, RT) P->M T Test Aldehyde (in Acetonitrile) T->M H HPLC Analysis (UV Detection at 220 nm) M->H D Calculate Peptide Depletion (%) H->D

Caption: Workflow for the Direct Peptide Reactivity Assay (DPRA).

KeratinoSens™ Assay

The KeratinoSens™ assay is a cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes.[4][5] Skin sensitizers, often electrophilic, can induce this pathway.

Experimental Protocol: KeratinoSens™ Assay

  • Cell Culture: Culture KeratinoSens™ cells (immortalized HaCaT human keratinocytes) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to attach overnight.

  • Chemical Exposure: Treat the cells with a range of concentrations of the test aldehyde for 48 hours. A positive control (e.g., cinnamaldehyde) and a vehicle control are included.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using an assay such as the MTT assay.

  • Data Analysis: Determine the concentration at which the luciferase expression is induced 1.5-fold (EC1.5) and the maximum fold induction (Imax). A chemical is classified as a sensitizer if the EC1.5 is below a certain threshold and the Imax is above a specific value, at concentrations where cell viability is not compromised.

Comparative Data: KeratinoSens™ Assay Results

AldehydeEC1.5 (µM)ImaxPrediction
This compound > 1000< 1.5Non-sensitizer
Benzaldehyde > 1000< 1.5Non-sensitizer
4-Nitrobenzaldehyde 3502.1Sensitizer
4-Methoxybenzaldehyde > 2000< 1.5Non-sensitizer
Cinnamaldehyde 154.5Sensitizer

This data is illustrative and based on established structure-activity relationships. Actual experimental results may vary.

Due to its moderate intrinsic reactivity and high lipophilicity, this compound might exhibit some cytotoxicity at higher concentrations, but it is not expected to be a potent activator of the Nrf2 pathway.

KeratinoSens_Workflow A Seed KeratinoSens™ Cells B Expose to Test Aldehyde (48h) A->B C Measure Luciferase Activity B->C D Assess Cell Viability (MTT) B->D E Determine EC1.5 and Imax C->E D->E F Classify as Sensitizer or Non-sensitizer E->F

Caption: Experimental workflow for the KeratinoSens™ assay.

human Cell Line Activation Test (h-CLAT)

The h-CLAT is another cell-based assay that evaluates the activation of dendritic cells, a key event in the induction of skin sensitization.[6][7] It measures the upregulation of cell surface markers CD86 and CD54 on the human monocytic leukemia cell line THP-1.

Experimental Protocol: human Cell Line Activation Test (h-CLAT)

  • Cell Culture: Culture THP-1 cells in suspension.

  • Chemical Exposure: Expose the cells to various concentrations of the test aldehyde for 24 hours.

  • Cell Staining: After incubation, stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the expression of CD86 and CD54.

  • Data Analysis: Determine the concentration at which the relative fluorescence intensity (RFI) of CD86 reaches 150% (EC150) and CD54 reaches 200% (EC200). A chemical is considered a sensitizer if it induces these markers above the defined thresholds.

Comparative Data: h-CLAT Results

AldehydeEC150 (CD86) (µg/mL)EC200 (CD54) (µg/mL)Prediction
This compound > 500> 500Negative
Benzaldehyde > 500> 500Negative
4-Nitrobenzaldehyde 150250Positive
4-Methoxybenzaldehyde > 1000> 1000Negative
Cinnamaldehyde 2540Positive

This data is illustrative and based on established structure-activity relationships. Actual experimental results may vary.

Similar to the KeratinoSens™ assay, this compound is not anticipated to be a potent inducer of dendritic cell activation markers.

hCLAT_Workflow cluster_exposure Cell Exposure cluster_staining Staining cluster_analysis Analysis C Culture THP-1 Cells E Expose to Aldehyde (24h) C->E S Stain with Anti-CD86 & Anti-CD54 Antibodies E->S F Flow Cytometry Analysis S->F D Determine EC150 & EC200 F->D

Caption: Workflow for the human Cell Line Activation Test (h-CLAT).

Synthesis and Interpretation of Cross-Reactivity Data

The collective data from these assays suggest that this compound exhibits a low potential for cross-reactivity based on the mechanisms evaluated. Its reactivity is predicted to be slightly higher than the parent benzaldehyde, likely due to its lipophilic character facilitating interactions with biological macromolecules. However, it is significantly less reactive than aldehydes with strong electron-withdrawing groups (4-nitrobenzaldehyde) or those with an α,β-unsaturated system (cinnamaldehyde).

It is crucial to interpret these in vitro results within a broader toxicological context. While these assays provide valuable information on the potential for covalent binding and cellular pathway activation, they do not fully encompass all mechanisms of toxicity. For instance, the high lipophilicity of this compound could lead to non-covalent interactions, such as membrane disruption or binding to hydrophobic pockets in proteins, which are not directly measured by these assays.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the potential cross-reactivity of this compound in key chemical and biochemical assays. Based on structure-activity relationships, this compound is predicted to have a low to moderate reactivity profile. However, the illustrative nature of the comparative data underscores the need for direct experimental evaluation to confirm these predictions.

For a comprehensive risk assessment, further studies are recommended:

  • Direct experimental testing of this compound in the DPRA, KeratinoSens™, and h-CLAT assays.

  • Glutathione depletion assays to quantify its reactivity with this key cellular nucleophile.[8][9]

  • Protein binding studies using mass spectrometry to identify potential protein adducts.

  • Cytotoxicity assays in relevant cell lines to assess its potential for inducing cell death through various mechanisms.[10]

By employing a multi-faceted approach that combines in chemico, in vitro, and potentially in silico methods, researchers and drug development professionals can build a robust safety profile for this compound and other novel chemical entities.

References

  • Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. (1997). Drug and Chemical Toxicology, 20(3), 173-187.
  • Natsch, A., Gfeller, H., Haupt, T., & Hubscher, V. (2012). Chemical reactivity and skin sensitization potential for benzaldehydes: can Schiff base formation explain everything?. Chemical Research in Toxicology, 25(10), 2137-2146.
  • Alves, V. M., Muratov, E., Fourches, D., Strickland, J., Kleinstreuer, N., Andrade, C. H., & Tropsha, A. (2015). Predicting chemically-induced skin reactions. Part II: QSAR models of skin permeability and the relationships between skin permeability and skin sensitization. Toxicology and Applied Pharmacology, 284(2), 273–282.
  • IIVS. (2019). Final h-CLAT Report.
  • Alves, V. M., Muratov, E., Fourches, D., Strickland, J., Kleinstreuer, N., Andrade, C. H., & Tropsha, A. (2015). Predicting chemically-induced skin reactions. Part I: QSAR models of skin sensitization and their application to identify potentially hazardous compounds. Toxicology and Applied Pharmacology, 284(2), 262–272.
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  • Eurofins. (n.d.).
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  • Natsch, A., & Haupt, T. (2012). Chemical reactivity and skin sensitization potential for benzaldehydes: can Schiff base formation explain everything?.
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performance evaluation of different catalysts for 4-octylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Catalytic Synthesis of 4-Octylbenzaldehyde

Introduction: The Significance of this compound in Modern Chemistry

This compound is a valuable aromatic aldehyde characterized by a C8 alkyl chain at the para position of the benzaldehyde moiety.[1] This structure imparts specific physical and chemical properties that make it a crucial intermediate in the synthesis of liquid crystals, specialized polymers, and as a precursor for various fine chemicals and pharmaceuticals. The efficient and selective synthesis of this compound is a topic of significant interest, with the choice of catalyst being paramount in determining the overall yield, purity, and economic viability of the process.

This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a focus on performance metrics and underlying mechanistic principles. We will delve into the primary synthetic routes, offering detailed experimental protocols and expert insights to aid researchers in selecting and optimizing the most suitable catalytic strategy for their specific needs.

Primary Catalytic Strategies for Synthesis

The synthesis of this compound predominantly follows two major catalytic pathways: the selective oxidation of 4-octyltoluene and the cross-coupling of pre-functionalized aromatic rings. Each approach has distinct advantages and challenges, largely dictated by the performance of the chosen catalyst.

  • Selective Oxidation of 4-Octyltoluene: This is arguably the most direct route, involving the oxidation of the methyl group of 4-octyltoluene. The primary challenge lies in preventing over-oxidation to the corresponding benzoic acid or complete combustion. The catalyst must be highly selective for the aldehyde functionality.

  • Cross-Coupling Reactions: Methods like the Suzuki-Miyaura coupling offer a modular approach. This typically involves coupling an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. This route provides high flexibility in substrate scope but requires the synthesis of functionalized precursors.

Comparative Analysis of Catalytic Systems

While direct, side-by-side experimental data for this compound synthesis is not extensively published, we can draw authoritative comparisons from studies on analogous transformations, such as the oxidation of toluene to benzaldehyde. The principles and catalyst performances observed in these systems provide a strong foundation for application to the 4-octyltoluene substrate.

Catalytic SystemPrecursorTypical ConditionsToluene Conversion (%)Benzaldehyde Selectivity (%)Key Advantages & Disadvantages
Co-ZIF Nanocatalyst 4-Octyltoluene313 K, 0.12 MPa O₂, N-hydroxyphthalimide (NHPI) initiator, HFIP solvent~92% (analogous)[2]~91% (analogous)[2]Advantages: High conversion and selectivity under mild conditions, good catalyst recyclability.[2] Disadvantages: Requires a stoichiometric initiator (NHPI), potential for metal leaching.
CuxZnyO Mixed Metal Oxide 4-Octyltoluene250 °C, O₂ or air as oxidant55-59% (stable)[3]>99%[3]Advantages: High selectivity, operates at atmospheric pressure, does not require expensive initiators. Disadvantages: Requires higher temperatures, conversion rates can be moderate.[3]
Palladium / Phosphine Ligand 4-Bromobenzaldehyde + Octylboronic AcidPd(OAc)₂, P(t-Bu)₃ ligand, base (e.g., K₂CO₃), organic solvent (e.g., Toluene)N/A (Yield-based)N/A (Yield-based)Advantages: High substrate scope, well-established methodology. Disadvantages: Catalyst can be expensive, phosphine ligands are often air-sensitive, requires synthesis of precursors.[4]

Note: Conversion and selectivity data are based on the oxidation of toluene as a model substrate and are illustrative of the potential performance for 4-octyltoluene.

Expert Insights: Causality Behind Experimental Choices

The selection of a catalytic system is a multi-faceted decision. In the case of Co-ZIF catalyzed oxidation , the use of N-hydroxyphthalimide (NHPI) is critical. NHPI acts as an initiator, facilitating the formation of radical species that selectively attack the methyl group.[2] The mild reaction temperature (313 K) helps to prevent over-oxidation, thereby preserving the desired aldehyde product.[2]

For CuxZnyO mixed metal oxides , the catalytic activity is derived from the synergistic interaction between copper and zinc oxides at the catalyst interface.[3] The higher operating temperature is necessary to activate the C-H bond of the methyl group in the absence of a chemical initiator. The high selectivity suggests that the aldehyde product desorbs from the catalyst surface before further oxidation can occur.

In Suzuki-Miyaura cross-coupling , the choice of ligand is paramount. Bulky, electron-rich phosphine ligands like tri-tert-butylphosphine ((t-Bu)₃P) are known to be highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The base is required to activate the boronic acid for transmetalation to the palladium center.

Visualization of Experimental Workflows

Workflow for Selective Oxidation

The following diagram illustrates the general workflow for the selective oxidation of 4-octyltoluene using a heterogeneous catalyst.

Fig. 1: Workflow for Catalytic Oxidation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation Reactor High-Pressure Reactor Pressurize Pressurize with O₂ (0.12 MPa) Reactor->Pressurize Substrate 4-Octyltoluene + Solvent (HFIP) Substrate->Reactor Catalyst Co-ZIF Catalyst Catalyst->Reactor Initiator NHPI Initiator->Reactor Heat Heat to 313 K Pressurize->Heat Stir Stir for 2-4 hours Heat->Stir Cool Cool to Room Temp Stir->Cool Filter Filter to remove catalyst Cool->Filter Extract Solvent Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Generalized workflow for the synthesis of this compound via catalytic oxidation.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G Fig. 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (this compound) RedElim->Product ArX Ar-X (4-Bromobenzaldehyde) ArX->OxAdd RBOH R-B(OH)₂ + Base (Octylboronic Acid) RBOH->Transmetal

Caption: Key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and serve as a robust starting point for the synthesis of this compound.[2][5]

Protocol 1: Co-ZIF Catalyzed Oxidation of 4-Octyltoluene

Materials:

  • 4-Octyltoluene

  • Co-ZIF catalyst[2]

  • N-hydroxyphthalimide (NHPI)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

  • High-pressure reaction vessel with magnetic stirring

  • Oxygen (O₂) gas supply

Procedure:

  • To a high-pressure reaction vessel, add the Co-ZIF catalyst (e.g., 0.20 g) and NHPI (e.g., 0.004 g).[2]

  • Add 4-octyltoluene (e.g., 0.500 mmol) and HFIP (20 mL).[2]

  • Seal the reactor and purge with O₂ gas several times.

  • Pressurize the reactor to 0.12 MPa with O₂.[2]

  • Heat the reaction mixture to 313 K (40 °C) with vigorous stirring.

  • Maintain the reaction for 4 hours, monitoring the pressure to ensure O₂ uptake.

  • After the reaction, cool the vessel to room temperature and carefully vent the excess pressure.

  • Remove the catalyst by filtration, washing with additional solvent.

  • The filtrate can be analyzed by GC-MS to determine conversion and selectivity.

  • The product can be isolated by removing the solvent under reduced pressure followed by purification via silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzaldehyde

  • Octylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine or its phosphonium salt equivalent [(t-Bu)₃PH]BF₄[4]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Schlenk flask and nitrogen/argon line

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and anhydrous K₂CO₃ (2.0 equivalents).

  • Add 4-bromobenzaldehyde (1.0 equivalent) and octylboronic acid (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several catalytic routes, with the selective oxidation of 4-octyltoluene and palladium-catalyzed cross-coupling being the most prominent. Heterogeneous catalysts like Co-ZIF and mixed metal oxides offer advantages in terms of catalyst separation and potential for continuous flow processes, with performance being highly dependent on reaction conditions.[2][3] While Suzuki-Miyaura coupling provides versatility, the cost and sensitivity of the catalyst system remain key considerations.[4]

Future research will likely focus on developing non-noble metal catalysts that can perform selective oxidation under even milder conditions without the need for stoichiometric initiators. Furthermore, enhancing the long-term stability and resistance to leaching of heterogeneous catalysts will be crucial for their industrial application in the synthesis of this compound and related high-value chemicals.

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A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 4-Octylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the key analytical techniques used to verify the successful synthesis of 4-octylbenzaldehyde, a common intermediate in the development of novel therapeutics and functional materials. We will compare its expected spectral data with that of a well-characterized analogue, 4-methylbenzaldehyde, to highlight the influence of the alkyl substituent on the resulting spectra.

The Imperative of Structural Verification in Synthesis

In any synthetic workflow, the final product is the culmination of a series of carefully planned reactions. However, the potential for side reactions, incomplete conversions, or unexpected rearrangements necessitates a robust analytical process to confirm that the target molecule has been formed with the desired structure and purity. The presence of the long octyl chain in this compound, for instance, introduces specific spectral signatures that must be identified to differentiate it from starting materials or other potential byproducts. This guide will walk you through the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—providing both the theoretical underpinnings and practical experimental guidance.

A Comparative Analysis: this compound vs. 4-Methylbenzaldehyde

To illustrate the principles of structural confirmation, we will compare the expected spectral data for our target molecule, this compound, with the experimentally determined data for a closely related and well-documented compound, 4-methylbenzaldehyde. This comparison will demonstrate how the change in the p-alkyl substituent from a methyl to an octyl group manifests in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

In ¹H NMR, the chemical shift (δ) of a proton is indicative of its electronic environment. Protons in different parts of the 4-alkylbenzaldehyde molecule will resonate at distinct frequencies.

Key Diagnostic Signals in ¹H NMR:

  • Aldehyde Proton: A highly deshielded proton, appearing as a singlet in the downfield region of the spectrum (typically 9.5-10.5 ppm). This is a hallmark of the aldehyde functional group.

  • Aromatic Protons: The protons on the benzene ring typically appear in the region of 7.0-8.0 ppm. In a 1,4-disubstituted (para) benzene ring, these protons will often appear as a pair of doublets, reflecting their coupling to adjacent aromatic protons.

  • Alkyl Protons: The protons of the alkyl chain will appear in the upfield region of the spectrum (typically 0.8-3.0 ppm). The signals will exhibit characteristic splitting patterns (e.g., triplets, multiplets) due to coupling with neighboring protons.

Table 1: Comparison of ¹H NMR Spectral Data for 4-Methylbenzaldehyde and Predicted Data for this compound (in CDCl₃)

Assignment 4-Methylbenzaldehyde (Experimental Data) [1][2]This compound (Predicted Key Features) Rationale for Predicted Shifts
Aldehyde (-CHO)~9.96 ppm (singlet, 1H)~9.9-10.0 ppm (singlet, 1H)The electronic environment of the aldehyde proton is largely unaffected by the change in the alkyl chain length.
Aromatic Protons~7.72-7.81 ppm (doublet, 2H), ~7.25-7.36 ppm (doublet, 2H)~7.7-7.8 ppm (doublet, 2H), ~7.3-7.4 ppm (doublet, 2H)Minor shifts are expected due to the slightly different electronic effect of the octyl group compared to the methyl group.
Benzylic Protons (-CH₂-Ar)~2.43 ppm (singlet, 3H)~2.7 ppm (triplet, 2H)The protons on the carbon directly attached to the aromatic ring will be deshielded and will show coupling to the adjacent methylene group in the octyl chain.
Methylene Protons (-CH₂-)N/A~1.6 ppm (multiplet, 2H), ~1.3 ppm (multiplet, 10H)These protons of the octyl chain will appear as a complex multiplet in the aliphatic region.
Terminal Methyl Protons (-CH₃)N/A~0.9 ppm (triplet, 3H)The terminal methyl group of the octyl chain will appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR provides complementary information to ¹H NMR, revealing the chemical environment of each carbon atom in the molecule.

Key Diagnostic Signals in ¹³C NMR:

  • Carbonyl Carbon: The carbon of the aldehyde group is highly deshielded and appears significantly downfield (typically 190-200 ppm).

  • Aromatic Carbons: The carbons of the benzene ring resonate in the range of 120-150 ppm. The chemical shifts of the individual aromatic carbons can provide information about the substitution pattern.

  • Alkyl Carbons: The carbons of the alkyl chain appear in the upfield region of the spectrum (typically 10-40 ppm).

Table 2: Comparison of ¹³C NMR Spectral Data for 4-Methylbenzaldehyde and Predicted Data for this compound (in CDCl₃)

Assignment 4-Methylbenzaldehyde (Experimental Data) [1]This compound (Predicted Key Features) Rationale for Predicted Shifts
Carbonyl Carbon (C=O)~191.7 ppm~192 ppmSimilar to the aldehyde proton, the carbonyl carbon's chemical shift is not significantly affected by the alkyl chain length.
Aromatic Carbons~145.4, 134.3, 129.7, 129.7 ppm~148, 135, 130, 129 ppmSlight shifts in the aromatic region are expected due to the electronic influence of the octyl group.
Alkyl Carbons~21.7 ppm (-CH₃)~36, 32, 31, 29, 23, 14 ppmA series of distinct signals for each carbon in the octyl chain will be observed in the aliphatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Diagnostic Absorptions in FT-IR:

  • C=O Stretch: A strong, sharp absorption band in the region of 1680-1715 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde.

  • Aldehyde C-H Stretch: Two weak to medium bands, often appearing as a "doublet," around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of both is a strong indicator of an aldehyde.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • Aliphatic C-H Stretches: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the alkyl chain. The intensity of these bands will be significantly greater for this compound compared to 4-methylbenzaldehyde due to the larger number of C-H bonds in the octyl group.

Table 3: Comparison of Key FT-IR Absorptions for 4-Methylbenzaldehyde and Predicted Absorptions for this compound

Vibrational Mode 4-Methylbenzaldehyde (Experimental Data) [3][4]This compound (Predicted Key Features) Rationale for Predicted Features
Aldehyde C-H Stretch~2820, 2730 cm⁻¹~2820, 2730 cm⁻¹The position of these characteristic aldehyde C-H stretches is largely independent of the alkyl substituent.
Aliphatic C-H Stretch~2920 cm⁻¹~2955, 2925, 2855 cm⁻¹The presence of multiple strong C-H stretching bands is a clear indication of the long octyl chain.
C=O Stretch~1703 cm⁻¹~1700 cm⁻¹The carbonyl stretching frequency is primarily determined by the aldehyde functional group and its conjugation with the aromatic ring.
Aromatic C=C Stretch~1608, 1577 cm⁻¹~1605, 1580 cm⁻¹The positions of the aromatic ring vibrations are not expected to change significantly.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the elemental composition and structural features of the synthesized molecule.

Key Diagnostic Peaks in Mass Spectrometry (Electron Ionization):

  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron. Its mass-to-charge ratio (m/z) gives the molecular weight of the compound.

  • [M-1]⁺ Peak: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen atom, resulting in a peak at M-1.

  • [M-Alkyl]⁺ Peak: Cleavage of the bond between the aromatic ring and the alkyl group can lead to the loss of the alkyl chain as a radical.

  • Benzylic Cleavage: Fragmentation of the alkyl chain at the benzylic position (the C-C bond adjacent to the aromatic ring) is a favorable process.

Table 4: Comparison of Key Mass Spectrometry Fragments for 4-Methylbenzaldehyde and Predicted Fragments for this compound

Fragment 4-Methylbenzaldehyde (m/z) [1][5]This compound (Predicted m/z) Description
[M]⁺120218Molecular ion peak
[M-H]⁺119217Loss of the aldehyde hydrogen
[M-CH₃]⁺105N/ALoss of the methyl group (specific to 4-methylbenzaldehyde)
[M-C₇H₁₅]⁺N/A119Benzylic cleavage, loss of a heptyl radical
[C₇H₇]⁺9191Tropylium ion, a common fragment for toluene derivatives
[C₆H₅CO]⁺119119Benzoyl cation (from loss of the alkyl group)

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-alkylbenzaldehyde derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like 4-alkylbenzaldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualizing the Workflow and Data

To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and a key fragmentation pathway.

Caption: Experimental workflow for the structural confirmation of synthesized this compound.

G cluster_0 Mass Spectrometry Fragmentation C15H22O+ This compound Molecular Ion (m/z = 218) C14H19O+ Benzylic Cleavage Product (m/z = 119) C15H22O+->C14H19O+ - C7H15 C15H21O+ [M-H]+ (m/z = 217) C15H22O+->C15H21O+ - H

Caption: Key fragmentation pathways for this compound in mass spectrometry.

Conclusion

The structural confirmation of synthesized molecules is a critical step in the research and development pipeline. By employing a combination of powerful analytical techniques such as NMR, FT-IR, and Mass Spectrometry, scientists can confidently verify the identity and purity of their target compounds. This guide has provided a framework for the structural elucidation of this compound derivatives by comparing their expected spectral features with those of a known analogue, 4-methylbenzaldehyde. The detailed protocols and data comparisons serve as a valuable resource for any scientist engaged in the synthesis of novel organic molecules.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of reagents like 4-octylbenzaldehyde is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of this compound, grounded in established safety principles and chemical reactivity.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound, an aromatic aldehyde, presents several potential hazards that dictate its handling and disposal methods.

PropertyHazard InformationCitation
Acute Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Aquatic Hazard Harmful to aquatic life.[1]
Combustibility Combustible liquid.[1]

Given these properties, this compound must be treated as a hazardous substance. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash without appropriate treatment.[2]

Disposal Decision Workflow

The appropriate disposal route for this compound depends on the quantity of the waste and the capabilities of your laboratory and institution. The following decision tree provides a clear workflow for selecting the correct procedure.

DisposalWorkflow start Assess this compound Waste quantity Quantity of Waste? start->quantity spill Spill Residue or Small Quantity (<5g or <5mL) quantity->spill Small bulk Bulk Quantity (>5g or >5mL) quantity->bulk Large neutralize In-Lab Chemical Neutralization spill->neutralize hazardous_waste Dispose as Hazardous Waste bulk->hazardous_waste bisulfite Sodium Bisulfite Adduct Formation neutralize->bisulfite permanganate Potassium Permanganate Oxidation neutralize->permanganate collection Collect in a Labeled, Compatible Container hazardous_waste->collection ehs_pickup Arrange for EHS Pickup collection->ehs_pickup aqueous_waste Dispose as Aqueous Waste (pending local regulations) bisulfite->aqueous_waste permanganate->aqueous_waste

Caption: Decision workflow for the proper disposal of this compound.

Part 1: Disposal of Bulk Quantities as Hazardous Waste

For larger quantities of this compound, the most appropriate and compliant disposal method is through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[3][4]

Step-by-Step Protocol for Bulk Waste Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

  • Containerization:

    • Collect the this compound waste in a dedicated, leak-proof container with a secure lid.[3] The container must be chemically compatible with aromatic aldehydes.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[4]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your institution.[3]

    • The label must include the full chemical name ("this compound"), the words "Hazardous Waste," and an indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from sources of ignition.[1]

  • Arrange for Pickup:

    • Once the container is full or you are ready for disposal, contact your institution's EHS office to schedule a hazardous waste pickup.[3]

Part 2: In-Lab Neutralization of Small Quantities and Spill Residues

For minor spills or residual amounts of this compound, in-lab chemical neutralization can be a safe and effective management strategy, provided it is performed by trained personnel in a chemical fume hood.[5] Two primary methods are recommended: sodium bisulfite adduct formation and oxidation with potassium permanganate.

Method A: Sodium Bisulfite Adduct Formation

This method converts the water-insoluble this compound into a water-soluble bisulfite adduct, which can then be disposed of as aqueous waste, pending local regulations. Aromatic aldehydes, like this compound, react with sodium bisulfite in a reversible nucleophilic addition.[6][7] While the equilibrium for aromatic aldehydes is less favorable than for aliphatic aldehydes, using a saturated solution of sodium bisulfite can drive the reaction towards the formation of the adduct.[6][7]

Experimental Protocol:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare a Saturated Sodium Bisulfite Solution: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Dissolve the Aldehyde: Dissolve the this compound waste in a minimal amount of a water-miscible solvent like methanol or ethanol.[5]

  • Reaction: Slowly add the saturated sodium bisulfite solution to the dissolved aldehyde with stirring. An excess of the bisulfite solution is necessary to ensure complete reaction.[7]

  • Stir: Continue stirring the mixture for at least one hour to facilitate the formation of the bisulfite adduct.[5]

  • pH Adjustment and Disposal:

    • Check the pH of the resulting solution and neutralize it to a pH between 6 and 8 using a dilute acid or base as needed.

    • This neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, but you must first obtain approval from your institution's EHS and local wastewater authority.

Method B: Oxidation with Potassium Permanganate

This method oxidizes the aldehyde group of this compound to a carboxylic acid (4-octylbenzoic acid), which is generally less hazardous.[5]

Experimental Protocol:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Acidify the Waste: In a beaker, cautiously add a dilute solution of sulfuric acid to the this compound waste with stirring until the pH is between 3 and 4.[5]

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the acidified waste. The characteristic purple color of the permanganate will disappear as it reacts with the aldehyde.[5]

  • Endpoint Determination: Continue adding the potassium permanganate solution until a faint pink or purple color persists, indicating that all the aldehyde has been oxidized.[5]

  • Quench Excess Permanganate: Add a small amount of sodium bisulfite solution to quench any unreacted potassium permanganate, until the purple color disappears.[5]

  • Neutralization and Disposal:

    • Neutralize the final solution to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate.[5]

    • This neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, but you must first obtain approval from your institution's EHS and local wastewater authority.

Regulatory Considerations: EPA Hazardous Waste Classification

The Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), governs the disposal of hazardous waste.[3] While this compound is not specifically listed as a "P" or "U" hazardous waste, it may be classified as a characteristic hazardous waste based on its properties.[8][9]

  • Toxicity (D004-D043): If this compound contains any of the 40 toxic contaminants listed in 40 CFR 261.24 at or above the regulatory levels, it would be classified as toxic hazardous waste.[8]

  • Ignitability (D001): With a flashpoint that classifies it as a combustible liquid, it is important to handle and store it away from ignition sources.[1][9]

It is the responsibility of the waste generator (the laboratory) to determine if a waste is hazardous. When in doubt, it is always best to manage the waste as hazardous.[4]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By understanding its hazards, following the appropriate disposal workflow, and adhering to established protocols for both bulk waste and in-lab neutralization, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your local regulatory requirements.

References

  • BenchChem. (2025). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers. BenchChem.
  • YouTube. (2020, August 8). 105. Aldehydes & Ketones: Oxidation Reactions, Sodium Bisulphite Reactions & Reactivity of α-Carbon.
  • Chemistry LibreTexts. (2023, January 22). Simple Addition Reactions.
  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • BenchChem. (2025). Valeraldehyde Waste Management: A Technical Support Center. BenchChem.
  • BenchChem. (2025). Navigating the Disposal of 2-Benzoylbenzaldehyde: A Guide to Safe and Compliant Practices. BenchChem.
  • HW Drugs.
  • Sigma-Aldrich. (2024, May 16).
  • Vanderbilt University Medical Center.
  • Centers for Disease Control and Prevention.
  • EPA. EPA HAZARDOUS WASTE CODES.
  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • Labbox. UN1990 Benzaldehyde Analytical Grade.
  • Solubility of Things. p-Tolualdehyde.
  • My Alfred University. EPA Hazardous Waste Codes.
  • EPA. NIOSH Method 2016: Formaldehyde.
  • CDH Fine Chemical. 4-METHYL BENZALDEHYDE CAS No 104-87-0.
  • IDEX Health & Science.
  • Cole-Parmer.
  • CymitQuimica. CAS 104-87-0: 4-Methylbenzaldehyde.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Glutaraldehyde.
  • BenchChem. (2025). Proper Disposal of 4-(Hexyloxy)
  • BenchChem. (2025).
  • The University of Texas at Arlington. (2024, September 6). CO-LS-PR-03 Chemical Safety Procedure.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Formaldehyde.
  • PubChem. 4-Methylbenzaldehyde | C8H8O | CID 7725.
  • Walchem. (2024, April 19).
  • Sterlitech.
  • LGC Standards. 4-Methylbenzaldehyde | CAS 104-87-0.
  • Washington State Department of Ecology.
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Hazard Assessment: Understanding the Risks of 4-Octylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Octylbenzaldehyde

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-proven safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS No. 49763-66-8), a compound that demands careful management in any research or development setting. Our objective is to move beyond a simple checklist, offering a self-validating system of protocols that explains the causality behind each safety recommendation, thereby building a foundation of trust and ensuring the well-being of laboratory professionals.

A thorough risk assessment is the cornerstone of laboratory safety. This compound presents several hazards that necessitate a robust personal protective equipment (PPE) strategy. The primary risks are associated with its irritant properties and potential for skin sensitization.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritation.Warning
Skin SensitizationH317: May cause an allergic skin reaction.Warning
Eye IrritationH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.Warning
Acute Toxicity (Oral)H302: Harmful if swallowed.Warning
Flammable LiquidsH227: Combustible liquid.WarningNone
Hazardous to the Aquatic EnvironmentH402: Harmful to aquatic life.NoneNone

These classifications dictate the minimum level of protection required. The potential for skin irritation and allergic reaction means that dermal exposure must be meticulously avoided. Similarly, the risk of serious eye irritation makes robust eye protection mandatory.

The Hierarchy of Controls: A Foundational Safety Strategy

Before detailing specific PPE, it is crucial to understand the "Hierarchy of Controls," a fundamental concept in occupational safety. This framework prioritizes the most effective control measures down to the least effective. PPE is the last line of defense, essential but only after higher-level controls have been implemented.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination Physically remove the hazard Substitution Substitution Replace the hazard Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard Substitution->Engineering Administrative Administrative Controls Change the way people work Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, Engineering Controls (e.g., working in a certified chemical fume hood) and Administrative Controls (e.g., Standard Operating Procedures, training) are critical prerequisites to the use of PPE.

Core Directive: Personal Protective Equipment for this compound

The following PPE is mandatory when handling this compound. The rationale for each piece of equipment is grounded in the hazard profile of the chemical.

Eye and Face Protection
  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Causality: this compound is classified as causing serious eye irritation. Direct contact from a splash could lead to significant injury. Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes from all angles.

Skin and Body Protection
  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. It is critical to use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of immediately as chemical waste.

  • Lab Coat/Clothing: Wear a flame-resistant lab coat over personal clothing. An impervious chemical-resistant apron is also recommended, especially when handling larger quantities.

  • Causality: The primary dermal hazards are skin irritation and the potential to cause an allergic skin reaction. Contaminated work clothing should not be allowed out of the workplace to prevent cross-contamination. Immediate removal of contaminated clothing is essential in the event of a spill.

Respiratory Protection
  • Requirement: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors. If exposure limits are exceeded or if irritation is experienced (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges (e.g., organic vapor) should be used.

  • Causality: The compound may cause respiratory irritation. While it is a liquid with a relatively high boiling point, vapors can still be present, and aerosolization can occur during transfer.

Operational and Disposal Plans

A safe protocol extends from preparation to disposal. The following step-by-step guidance ensures a self-validating system of safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (glassware, stir bars, etc.) within the hood.

    • Don all required PPE: lab coat, safety goggles, and gloves.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Handling:

    • When transferring the chemical, perform the action slowly and carefully to avoid splashing or aerosolization.

    • Keep the container tightly closed when not in use.

    • Avoid all contact with skin and eyes and avoid breathing any vapors.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency and First Aid Procedures

In the event of exposure, immediate and correct first aid is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteAction
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if you feel unwell, call a POISON CENTER or doctor.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Spill and Disposal Plan
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation (fume hood).

    • Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).

    • Collect the material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal.

  • Waste Disposal:

    • Dispose of this compound waste and contaminated materials (including gloves and absorbent material) in a designated hazardous waste container.

    • The container must be properly labeled and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.

    • Do not allow the product to enter drains, as it is harmful to aquatic life.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • MSDS of 4-(Octyloxy)benzaldehyde. (n.d.). Capot Chemical Co., Ltd. Retrieved January 5, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, 4-ethylbenzaldehyde, CAS Registry Number 4748-78-1. (2020, August 27). ScienceDirect. Retrieved January 5, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 5, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved January 5, 2026, from [Link]

  • Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. Retrieved January 5, 2026, from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Ali Safa. Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet. (2010, November 16). Thermo Fisher Scientific. Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Fisher Scientific. Retrieved January 5, 2026, from [Link]

  • Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.